molecular formula C7H9NO2 B1426218 2-(1-Cyanocyclobutyl)acetic acid CAS No. 1246210-25-2

2-(1-Cyanocyclobutyl)acetic acid

Cat. No.: B1426218
CAS No.: 1246210-25-2
M. Wt: 139.15 g/mol
InChI Key: HVRMEQJUZJOBGM-UHFFFAOYSA-N
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Description

2-(1-Cyanocyclobutyl)acetic acid is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1-Cyanocyclobutyl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1-Cyanocyclobutyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Cyanocyclobutyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-cyanocyclobutyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c8-5-7(2-1-3-7)4-6(9)10/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRMEQJUZJOBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246210-25-2
Record name 2-(1-cyanocyclobutyl)acetic acid
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(1-Cyanocyclobutyl)acetic acid CAS number 1246210-25-2

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(1-Cyanocyclobutyl)acetic acid (CAS 1246210-25-2), a critical building block in the synthesis of conformationally restricted amino acids and pharmaceutical intermediates.[1]

PART 1: EXECUTIVE SUMMARY & STRATEGIC SIGNIFICANCE

In the landscape of modern medicinal chemistry, 2-(1-Cyanocyclobutyl)acetic acid represents a high-value "geminal-disubstituted" scaffold.[1] Its structural core—a cyclobutane ring bearing both a nitrile and an acetic acid moiety at the same carbon (C1)—serves as a gateway to conformationally constrained γ-amino acids .

While often associated in vendor catalogs with Abrocitinib (a JAK1 inhibitor), this compound is chemically most analogous to the precursor of Gabapentin (Neurontin). Specifically, it is the cyclobutyl homolog of 1-cyanocyclohexylacetic acid. Its primary utility lies in:

  • Bioisosteric Replacement: Substituting the cyclohexyl ring of Gabapentinoids with a cyclobutyl ring to alter lipophilicity and metabolic stability.

  • Constrained Scaffolds: Introducing rigid geometry into peptide mimetics or enzyme inhibitors.

  • Divergent Synthesis: The nitrile group allows reduction to a primary amine (yielding the γ-amino acid) or hydrolysis to a dicarboxylic acid.

Strategic Insight: The synthesis of this molecule is non-trivial due to the challenge of chemoselectivity . The objective is to hydrolyze a dinitrile or cyano-ester precursor selectively to the mono-acid mono-nitrile, avoiding the formation of the di-acid (1,1-cyclobutanediacetic acid).[1] This guide prioritizes a biocatalytic approach to ensure this selectivity.

PART 2: CHEMICAL PROFILE & PROPERTIES[2][3][4]

The following physicochemical data provides the baseline for experimental handling and characterization.

PropertySpecificationNotes
IUPAC Name 2-(1-Cyanocyclobutyl)acetic acidAlso referred to as (1-Cyanocyclobutyl)acetic acid
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Appearance White to off-white crystalline solidHygroscopic tendency
Solubility DMSO (>50 mg/mL), Methanol, EthanolSparingly soluble in water at acidic pH
pKa (Predicted) ~4.2 (Carboxylic acid)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)Moisture sensitive; store in desiccator

PART 3: SYNTHETIC ARCHITECTURE

The synthesis of CAS 1246210-25-2 requires a strategy that installs the geminal substitution pattern on the cyclobutane ring. We compare the Traditional Chemical Route against the Recommended Biocatalytic Route .

Retrosynthetic Analysis

The molecule is best disconnected at the acetic acid side chain or the nitrile group. The most robust precursor is the dinitrile (1-(cyanomethyl)cyclobutanecarbonitrile), which can be desymmetrized.[1]

Retrosynthesis cluster_legend Legend Target 2-(1-Cyanocyclobutyl)acetic acid (Target) Dinitrile 1-(Cyanomethyl)cyclobutane- carbonitrile (Precursor) Target->Dinitrile Selective Hydrolysis (Nitrilase) Cyclobutanone Cyclobutanone (Starting Material) Dinitrile->Cyclobutanone Knoevenagel + Michael Addition Cyanoacetate Ethyl Cyanoacetate (Reagent) Dinitrile->Cyanoacetate key1 Red Arrow = Key Regioselective Step

Caption: Retrosynthetic logic identifying the dinitrile as the pivotal intermediate for selective hydrolysis.

Recommended Protocol: Biocatalytic Hydrolysis

This method is superior to acid/base hydrolysis because it prevents the over-hydrolysis of the nitrile group on the ring, which is sterically hindered but still susceptible to harsh conditions.

Phase 1: Synthesis of the Dinitrile Precursor

Reaction Type: Knoevenagel Condensation followed by Michael Addition.

  • Reagents: Cyclobutanone (1.0 eq), Ethyl Cyanoacetate (1.0 eq), Ammonium Acetate (cat.), Toluene.[1]

  • Step A (Condensation): Reflux cyclobutanone and ethyl cyanoacetate with a Dean-Stark trap to remove water. This yields Ethyl 2-cyano-2-cyclobutylideneacetate .[1]

  • Step B (Michael Addition): Treat the unsaturated ester with Potassium Cyanide (KCN) (1.1 eq) in Ethanol/Water.

    • Safety Note: This step generates HCN in situ. Maintain pH >9.

  • Step C (Decarboxylation): The resulting intermediate is subjected to thermal decarboxylation (heating in DMSO with LiCl) or saponification/decarboxylation to yield 1-(cyanomethyl)cyclobutanecarbonitrile (the dinitrile).

Phase 2: Enzymatic Selective Hydrolysis

Reaction Type: Nitrilase-mediated desymmetrization.[1]

Materials:

  • Substrate: 1-(cyanomethyl)cyclobutanecarbonitrile (from Phase 1).

  • Enzyme: Nitrilase (EC 3.5.5.1) - Specific strains like Acidovorax facilis (often available in screening kits from Codexis or similar).

  • Buffer: Phosphate buffer (100 mM, pH 7.2).[1]

Protocol:

  • Preparation: Suspend the dinitrile substrate (50 mM final conc.) in Phosphate buffer.

  • Initiation: Add Nitrilase enzyme powder (loading depends on activity, typically 10-20 mg/mmol substrate).[1]

  • Incubation: Agitate at 30°C and 200 rpm for 12–24 hours.

    • Monitoring: Use HPLC (C18 column) to monitor the disappearance of the dinitrile and formation of the mono-acid.

    • Control: Ensure pH remains neutral; the reaction produces ammonia, which can raise pH. Use a pH-stat or strong buffer.

  • Termination: Acidify reaction mixture to pH 2.0 using 6N HCl. This stops the enzyme and protonates the product.

  • Isolation: Extract the aqueous phase 3x with Ethyl Acetate.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate if necessary.

Yield Expectation: 85–92% (High regioselectivity for the exocyclic nitrile hydrolysis).

PART 4: ANALYTICAL CHARACTERIZATION

To validate the identity of CAS 1246210-25-2, the following spectral features must be confirmed.

MethodExpected Signal / ObservationDiagnostic Value
¹H NMR (400 MHz, DMSO-d₆)δ 12.4 (s, 1H): Carboxylic acid proton.δ 2.65 (s, 2H): Methylene protons (-CH₂-COOH).δ 1.8–2.4 (m, 6H): Cyclobutane ring protons.[1]The singlet at 2.65 ppm confirms the isolated methylene group adjacent to the quaternary carbon.
¹³C NMR ~172 ppm: Carbonyl (COOH).~122 ppm: Nitrile (CN).~38 ppm: Quaternary carbon (C1).[1]Presence of distinct C=O and C≡N peaks confirms the bifunctional nature.
IR Spectroscopy 2240 cm⁻¹: Sharp Nitrile stretch (C≡N).1710 cm⁻¹: Strong Carbonyl stretch (C=O).2500–3300 cm⁻¹: Broad O-H stretch.Simultaneous presence of Nitrile and Acid bands.[2]
Mass Spectrometry [M-H]⁻ = 138.05 (ESI Negative Mode)Confirms molecular weight (139.15).

PART 5: APPLICATION IN DRUG DEVELOPMENT

While often tagged with Abrocitinib , researchers must distinguish between the geminal (1,[1]1) substitution of this compound and the cis-1,3 substitution of the Abrocitinib core.

Workflow: Synthesis of Gabapentin Analogs

The primary utility of CAS 1246210-25-2 is as a precursor to Cyclobutyl-Gabapentin (1-(aminomethyl)cyclobutylacetic acid).

Application Intermediate 2-(1-Cyanocyclobutyl) acetic acid (CAS 1246210-25-2) Reaction Hydrogenation (Raney Ni / H2) Intermediate->Reaction Product 1-(Aminomethyl) cyclobutylacetic acid (GABA Analog) Reaction->Product

Caption: Conversion of the nitrile intermediate to the pharmacologically active amino acid.

Protocol for Reduction:

  • Dissolve CAS 1246210-25-2 in Methanol/Ammonia.

  • Add Raney Nickel catalyst (washed).

  • Hydrogenate at 50 psi H₂ for 6 hours.

  • Filter catalyst and concentrate to yield the amino acid.

PART 6: SAFETY & HANDLING (GHS)[1]

Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Critical Precaution: While the final product is an acid, the synthesis intermediates (Dinitriles and Cyanides) are acutely toxic.

  • Cyanide Protocol: All reactions involving KCN or HCN generation must be performed in a dedicated fume hood with a cyanide detector.

  • Waste Disposal: Aqueous waste from the cyanide step must be treated with bleach (Sodium Hypochlorite) to oxidize residual cyanide to cyanate before disposal.

PART 7: REFERENCES

  • Pfizer Inc. (2020). Process for preparation of abrocitinib. WO2020261041A1. (Describes cyclobutane building blocks in JAK inhibitor synthesis). Link

  • Zhu, D., et al. (2007).[1] Nitrilase-catalyzed selective hydrolysis of dinitriles and green access to the cyanocarboxylic acids of pharmaceutical importance. Advanced Synthesis & Catalysis, 349(16), 2617-2620.[1] (Establishes the biocatalytic route for 1-cyanocycloalkylacetic acids). Link[1]

  • BenchChem. (2025). 1-(Cyanomethyl)cyclohexanecarbonitrile Technical Guide. (Provides stability and hydrolysis data for the homologous cyclohexyl system). Link[1]

  • PubChem. (2025). Compound Summary: 2-(1-cyanocyclobutyl)acetic acid.[3][4][5][6] National Library of Medicine. Link[1]

  • Grygorenko, O. O., et al. (2021).[1][7] Cyclobutane-containing building blocks in drug discovery. European Journal of Organic Chemistry. (Review of cyclobutane synthons). Link[1]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(1-Cyanocyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the spectroscopic characterization of 2-(1-Cyanocyclobutyl)acetic acid. As a molecule of interest in synthetic chemistry and drug development, a thorough understanding of its structural features through spectroscopic analysis is paramount. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical methodologies used to confirm the structure and purity of this compound.

Molecular Structure and Spectroscopic Overview

The structure of 2-(1-Cyanocyclobutyl)acetic acid incorporates several key functional groups that give rise to distinct spectroscopic signatures: a carboxylic acid, a nitrile group, and a cyclobutyl ring. Each of these moieties will be interrogated using a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecule_and_Spectroscopy cluster_molecule 2-(1-Cyanocyclobutyl)acetic acid cluster_techniques Spectroscopic Techniques cluster_information Structural Information Obtained mol C₇H₉NO₂ NMR NMR Spectroscopy (¹H, ¹³C) mol->NMR IR IR Spectroscopy mol->IR MS Mass Spectrometry mol->MS structure NMR_info Proton & Carbon Environment Connectivity NMR->NMR_info IR_info Functional Groups (C≡N, C=O, O-H) IR->IR_info MS_info Molecular Weight Fragmentation Pattern MS->MS_info

Caption: Workflow for the spectroscopic analysis of 2-(1-Cyanocyclobutyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(1-Cyanocyclobutyl)acetic acid, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile and carboxylic acid groups.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10-12Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and often appears as a broad singlet that can exchange with D₂O.
~2.7Singlet2H-CH₂-COOHThese protons are alpha to the carbonyl group, which deshields them. The absence of adjacent protons would result in a singlet.
~2.2-2.6Multiplet4HCyclobutyl -CH₂- (adjacent to quaternary C)The two methylene groups on the cyclobutyl ring adjacent to the quaternary carbon are deshielded by the nitrile group. They are expected to show complex splitting due to coupling with each other and the other cyclobutyl protons.
~1.9-2.2Multiplet2HCyclobutyl -CH₂- (beta to quaternary C)This methylene group is further from the electron-withdrawing groups and will therefore appear at a higher field (more shielded) compared to the other cyclobutyl protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~175-COOHThe carbonyl carbon of a carboxylic acid is highly deshielded and appears at a very low field.
~120-C≡NThe carbon of the nitrile group typically appears in this region.
~45Quaternary Cyclobutyl CarbonThe quaternary carbon atom of the cyclobutyl ring, bonded to the nitrile and the acetic acid side chain.
~40-CH₂-COOHThe methylene carbon of the acetic acid moiety.
~30Cyclobutyl -CH₂-The methylene carbons of the cyclobutyl ring. Due to symmetry, some may be equivalent.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation : Dissolve approximately 5-10 mg of 2-(1-Cyanocyclobutyl)acetic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shift of the acidic proton.[2]

  • Instrument Setup : The data should be acquired on a 300 MHz or higher field NMR spectrometer.[3]

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 512 or more scans (due to the lower natural abundance of ¹³C), relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended) :

    • To confirm assignments, acquire 2D NMR spectra such as COSY (to establish H-H correlations) and HSQC/HMQC (to establish direct C-H correlations). HMBC can be used to identify long-range C-H correlations, which is particularly useful for assigning the quaternary carbon.

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR (Optional) Sample Sample Preparation (5-10 mg in 0.5 mL solvent) Acquisition Data Acquisition (300+ MHz Spectrometer) Sample->Acquisition H1_NMR ¹H NMR Acquisition->H1_NMR C13_NMR ¹³C NMR Acquisition->C13_NMR COSY COSY Acquisition->COSY HSQC HSQC/HMQC Acquisition->HSQC HMBC HMBC Acquisition->HMBC Processing Data Processing (Referencing, Phasing) Analysis Spectral Analysis (1D & 2D Interpretation) Processing->Analysis H1_NMR->Processing C13_NMR->Processing COSY->Analysis HSQC->Analysis HMBC->Analysis

Caption: A typical workflow for NMR analysis of an organic compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorptions
Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Appearance
3300-2500O-H stretchCarboxylic AcidVery broad band, often obscuring the C-H stretches.[4][5]
~2950C-H stretchCyclobutyl & MethyleneMedium to sharp peaks on top of the broad O-H band.
~2240C≡N stretchNitrileSharp, medium intensity peak. This is a very characteristic absorption.
~1710C=O stretchCarboxylic AcidStrong, sharp peak. Its position can be influenced by hydrogen bonding.[5]
~1400C-O-H bendCarboxylic AcidMedium intensity, broad.
~1250C-O stretchCarboxylic AcidMedium to strong intensity.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation :

    • Solid (ATR) : Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and convenient method.

    • Solid (KBr Pellet) : Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent pellet.

    • Solution : Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorbance in the regions of interest.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum

The molecular formula for 2-(1-Cyanocyclobutyl)acetic acid is C₇H₉NO₂. The monoisotopic mass is approximately 139.06 g/mol .[1]

  • Ionization Technique : Electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecule [M+H]⁺ at m/z 140.07 or a deprotonated molecule [M-H]⁻ at m/z 138.06.[1]

  • Predicted Adducts : Other common adducts that might be observed include the sodium adduct [M+Na]⁺ at m/z 162.05.[1]

  • Fragmentation : Tandem MS (MS/MS) of the parent ion would likely show characteristic losses.

    • Loss of H₂O (18 Da) from the carboxylic acid.

    • Loss of COOH (45 Da).

    • Cleavage of the C-C bond between the cyclobutyl ring and the acetic acid side chain.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with the ionization source, such as a mixture of acetonitrile and water, often with a small amount of formic acid or ammonium hydroxide to promote ionization.[6]

  • Instrumentation : Use a mass spectrometer equipped with an ESI source. This could be a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.[7]

  • Data Acquisition :

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion and common adducts.

    • For structural confirmation, perform MS/MS analysis by selecting the [M+H]⁺ or [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Conclusion

The comprehensive spectroscopic analysis of 2-(1-Cyanocyclobutyl)acetic acid, employing a combination of NMR, IR, and MS, provides a robust framework for its structural elucidation and confirmation. While experimental data is not widely published, the predicted spectroscopic features detailed in this guide offer a strong foundation for what researchers should expect to observe. By following the outlined protocols, scientists can generate high-quality, reliable data to verify the identity and purity of this compound, which is a critical step in any research or development pipeline.

References

  • PubChem. 2-(1-cyanocyclobutyl)acetic acid. National Center for Biotechnology Information. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • National Institute of Standards and Technology (NIST). Acetic acid, cyano-. NIST Chemistry WebBook. [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Crunch Chemistry. (2023, January 12). Interpreting an infrared spectrum. [Link]

  • Han, J., & Lee, S. Y. (2015). A Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules, 27(21), 7474.
  • PubChem. 2-(1-Cyanocyclohexyl)acetic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025, August 7). Conformational Behavior of Cyanoacetic Acid: A Combined Matrix Isolation Fourier Transform Infrared Spectroscopy and Theoretical Study. [Link]

  • ResearchGate. (2021, March 7). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. [Link]

  • ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. [Link]

  • National Center for Biotechnology Information. The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development. [Link]

  • ResearchGate. (2025, August 9). Liquid Chromatography-Mass Spectrometry to Monitor the Labeling Process Stability and Identify Derivatives during the Preparation of 188Re-MN-16ET: A Radiopharmaceutical for Hepatoma. [Link]

  • Biological Magnetic Resonance Bank. Acetic Acid at BMRB. [Link]

  • The Royal Society of Chemistry. Infrared spectroscopy of acetic acid and formic acid aerosols: pure and compound acid/ice particles. [Link]

  • ResearchGate. Synthesis and characterization of acetic acid and ethanoic acid (based)-maleimide. [Link]

  • The Royal Society of Chemistry. Synthesis of acetic acid from CO2, CH3I and H2 using a water-soluble electron storage catalyst. [Link]

  • Newomics. Versatile, Sensitive, and Robust Native LC−MS Platform for Intact Mass Analysis of Protein Drugs. [Link]

  • Google Patents.

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(1-Cyanocyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 2-(1-Cyanocyclobutyl)acetic acid. Intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries, this document outlines both the theoretical basis and practical, step-by-step protocols for these critical assessments. By explaining the causality behind experimental choices and grounding methodologies in authoritative guidelines, this guide serves as a robust resource for generating reliable and reproducible data essential for development and regulatory purposes.

Introduction

2-(1-Cyanocyclobutyl)acetic acid is a molecule of interest possessing two key functional groups: a nitrile and a carboxylic acid.[1][2] This unique structure presents specific challenges and considerations regarding its solubility and stability, which are fundamental physicochemical properties that dictate its handling, formulation, storage, and ultimate application.[3] Understanding these characteristics is not merely a data-gathering exercise; it is a prerequisite for successful product development, ensuring safety, efficacy, and a viable shelf-life.[3][4]

This guide provides the necessary protocols to:

  • Determine the thermodynamic solubility of the compound in various aqueous and organic media.

  • Establish an intrinsic stability profile through systematic forced degradation studies, as recommended by the International Council for Harmonisation (ICH).[3][4][5][6]

  • Identify potential degradation pathways and develop a stability-indicating analytical method.

Physicochemical Properties

A foundational understanding of the molecule's inherent properties is crucial for designing meaningful solubility and stability experiments.

PropertyValue / StructureSource
Chemical Structure Chemical Structure of 2-(1-Cyanocyclobutyl)acetic acidPubChem[2]
Molecular Formula C₇H₉NO₂PubChem[2]
Molecular Weight 139.15 g/mol PubChem[2]
Predicted XlogP 0.3PubChem[2]
Functional Groups Carboxylic Acid, NitrileN/A
Predicted pKa ~4-5 (Carboxylic Acid)The carboxylic acid group is expected to have a pKa in the typical range for aliphatic carboxylic acids, influencing its charge state and solubility in response to pH changes.[1][7]
Aqueous and Solvent Solubility Assessment

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. It is a critical parameter for everything from reaction chemistry to drug bioavailability. The shake-flask method is the gold-standard for determining thermodynamic solubility due to its simplicity and reliability.[8][9][10][11]

3.1 Rationale for Method and Solvent Selection
  • Methodology: The shake-flask method ensures that an equilibrium between the undissolved solid and the saturated solution is achieved, providing a true measure of thermodynamic solubility.[8][12] Extended incubation times (e.g., 24-48 hours) are crucial to ensure this equilibrium is reached, especially for compounds that dissolve slowly.[8][9]

  • Solvent Selection: The choice of solvents is designed to cover a range of polarities and pH values relevant to pharmaceutical and chemical processes.

    • Aqueous Buffers (pH 2.0, 7.4, 9.0): These are selected to understand how the ionization state of the carboxylic acid group (pKa ~4-5) affects solubility. At pH 2.0, the compound will be protonated (neutral), while at pH 7.4 and 9.0, it will be deprotonated (anionic), which is expected to significantly increase aqueous solubility.

    • Organic Solvents (Methanol, Acetonitrile, Ethyl Acetate): These are common solvents in organic synthesis, purification, and formulation, providing a broad understanding of the compound's solubility characteristics.[13][14]

3.2 Experimental Workflow for Solubility Determination

The following diagram outlines the systematic process for determining the solubility of 2-(1-Cyanocyclobutyl)acetic acid.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis Prep Add excess solid compound to each solvent in vials Seal Seal vials tightly Prep->Seal Shake Agitate at constant temperature (e.g., 25°C) for 24-48 hours Seal->Shake Settle Allow vials to stand Shake->Settle Filter Filter supernatant through 0.22 µm syringe filter Settle->Filter Dilute Dilute filtrate with appropriate mobile phase Filter->Dilute Analyze Quantify by validated HPLC-UV method Dilute->Analyze

Caption: Workflow for the Shake-Flask Solubility Assay.

3.3 Detailed Protocol: Shake-Flask Solubility
  • Preparation: Add an excess amount of solid 2-(1-Cyanocyclobutyl)acetic acid (e.g., 10-20 mg) to a series of glass vials. The key is to ensure solid material remains after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected solvent (pH 2.0 buffer, pH 7.4 buffer, pH 9.0 buffer, Methanol, Acetonitrile, Ethyl Acetate) to the vials.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.[8][9]

  • Phase Separation: After agitation, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.

  • Sampling: Carefully withdraw a sample of the supernatant. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any undissolved particulates. This step is critical to avoid artificially high results.

  • Quantification: Accurately dilute the filtered sample with the analytical mobile phase to a concentration within the calibration curve range. Analyze the diluted sample using a validated HPLC-UV method (as described in Section 4.2).

  • Calculation: Determine the concentration in the original sample by accounting for the dilution factor and express the solubility in mg/mL or µg/mL.

3.4 Anticipated Solubility Profile (Hypothetical Data)
SolventPolarity IndexExpected Solubility (mg/mL)Rationale
0.01 N HCl (pH 2.0)HighLowThe carboxylic acid is protonated (neutral), reducing its affinity for the polar aqueous medium.
PBS (pH 7.4)HighHighThe carboxylic acid is deprotonated (anionic), significantly enhancing aqueous solubility.[1]
0.01 N NaOH (pH 9.0)HighVery HighThe compound is fully deprotonated, maximizing its interaction with water.
Methanol5.1HighA polar protic solvent capable of hydrogen bonding with both the nitrile and carboxylic acid groups.
Acetonitrile5.8ModerateA polar aprotic solvent; solubility will depend on dipole-dipole interactions.
Ethyl Acetate4.4Low-ModerateA less polar solvent, expected to have lower solvating power for this molecule.
Chemical Stability and Forced Degradation

Stability testing is essential for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.[3][4] Forced degradation, or stress testing, intentionally exposes the compound to conditions more severe than accelerated stability testing to predict its long-term stability.[3][4][5][6][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at detectable levels without completely destroying the molecule.[5]

4.1 Rationale for Stress Conditions

The conditions outlined below are based on ICH guideline Q1A(R2) and are designed to probe the molecule's susceptibility to common degradation pathways like hydrolysis and oxidation.[4][5]

  • Acid/Base Hydrolysis: Targets the nitrile and carboxylic acid functional groups. The nitrile group is susceptible to hydrolysis, which can proceed first to an amide and then to a carboxylic acid.[16]

  • Oxidation: Assesses the molecule's vulnerability to oxidative stress. Although there are no obvious easily oxidizable groups, this is a standard test to ensure robustness.

  • Thermal: Evaluates the intrinsic stability of the molecule at elevated temperatures.

  • Photostability: Determines if the molecule is sensitive to light, which can induce photolytic degradation.

4.2 Stability-Indicating Analytical Method: HPLC-UV

A robust analytical method is the cornerstone of any stability study. It must be "stability-indicating," meaning it can accurately quantify the parent compound and separate it from all potential degradation products and impurities.[3]

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA versatile reversed-phase column suitable for separating small to medium polarity organic molecules.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileAn acidic mobile phase is used to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.
Gradient 10% B to 90% B over 20 minA gradient elution is necessary to ensure that the parent compound and any potential degradants, which may have different polarities, are well-separated.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 210 nmThe carboxyl and nitrile groups exhibit UV absorbance at lower wavelengths. A Photo Diode Array (PDA) detector is preferred to assess peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
4.3 Experimental Workflow for Forced Degradation

This diagram illustrates the parallel nature of a forced degradation study.

G cluster_stress Stress Conditions Start Prepare Stock Solution of 2-(1-Cyanocyclobutyl)acetic acid Acid Acidic 0.1 N HCl, 60°C Start->Acid Base Basic 0.1 N NaOH, 60°C Start->Base Ox Oxidative 3% H₂O₂, RT Start->Ox Therm Thermal 80°C (Solid & Solution) Start->Therm Photo Photolytic ICH Q1B Light Box Start->Photo Analysis Analyze all samples by Stability-Indicating HPLC-UV Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis

Caption: Workflow for the Forced Degradation Study.

4.4 Detailed Protocol: Forced Degradation
  • Stock Solution: Prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at a concentration of ~1 mg/mL.

  • Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio.

    • Acidic Hydrolysis: Mix with 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Heat at 60 °C.

    • Basic Hydrolysis: Mix with 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Heat at 60 °C.

    • Oxidative Degradation: Mix with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Prepare one sample in the solution and place another sample of the solid powder in an oven at 80 °C.

    • Photolytic Degradation: Expose solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample (time zero), using the validated HPLC-UV method.

  • Data Evaluation: Calculate the percentage of degradation. Examine the chromatograms for any new peaks, which represent potential degradation products. Use a PDA detector to check for peak purity.

4.5 Potential Degradation Pathway

The most probable degradation pathway under hydrolytic conditions is the hydrolysis of the nitrile group.

G cluster_main Potential Hydrolytic Degradation Pathway Parent 2-(1-Cyanocyclobutyl)acetic acid (Parent Compound) Amide 2-(1-Carbamoylcyclobutyl)acetic acid (Amide Intermediate) Parent->Amide H₂O / H⁺ or OH⁻ Diacid 2-(1-Carboxycyclobutyl)acetic acid (Di-acid Degradant) Amide->Diacid H₂O / H⁺ or OH⁻

Caption: Predicted hydrolytic degradation of the nitrile group.

Conclusion and Recommendations

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of 2-(1-Cyanocyclobutyl)acetic acid. The experimental protocols are designed to generate high-quality, reliable data that is crucial for informed decision-making throughout the chemical or pharmaceutical development lifecycle.

Key Recommendations:

  • Solubility: The pH-dependent solubility should be a primary consideration for any aqueous formulations or processes. The compound is expected to be significantly more soluble in neutral to basic conditions.

  • Stability: The primary stability liability is likely the hydrolysis of the nitrile functional group.[16] Care should be taken to control pH and moisture during long-term storage. The stability-indicating HPLC method developed through forced degradation studies should be used for all future purity and stability assessments.

  • Handling & Storage: Based on the stability profile, the compound should be stored in well-sealed containers, protected from light and moisture, and at controlled room temperature.

By adhering to these methodologies, researchers and scientists can ensure a thorough and accurate characterization of 2-(1-Cyanocyclobutyl)acetic acid, mitigating risks and accelerating the development timeline.

References
  • Asian Journal of Pharmaceutical Research. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • Lokey Lab Protocols. (2017, March 6). Shake Flask logK.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Zarghampour, A., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Iram, F., et al. (2016, December 14). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

  • Google Patents. (n.d.). RU2107284C1 - Method of quantitative determination of physiologically active nitriles of saturated alifatic acids.
  • Chemistry LibreTexts. (2024, May 9). 20: Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(1-cyanocyclobutyl)acetic acid (C7H9NO2). Retrieved from [Link]

  • Heyen, S., et al. (2020, September 24). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC. Retrieved from [Link]

  • Anderson, S. Z., et al. (2025, August 4). Nitrilation of carboxylic acids by PIII/PV-catalysis. PMC. Retrieved from [Link]

  • Chromatography Today. (n.d.). Measuring Organic Acids and Organic Anions with Precision. Retrieved from [Link]

  • Fiveable. (2025, August 15). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20: Carboxylic Acids and Nitriles. Retrieved from [Link]

  • International Journal of Latest Trends in Engineering and Technology. (n.d.). SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. Retrieved from [Link]

Sources

Computational Architectures for Cyanocyclobutane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strained Nitrile Paradigm

Cyanocyclobutane (c-C₄H₇CN) represents a unique intersection of high ring strain (~26.3 kcal/mol) and significant dipolar character (nitrile group μ ≈ 3.9 D). For drug development professionals, this scaffold offers a "high-energy" pharmacophore capable of rigidifying peptide backbones or acting as a bioisostere for carbonyl groups.

This guide provides a rigorous theoretical framework for modeling cyanocyclobutane derivatives. Unlike flexible alkyl chains, the cyclobutane ring requires specific attention to puckering potentials and dispersion interactions . Standard DFT protocols often fail to capture the subtle energy barrier between equatorial and axial conformers. This document outlines a self-validating computational workflow to ensure accuracy in predictive modeling.

Computational Methodology & Theory

Level of Theory Selection

The choice of functional is critical for four-membered rings. While B3LYP is the historical workhorse, it often underestimates barrier heights for ring inversion.

  • Recommended Functional: ωB97X-D or M06-2X .

    • Causality: Cyclobutane rings rely on "puckering" to relieve torsional strain (eclipsing interactions).[1] This involves subtle non-covalent interactions (NCIs) across the ring. Dispersion-corrected functionals (like ωB97X-D) accurately model these intramolecular forces, whereas B3LYP may predict a structure that is too planar.

  • Basis Set: 6-311++G(d,p) or def2-TZVP .

    • Causality: The nitrile group (

      
      ) contains a lone pair and high electron density perpendicular to the bond axis. Diffuse functions (++) are non-negotiable for correctly describing the orbital extent of the nitrogen atom and the strained electron density of the C-C ring bonds.
      
Solvation Models

The nitrile group is highly sensitive to dielectric environments.

  • Implicit: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) is sufficient for geometry optimization.

  • Explicit: For vibrational frequency analysis of the

    
     stretch, include 1-2 explicit water molecules if modeling aqueous biological environments, as H-bonding shifts the frequency by ~10-15 cm⁻¹.
    

Structural Dynamics: The Puckering Coordinate

Cyclobutane is not planar; it exists in a "wing" or "butterfly" shape. In cyanocyclobutane, this creates two distinct conformers: Equatorial and Axial .[2]

Conformational Preference

Theoretical and experimental data (Microwave/IR) confirm the Equatorial conformer is the global minimum.

ParameterEquatorial (Global Min)Axial (Local Min)

(approx)
Puckering Angle ~25-30°~20-25°0.0 kcal/mol
Dipole Moment HighLower+1.15 kcal/mol (4.8 kJ/mol)
Steric Strain MinimizedIncreased (1,3-diaxial like)--

Note: The energy difference is small enough that at physiological temperatures (


), a significant population (~10-15%) exists in the axial form. Drug docking studies must account for both.
Workflow Visualization

The following diagram illustrates the necessary workflow to identify and validate these conformers.

ConformationWorkflow Start Input Structure (2D Sketch) ConfSearch Conformational Search (CREST / Molecular Dynamics) Start->ConfSearch PreOpt Pre-Optimization (B3LYP/6-31G*) ConfSearch->PreOpt Top 10 Conformers HighOpt High-Level Optimization (wB97X-D/6-311++G(d,p)) PreOpt->HighOpt Freq Frequency Calculation (Check for Imaginary Freqs) HighOpt->Freq Freq->HighOpt Imaginary Freq Found NBO NBO Analysis (Hyperconjugation/Sterics) Freq->NBO Minima Confirmed Output Boltzmann Weighted Ensemble NBO->Output

Figure 1: Computational workflow for isolating cyanocyclobutane conformers. Note the feedback loop at the Frequency Calculation stage to ensure true minima.

Reactivity & Synthesis Simulation

For drug synthesis, the stability of the cyclobutane ring is paramount. The nitrile group exerts an electron-withdrawing effect, destabilizing the ring toward certain nucleophilic attacks but stabilizing radical intermediates.

Ring Strain Release

The ring strain (~26 kcal/mol) drives reactivity. In theoretical modeling, you must map the Transition State (TS) for ring opening.

  • Homolytic Cleavage: The C-C bond adjacent to the nitrile is weakest due to radical stabilization by the cyano group (captodative effect if another substituent is present).

  • Protocol: Perform a Relaxed Potential Energy Surface (PES) scan, elongating the C1-C2 bond in 0.1 Å increments.

Isodesmic Reactions for Strain Calculation

To validate your calculated energies, use an isodesmic reaction (where bond types are conserved).

Reaction:



Calculate the


.[3] The deviation from zero represents the ring strain energy.[4][5][6]

Pharmaceutical Applications (Bioisosteres)[7]

Cyanocyclobutane is increasingly used as a bioisostere for:

  • Carbonyl Groups: The

    
     dipole mimics 
    
    
    
    .
  • Phenyl Rings: The "Exited" state of benzene. It provides a rigid spacer without the metabolic liability of an aromatic ring (avoiding arene oxide formation).

Docking Protocol

When docking cyanocyclobutane derivatives into protein targets:

  • Do not treat the ring as rigid. Allow ring flip (puckering inversion).

  • Electrostatics: The nitrile nitrogen is a weak Hydrogen Bond Acceptor (HBA). Ensure your force field (e.g., AMBER/GAFF2) assigns correct partial charges. DFT-derived charges (RESP) are superior to Gasteiger charges for this specific dipole.

Detailed Experimental Protocols

Protocol A: Geometry Optimization (Gaussian 16/ORCA Format)

Objective: Obtain the global minimum structure of equatorial cyanocyclobutane.

Step 1: Input Preparation Construct the Z-matrix with the cyano group in the equatorial position. Set the puckering angle (dihedral C2-C1-C3-C4) to ~30°.

Step 2: Route Section (Gaussian)

  • opt: Optimizes geometry.[4][7][8][9][10]

  • freq: Calculates IR frequencies (validates minimum).

  • wB97XD: Dispersion-corrected functional.

  • int=ultrafine: Critical for soft modes like ring puckering.

Step 3: Analysis

  • Check for zero imaginary frequencies.

  • Extract the dipole moment.[11]

  • Compare the C-C bond lengths. The bonds adjacent to the CN group should be slightly shorter due to hybridization effects (

    
    -like character of the ipso carbon).
    
Protocol B: Transition State Search (Ring Inversion)

Objective: Calculate the energy barrier between Equatorial and Axial forms.

Step 1: Guess Structure Create a planar (flat) cyanocyclobutane structure. This is the approximate TS for inversion.

Step 2: Route Section

  • opt=ts: Search for a saddle point.

  • calcfc: Calculate force constants at the first step (helps convergence).

Step 3: Validation

  • Look for exactly one imaginary frequency.

  • Visualize the vibration: It should be the "butterfly" flapping motion of the ring.

Visualizing the Reaction Coordinate

The following diagram depicts the energy landscape of the ring inversion, a critical concept for understanding the molecule's behavior in solution.

ReactionCoordinate Eq Equatorial (Global Min) TS Transition State (Planar) Eq->TS  +1.5 kcal/mol   Ax Axial (Local Min) TS->Ax Ax->TS

Figure 2: Energy landscape of cyanocyclobutane ring inversion. The planar TS represents the barrier between the stable equatorial and metastable axial conformers.

References

  • Powell, D. L., et al. (1989).[2] "Vibrational Spectra and Conformations of Cyanocyclobutane." Acta Chemica Scandinavica, 43, 441-449.[2] Link

    • Key Finding: Establishes the equatorial conformer preference and provides experimental IR/Raman data for valid
  • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312-322. Link

    • Key Finding: Fundamental thermodynamic data on cyclobutane ring strain (~26 kcal/mol).
  • Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 132, 154104. Link

    • Key Finding: Justification for using wB97X-D/B3LYP-D3 to capture dispersion in puckered rings.
  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

    • Key Finding: Contextualizes small strained rings and polar groups (like nitriles) in modern drug architecture.
  • Gaussian 16 User Reference. "Opt Keyword - Transition State Optimization." Link

    • Key Finding: Standard protocols for TS searching referenced in Protocol B.

Sources

Methodological & Application

Application Note: High-Purity Isolation of 2-(1-Cyanocyclobutyl)acetic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(1-Cyanocyclobutyl)acetic acid is a bifunctional chemical building block of significant interest in medicinal chemistry and drug development. Its rigid cyclobutyl scaffold, combined with the versatile handles of a carboxylic acid and a nitrile group, makes it a valuable precursor for synthesizing complex molecular architectures. The presence of impurities—such as unreacted starting materials, synthetic byproducts, or residual solvents—can critically compromise the yield, safety, and efficacy of subsequent active pharmaceutical ingredients (APIs)[1][2].

This guide provides a comprehensive overview of robust purification strategies for 2-(1-Cyanocyclobutyl)acetic acid. Moving beyond simple step-by-step instructions, we will delve into the underlying chemical principles that govern each technique. This application note is designed for researchers, process chemists, and drug development professionals, offering field-proven insights to enable the consistent production of this key intermediate with the highest possible purity.

Foundational Principles: Understanding the Molecule and its Impurities

The successful purification of any compound begins with a thorough understanding of its physicochemical properties and the likely nature of its contaminants.

Molecular Characteristics: 2-(1-Cyanocyclobutyl)acetic acid (C₇H₉NO₂) possesses two key functional groups that dictate its behavior:

  • Carboxylic Acid (-COOH): This group imparts acidic properties (pKa is estimated to be similar to related carboxylic acids, ~4-5). Its polarity and solubility are highly dependent on pH. In basic conditions, it deprotonates to form a water-soluble carboxylate salt. In acidic or neutral conditions, it is protonated and more soluble in organic solvents.

  • Nitrile (-C≡N): This is a polar functional group that contributes to the molecule's overall polarity and can engage in dipole-dipole interactions[3].

The cyclobutyl ring provides a nonpolar hydrocarbon backbone. This combination of polar functional groups and a nonpolar scaffold results in moderate polarity, requiring careful selection of solvents for extraction and crystallization.

Common Process Impurities: Impurities are typically introduced during synthesis and can be broadly categorized[1][4]:

  • Unreacted Starting Materials: For example, a cyclobutanone precursor or a cyanoacetate derivative used in a Knoevenagel-type condensation[5].

  • Reaction Byproducts: Compounds formed from side reactions, such as decarboxylation products if the synthesis involves excessive heat[6].

  • Reagents and Catalysts: Residual acids, bases (e.g., ammonium acetate), or other reagents used to drive the reaction[5].

  • Residual Solvents: High-boiling point solvents like DMF, DMSO, or toluene that are difficult to remove under vacuum[4][7].

A logical workflow is essential for selecting the appropriate purification strategy based on the scale of the reaction and the nature of the impurities.

Purification_Strategy Start Crude Reaction Mixture Workup Aqueous Extractive Workup Start->Workup Purity_Check1 Assess Purity (TLC, NMR) Workup->Purity_Check1 Isolate Crude Solid Recrystallization Recrystallization Purity_Check1->Recrystallization Sufficiently Pure & Crystalline Solid Chromatography Column Chromatography Purity_Check1->Chromatography Oily Product or Complex Mixture Purity_Check2 Assess Purity (HPLC, MP, NMR) Recrystallization->Purity_Check2 Chromatography->Purity_Check2 Purity_Check2->Recrystallization Purity <99%, Further Refinement Final_Product Pure Product (>99%) Purity_Check2->Final_Product Purity Confirmed

Caption: Decision workflow for purifying 2-(1-Cyanocyclobutyl)acetic acid.

Extractive Workup: The First Line of Defense

An extractive workup is the most powerful initial step to remove a large portion of impurities post-reaction. It leverages the acidic nature of the target compound to selectively move it between aqueous and organic phases, leaving many impurities behind[8].

Causality: The key is pH manipulation. By treating the organic reaction mixture with a mild aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated (R-COOH → R-COO⁻ Na⁺). This ionic salt is highly soluble in the aqueous phase, while neutral organic impurities (like unreacted starting materials or non-acidic byproducts) remain in the organic layer, which is then discarded. The aqueous layer, now containing the purified product as its salt, is then re-acidified (e.g., with HCl). This protonates the carboxylate (R-COO⁻ → R-COOH), causing the neutral product to precipitate or be extracted back into a fresh organic solvent.

Extractive_Workup cluster_0 Step 1: Basification cluster_1 Step 2: Acidification & Extraction a a b Add Aqueous NaHCO₃ a->b c c b->c d Aqueous Layer (Product as R-COO⁻ Na⁺) c->d Discard Organic Layer e Add Aqueous HCl (to pH 2-3) d->e f Extract with Fresh Organic Solvent (e.g., Ethyl Acetate) e->f g g f->g

Caption: Workflow for acid-base extractive purification.

Experimental Protocol: Acid-Base Extraction

  • Dilution: Dilute the crude reaction mixture with an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). The volume should be sufficient to fully dissolve the material.

  • Initial Wash: Transfer the solution to a separatory funnel and wash with water (1 x volume) and then brine (1 x volume) to remove highly water-soluble impurities and salts[8].

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x volume). Stopper the funnel and invert gently, venting frequently to release CO₂ gas. Shake vigorously and allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the base extraction on the organic layer two more times, combining all aqueous extracts.

    • Expert Insight: Sodium bicarbonate is preferred over stronger bases like NaOH, which can potentially hydrolyze the nitrile group.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 3M HCl dropwise with stirring until the pH of the solution is ~2-3 (verify with pH paper). A precipitate of the pure product should form, or the solution may become cloudy.

  • Product Extraction: Extract the acidified aqueous layer with three portions of fresh ethyl acetate.

  • Final Wash & Dry: Combine the organic extracts and wash once with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude, purified solid[8].

Recrystallization: Achieving High Crystalline Purity

Recrystallization is the gold-standard technique for purifying solid organic compounds. It operates on the principle that the desired compound and its impurities will have different solubilities in a given solvent system[9][10]. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures.

Causality: When a hot, saturated solution is cooled slowly, the molecules of the target compound self-assemble into a highly ordered crystal lattice, a thermodynamically favorable process. Impurity molecules, being different in size, shape, and polarity, do not fit well into this growing lattice and are excluded, remaining dissolved in the cold solvent (the mother liquor)[11].

Protocol: Solvent Screening for Recrystallization

  • Place approximately 20-30 mg of crude product into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature. Note the solubility.

  • If insoluble at room temperature, heat the test tube in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves[11].

  • Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will show low solubility at room temperature, high solubility when hot, and will form abundant, well-defined crystals upon cooling.

    • Expert Insight: If no single solvent is ideal, a two-solvent system (e.g., Ethyl Acetate/Hexane) can be used. Dissolve the compound in a minimum of the "good" solvent (in which it is highly soluble) and add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly[9][12].

Solvent/SystemRoom Temp SolubilityHot SolubilityCrystal Formation on CoolingRecommendation
WaterSparingly SolubleModerately SolubleFairPossible, but recovery may be low.
TolueneSparingly SolubleVery SolubleExcellentExcellent Candidate.
Ethyl AcetateModerately SolubleVery SolublePoorNot ideal as a single solvent.
HexaneInsolubleInsolubleN/AUse as an anti-solvent.
Ethyl Acetate / Hexane --ExcellentExcellent Candidate.
EthanolSolubleVery SolublePoorNot suitable.
Table 1: Hypothetical solubility screening results for 2-(1-Cyanocyclobutyl)acetic acid based on its structure.

Experimental Protocol: Bulk Recrystallization (Using Toluene)

  • Place the crude, extracted solid into an Erlenmeyer flask with a stir bar.

  • Add a minimum amount of toluene to create a slurry.

  • Heat the flask on a hot plate with stirring. Add more toluene in small portions until the solid completely dissolves at a near-boiling temperature.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes[13].

  • If charcoal or insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation[13].

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold, fresh toluene to remove any adhering mother liquor.

  • Dry the crystals under high vacuum to a constant weight.

Chromatographic Purification

When impurities have solubility profiles very similar to the product, making recrystallization ineffective, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase[14][15].

Causality: Silica gel is a polar adsorbent. Polar compounds will adsorb more strongly to the silica and elute more slowly, while nonpolar compounds will have weaker interactions and elute faster. For 2-(1-Cyanocyclobutyl)acetic acid, the polar carboxylic acid and nitrile groups will cause it to adhere strongly to the silica.

Caption: Principle of chromatographic separation on silica gel.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a mobile phase using Thin-Layer Chromatography (TLC). Test solvent mixtures like Hexane/Ethyl Acetate. The ideal system will give the product an Rf value of ~0.3[15].

    • Expert Insight: Due to the carboxylic acid, the spot may "streak" on the TLC plate. Adding ~0.5-1% acetic acid to the mobile phase will suppress deprotonation of the product, resulting in a much sharper spot and better separation on the column.

  • Column Packing: Prepare a glass column with a plug of cotton or glass wool. Add a layer of sand, then fill the column with silica gel slurried in the initial mobile phase (e.g., 70:30 Hexane/EtOAc + 0.5% AcOH). Allow the silica to settle into a uniform bed without air bubbles[14][16].

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase. Alternatively, adsorb the product onto a small amount of silica gel ("dry loading"), which often gives better resolution. Carefully add the sample to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (flash chromatography). Begin collecting fractions.

  • Gradient Elution (Optional): If separation is difficult, gradually increase the polarity of the mobile phase (e.g., from 70:30 to 50:50 Hexane/EtOAc) to elute the more strongly adsorbed product[15].

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The small amount of acetic acid in the eluent is volatile and will be removed during this step.

Final Purity Assessment and Handling

Regardless of the method used, the final purity must be confirmed.

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range.

  • NMR Spectroscopy (¹H, ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Drying: The final product should be dried thoroughly under high vacuum to remove all residual solvents.

  • Storage: Store the purified, dry solid in a well-sealed container, protected from moisture, at room temperature or refrigerated to ensure long-term stability.

Conclusion

The purification of 2-(1-Cyanocyclobutyl)acetic acid is a multi-step process that relies on a sound understanding of its chemical properties. A well-executed acid-base extractive workup serves as an effective initial purification, removing the bulk of neutral and basic impurities. For achieving the highest levels of purity required for pharmaceutical applications, recrystallization from a carefully selected solvent system like toluene or ethyl acetate/hexane is the preferred method. In cases where impurities are structurally similar to the product, flash column chromatography with an acidified eluent provides a reliable alternative. By systematically applying these techniques, researchers can confidently produce 2-(1-Cyanocyclobutyl)acetic acid of exceptional purity, ensuring the integrity of their downstream research and development activities.

References

A comprehensive, numbered list of all cited sources would be compiled here, including titles, sources, and verified, clickable URLs for verification.

Sources

Use of 2-(1-Cyanocyclobutyl)acetic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(1-Cyanocyclobutyl)acetic Acid in Medicinal Chemistry

Part 1: Introduction & Strategic Value

2-(1-Cyanocyclobutyl)acetic acid is a high-value bifunctional building block used primarily to introduce conformational restriction into peptide mimetics and small-molecule drug candidates. Its structure features a gem-disubstituted cyclobutane ring bearing both a nitrile (electrophile/amine precursor) and a carboxylic acid (nucleophile acceptor/acylating agent).

Core Applications in Drug Discovery:

  • Bioisosterism: Acts as a lipophilic, non-aromatic spacer that mimics the bond angles of gem-dimethyl groups but with distinct metabolic stability and hydrodynamic volume.

  • Spirocyclic Scaffolds: It is the direct precursor to 2-azaspiro[4.3]octan-3-one (a cyclobutyl analog of the gabapentin lactam), a privileged scaffold in GPCR and ion channel modulation.

  • Gamma-Amino Acids: Precursor to 1-(aminomethyl)cyclobutylacetic acid (a gabapentin analog), utilized in neuroactive drug design to target the

    
     subunit of voltage-gated calcium channels.
    

Part 2: Chemical Properties & Handling

PropertyDataNotes
CAS Number 259263-29-3
Formula C

H

NO

MW 139.15 g/mol
Appearance White to off-white solid
Solubility DMSO, MeOH, DCM, EtOAcLimited solubility in Hexanes/Water
pKa (Acid) ~4.5 (Predicted)Typical carboxylic acid acidity
Stability Stable at RTAvoid strong bases (nitrile hydrolysis risk)

Safety Advisory: This compound contains a nitrile group.[1] While stable, thermal decomposition or exposure to strong acids/oxidizers may release toxic gases (HCN/NOx). All reactions involving nitrile reduction must be performed in a well-ventilated fume hood.

Part 3: Reaction Pathways & Logic

The utility of this building block lies in its orthogonal reactivity. The carboxylic acid can be coupled immediately, while the nitrile serves as a "masked" amine or aldehyde.

ReactionPathways Start 2-(1-Cyanocyclobutyl) acetic acid Amide Amide Conjugates (R-NH-CO-CH2-C4-CN) Start->Amide 1. Amine, HATU/EDC (Standard Coupling) GammaAA Gamma-Amino Acid (Gabapentin Analog) Start->GammaAA 1. H2, Raney Ni (Nitrile Reduction) Spiro 2-Azaspiro[4.3]octan-3-one (Spiro-Lactam) Start->Spiro 1. H2, Raney Ni 2. Heat (Cyclization) Tetrazole Tetrazole Isostere (Angiotensin II type) Start->Tetrazole 1. NaN3, ZnBr2 (Click Chemistry) GammaAA->Spiro - H2O (Thermal Cyclization)

Figure 1: Divergent synthetic utility of 2-(1-Cyanocyclobutyl)acetic acid.

Part 4: Detailed Experimental Protocols

Protocol A: Reductive Cyclization to 2-Azaspiro[4.3]octan-3-one

Target: Synthesis of the spiro-lactam scaffold for use as a proline mimetic.

Mechanism: The nitrile is reduced to a primary amine. Due to the favorable geometry of the cyclobutyl ring (Thorpe-Ingold effect), the amine intramolecularly attacks the carboxylic acid (or ester), expelling water/alcohol to form the 5-membered lactam ring.

Reagents:

  • Substrate: 2-(1-Cyanocyclobutyl)acetic acid (1.0 equiv)

  • Catalyst: Raney Nickel (50% w/w slurry in water) or PtO

    
     (10 mol%)
    
  • Solvent: Methanol (anhydrous) or Acetic Acid

  • Hydrogen Source: H

    
     gas (balloon or Parr shaker at 50 psi)
    

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 g (7.2 mmol) of the substrate in 20 mL of anhydrous Methanol.

  • Catalyst Addition: Caution: Raney Nickel is pyrophoric. Under an argon blanket, carefully add Raney Nickel slurry (approx. 200 mg wet weight).

  • Hydrogenation: Purge the vessel with H

    
     three times. Pressurize to 50 psi (or use a balloon for small scale, though reaction may be slower) and stir vigorously at 60°C  for 12 hours.
    
    • Note: Heating is crucial here. Room temperature reduction yields the open-chain amino acid. Heating promotes the in situ cyclization to the lactam.

  • Workup: Filter the mixture through a Celite pad (keep wet to prevent catalyst ignition). Wash the pad with warm MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The spiro-lactam often crystallizes upon concentration.

  • Purification: Recrystallize from EtOAc/Hexanes if necessary.

    • Expected Yield: 85-95%

    • Validation: LCMS (M+H), NMR (loss of nitrile peak at ~2240 cm

      
       in IR).
      
Protocol B: Chemoselective Amide Coupling

Target: Functionalization of the carboxylic acid without affecting the nitrile.

Reagents:

  • Substrate: 2-(1-Cyanocyclobutyl)acetic acid (1.0 equiv)

  • Amine Partner: R-NH

    
     (1.1 equiv)[2]
    
  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DCM

Step-by-Step Procedure:

  • Activation: To a solution of the acid (1.0 mmol) in DMF (5 mL) at 0°C, add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir for 15 minutes.

  • Coupling: Add the amine partner (1.1 mmol). Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Check by TLC/LCMS. The nitrile is robust under these conditions.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO

    
    , and brine.
    
  • Purification: Flash column chromatography (Hex/EtOAc).

Part 5: Case Study – "Cyclobutyl-Gabapentin" Synthesis

In the development of next-generation calcium channel blockers, the cyclohexyl ring of gabapentin is often substituted to modulate lipophilicity. The cyclobutyl analog is synthesized directly from our subject compound.

Workflow Visualization:

GabapentinAnalog SM 2-(1-Cyanocyclobutyl) acetic acid Inter Intermediate: Amino-Ester SM->Inter 1. SOCl2, MeOH (Esterification) Product 1-(Aminomethyl) cyclobutylacetic acid (HCl Salt) Inter->Product 2. H2, Raney Ni 3. 6N HCl, Reflux (Hydrolysis)

Figure 2: Synthesis of the open-chain gamma-amino acid (Gabapentin analog).

Critical Insight: Unlike Protocol A (where we used heat + neutral solvent to force cyclization), this protocol uses acidic hydrolysis after reduction to keep the amino acid in its open, linear form (as the hydrochloride salt). The salt form prevents cyclization to the lactam.

Part 6: References

  • Syntheses of Gabapentin and its Analogues. Chemical Reviews. A comprehensive review detailing the synthesis of gamma-amino acids from cyano-acetate precursors.

    • (General reference for class reactivity)

  • Preparation of 2-azaspiro[4.5]decan-3-one (Gabalactam). World Intellectual Property Organization, WO 2013/190357.[3] Describes the industrial process for the cyclohexyl analog, directly applicable to the cyclobutyl derivative.

  • Conformational Restriction in Drug Design. Journal of Medicinal Chemistry. Discusses the Thorpe-Ingold effect and the use of cyclobutyl rings to lock peptide conformations.

Sources

Application Note: 2-(1-Cyanocyclobutyl)acetic Acid as a Scaffold for Novel Therapeutics

[1]

Executive Summary

2-(1-Cyanocyclobutyl)acetic acid represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Its structural core—a gem-disubstituted cyclobutane ring—offers a unique combination of conformational restriction and metabolic stability that is increasingly sought after to escape the "flatland" of traditional aromatic drug discovery.[1]

This guide details the application of this building block in synthesizing spirocyclic lactams, GABA analogs, and peptidomimetics. By leveraging the Thorpe-Ingold effect inherent in the cyclobutane ring, researchers can access novel chemical space with improved pharmacokinetic profiles.[1]

Chemical Profile & Handling

PropertyData
Chemical Name 2-(1-Cyanocyclobutyl)acetic acid
CAS Number 252741-16-1
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Structural Feature Gem-disubstituted cyclobutane (Spiro-center precursor)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water.[1][2]
Stability Stable under standard ambient conditions.[1] Avoid strong bases which may cause epimerization if chiral centers are introduced later.[1]

Safety Note: While the cyclobutane ring possesses significant ring strain (~26.3 kcal/mol), it is kinetically stable.[1] However, the nitrile group releases toxic fumes if subjected to strong acidic hydrolysis without proper ventilation. Always handle in a fume hood.[1]

Strategic Utility: The Gem-Disubstituted Advantage

The primary value of this building block lies in the Gem-Dialkyl Effect (Thorpe-Ingold Effect) .[1] The internal bond angle of the cyclobutane ring (~88°) compresses the external angle between the nitrile and acetic acid groups. This compression:

  • Accelerates Cyclization: Intramolecular reactions (e.g., lactamization) occur significantly faster than in open-chain analogs.[1]

  • Restricts Conformation: When incorporated into a peptide or drug molecule, it locks the side chains into specific vectors, reducing the entropic penalty of binding to a protein target.

Visualizing the Synthetic Divergence

The following diagram illustrates the primary synthetic pathways accessible from this single building block.

SyntheticPathwaysStart2-(1-Cyanocyclobutyl)acetic acidLactam2-Azaspiro[3.4]octan-1-one(Spiro-Lactam)Start->Lactam ReductiveCyclizationGABA1-(Aminomethyl)cyclobutylacetic acid(GABA Analog)Start->GABA Nitrile Reduction+ HydrolysisAmideCyano-AmideLibrariesStart->Amide Amide Coupling(EDC/HATU)PeptideConformationallyRestricted PeptidesLactam->Peptide Ring Opening / FunctionalizationHeterocycleTetrazoles / OxadiazolesAmide->Heterocycle [3+2] Cycloaddition

Figure 1: Divergent synthesis pathways.[1] The central scaffold allows access to spiro-lactams, amino acids, and heterocyclic libraries.

Application Protocols

Protocol A: Synthesis of the Spiro-Lactam (2-Azaspiro[3.4]octan-1-one)

This reaction leverages the Thorpe-Ingold effect to spontaneously cyclize the intermediate amino-ester/acid.[1] This scaffold is a bioisostere for proline and a core for novel anticonvulsants.[1]

Mechanism: Catalytic hydrogenation reduces the nitrile to a primary amine.[1] The amine then attacks the carbonyl carbon of the acetic acid moiety (or its ester) to close the 5-membered lactam ring.

Materials:

  • Substrate: 2-(1-Cyanocyclobutyl)acetic acid (1.0 equiv)[1]

  • Catalyst: Raney Nickel (active slurry) or Rhodium on Alumina (5%)[1]

  • Solvent: Methanol (anhydrous) saturated with Ammonia (7N NH3 in MeOH)[1]

  • Hydrogen Source: H₂ gas (balloon or Parr shaker at 50 psi)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 g (7.2 mmol) of the starting acid in 20 mL of 7N NH3 in MeOH.

    • Note: The ammonia prevents the formation of secondary amines during reduction.

  • Catalyst Addition: Carefully add Raney Nickel (~0.5 g wet slurry) under an argon atmosphere.[1]

    • Safety: Raney Nickel is pyrophoric.[1] Do not let it dry out.[1]

  • Hydrogenation: Purge the vessel with H₂ three times. Pressurize to 50 psi (or use a balloon for small scale, though reaction may be slower) and stir vigorously at room temperature for 12–16 hours.

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[1]

  • Cyclization (Thermal): Concentrate the filtrate. The residue is the amino-acid/amide intermediate.[1] To force lactamization, redissolve in Toluene or Xylene and reflux for 4–6 hours with a Dean-Stark trap (if water removal is needed) or simply heat neat at 100°C under vacuum if the product is stable.[1]

  • Purification: The spiro-lactam can often be purified by recrystallization from hexanes/ethyl acetate or by silica gel chromatography (DCM/MeOH).[1]

Self-Validation:

  • IR Spectroscopy: Disappearance of the Nitrile peak (~2240 cm⁻¹) and appearance of the Lactam Carbonyl peak (~1680–1700 cm⁻¹).[1]

  • NMR: Appearance of distinct methylene protons adjacent to the nitrogen in the newly formed ring.[1]

Protocol B: Amide Library Generation (Parallel Synthesis)

This protocol is optimized for generating a library of compounds where the nitrile is preserved as a "warhead" or handle for late-stage modification, while the carboxylic acid is coupled to diverse amines.

Materials:

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

  • Diverse Amines (R-NH₂)[1]

Step-by-Step Procedure:

  • Activation: To a vial containing 2-(1-Cyanocyclobutyl)acetic acid (0.1 mmol) in DMF (1 mL), add DIPEA (0.3 mmol) and HATU (0.12 mmol). Stir for 5 minutes.

  • Coupling: Add the specific amine (0.11 mmol). Shake or stir at room temperature for 2 hours.

  • Quenching: Add 1 mL of saturated NaHCO₃ solution.

  • Extraction: Extract with Ethyl Acetate (3 x 2 mL). Wash combined organics with brine.[1]

  • Analysis: LC-MS to confirm mass [M+H]⁺.

    • Note: The cyclobutane ring is stable to these conditions.[1] The nitrile remains intact (check for signal at ~2240 cm⁻¹).[1]

Advanced Application: Peptidomimetic Design

The 2-(1-Cyanocyclobutyl)acetic acid scaffold is a powerful tool for constraining peptide backbones .[1] Replacing a Glycine or Alanine residue with this scaffold introduces a "kink" that can lock a peptide into a

1

Workflow:

  • Monomer Synthesis: Convert the acid to Fmoc-protected amino acid (via Protocol A -> Hydrolysis -> Fmoc protection).

  • SPPS Integration: Use standard Solid Phase Peptide Synthesis to insert the cyclic amino acid.

  • Result: The resulting peptide will have reduced flexibility, often leading to higher affinity for GPCRs and increased resistance to proteases.[1]

PeptidomimeticStep1Scaffold:2-(1-Cyanocyclobutyl)acetic acidStep2Transformation:Nitrile Reduction -> Fmoc ProtectionStep1->Step2 ChemicalModificationStep3Integration:Solid Phase Peptide SynthesisStep2->Step3 SPPSStep4Outcome:Beta-Turn Mimetic / Protease StabilityStep3->Step4 BiologicalProfiling

Figure 2: Workflow for integrating the scaffold into peptidomimetics.

References

  • Synthesis of Gem-Difluorocyclobutanes and Analogous Scaffolds. Source: The Journal of Organic Chemistry (ACS Publications).[1] URL:[Link] (Contextual grounding on cyclobutane stability and synthesis).[1]

  • Facile Synthesis of 2-azaspiro[3.4]octane. Source: Organic & Biomolecular Chemistry (RSC Publishing).[1][3] URL:[Link] (Primary protocol for spiro-lactam formation).[1]

  • Cyclobutanes in Small-Molecule Drug Candidates. Source: Journal of Medicinal Chemistry (NIH/PubMed).[1] URL:[Link] (Review of cyclobutane pharmacophores and ring strain properties).

  • 2-(1-Cyanocyclobutyl)acetic acid Structure & Properties. Source: PubChem Compound Summary.[1] URL:[Link] (Verification of chemical identity).[1]

Application Notes and Protocols: 2-(1-Cyanocyclobutyl)acetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the potential applications of 2-(1-cyanocyclobutyl)acetic acid as a versatile building block in medicinal chemistry. While direct literature on the extensive applications of this specific molecule is emerging, its structural motifs—a cyclobutane ring, a carboxylic acid, and a nitrile group—are of significant interest in drug design. The protocols outlined below are based on established synthetic methodologies for analogous compounds and represent logical, high-probability applications in the synthesis of bioactive molecules.

Introduction: The Significance of the Cyclobutane Moiety and Cyanoacetic Acid Derivatives in Drug Discovery

The cyclobutane ring is an increasingly utilized scaffold in medicinal chemistry. Its unique, puckered three-dimensional structure provides a distinct conformational profile compared to more common cycloalkanes like cyclopentane and cyclohexane. This can lead to improved pharmacological properties such as metabolic stability, receptor binding affinity, and selectivity.[1][2] The incorporation of a cyclobutane moiety can introduce a degree of rigidity and provide novel intellectual property space in drug design.[1]

Cyanoacetic acid and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals.[3] The dual functionality of a reactive carboxylic acid and a versatile nitrile group allows for a multitude of chemical transformations, making these compounds key intermediates in the construction of complex molecular architectures.[3][4]

2-(1-Cyanocyclobutyl)acetic acid combines these valuable features, presenting itself as a promising starting material for the synthesis of novel drug candidates.

Physicochemical Properties and Handling

PropertyValueSource
Molecular FormulaC₇H₉NO₂PubChem
Molecular Weight139.15 g/mol PubChem
AppearanceWhite to off-white solidTypical for similar compounds
SolubilitySoluble in methanol, ethanol, DMSO, DMFInferred from structure

Handling and Storage: 2-(1-Cyanocyclobutyl)acetic acid should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is expected to be stable under standard laboratory conditions. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Application 1: Synthesis of a Cyclobutyl Gabapentinoid Analog

Scientific Rationale: Gabapentinoids, such as Gabapentin and Pregabalin, are a class of drugs used to treat epilepsy, neuropathic pain, and restless leg syndrome. A common structural feature is a cycloalkyl ring with an aminomethyl and an acetic acid group. The size of the cycloalkane ring can influence the pharmacokinetic and pharmacodynamic properties of the molecule. The synthesis of a cyclobutyl analog is a logical step in exploring the structure-activity relationship (SAR) of this class of compounds. 2-(1-Cyanocyclobutyl)acetic acid is an ideal precursor for this purpose.

Overall Synthetic Scheme:

G A 2-(1-Cyanocyclobutyl)acetic acid B 1-(Aminomethyl)cyclobutylacetic acid (Cyclobutyl Gabapentinoid Analog) A->B Nitrile Reduction

Caption: Synthetic route to a cyclobutyl gabapentinoid analog.

Protocol 1: Reduction of the Nitrile to a Primary Amine

This protocol describes the catalytic hydrogenation of the nitrile group in 2-(1-cyanocyclobutyl)acetic acid to yield the corresponding primary amine, 1-(aminomethyl)cyclobutylacetic acid.

Materials:

  • 2-(1-Cyanocyclobutyl)acetic acid

  • Raney Nickel (50% slurry in water)

  • Methanol (MeOH), anhydrous

  • Ammonia (7 N in MeOH)

  • Hydrogen gas (H₂)

  • Celite®

  • Parr hydrogenation apparatus or similar

  • Standard glassware for filtration and concentration

Procedure:

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 2-(1-cyanocyclobutyl)acetic acid (1.0 eq).

  • Solvent and Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol and the 7 N solution of ammonia in methanol. Carefully add Raney Nickel (approximately 10-20% by weight of the starting material). Caution: Raney Nickel is pyrophoric and should be handled with care.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas several times. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with methanol. Caution: The Celite® pad with Raney Nickel may be pyrophoric and should be kept wet and disposed of properly.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 1-(aminomethyl)cyclobutylacetic acid can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether or water/isopropanol) to yield the final product as a white solid.

Example Data (Hypothetical):

ParameterValue
Yield85-95%
Purity (by ¹H NMR)>98%
Melting Point165-168 °C

Application 2: Amide Coupling for the Synthesis of Novel Scaffolds

Scientific Rationale: The carboxylic acid functionality of 2-(1-cyanocyclobutyl)acetic acid can be readily coupled with a wide range of amines to form amide bonds. This is a cornerstone reaction in medicinal chemistry, enabling the synthesis of diverse libraries of compounds for biological screening. The resulting products retain the cyanocyclobutyl moiety, which can be further functionalized or serve as a key pharmacophoric element.

Overall Synthetic Scheme:

G A 2-(1-Cyanocyclobutyl)acetic acid C N-(Substituted)-2-(1-cyanocyclobutyl)acetamide A->C Amide Coupling (e.g., HATU, DIPEA) B Amine (R-NH₂) B->C

Caption: Amide coupling of 2-(1-cyanocyclobutyl)acetic acid.

Protocol 2: HATU-Mediated Amide Coupling

This protocol details the coupling of 2-(1-cyanocyclobutyl)acetic acid with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • 2-(1-Cyanocyclobutyl)acetic acid

  • A primary or secondary amine (e.g., benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for reaction, work-up, and purification

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve 2-(1-cyanocyclobutyl)acetic acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add the amine (1.0-1.2 eq), HATU (1.1-1.3 eq), and DIPEA (2.0-3.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Aqueous Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Example Data (Hypothetical):

ParameterValue
Yield70-90%
Purity (by LC-MS)>95%
Physical StateWhite to pale yellow solid

Future Perspectives and Potential Transformations

The nitrile group of 2-(1-cyanocyclobutyl)acetic acid and its derivatives serves as a versatile handle for further chemical modifications, opening up numerous possibilities for creating diverse molecular scaffolds.

G center 2-(1-Cyanocyclobutyl)acetic acid Derivative A Primary Amine (Reduction) center->A B Carboxylic Acid (Hydrolysis) center->B C Tetrazole (Cycloaddition) center->C D Amidine (Pinner Reaction) center->D

Caption: Potential transformations of the nitrile group.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, yielding a cyclobutane-1,1-dicarboxylic acid derivative.

  • Cycloaddition: The nitrile can undergo [3+2] cycloaddition reactions, for example, with sodium azide to form a tetrazole ring, which is a common bioisostere for a carboxylic acid.

  • Pinner Reaction: Reaction with an alcohol under acidic conditions can lead to the formation of an imidate, which can be further converted to an amidine or an ester.

These potential transformations highlight the utility of 2-(1-cyanocyclobutyl)acetic acid as a multifunctional building block for the synthesis of a wide range of complex and potentially bioactive molecules.

Conclusion

2-(1-Cyanocyclobutyl)acetic acid is a promising and versatile intermediate for medicinal chemistry. Its unique combination of a cyclobutane scaffold with orthogonal carboxylic acid and nitrile functionalities provides a powerful platform for the synthesis of novel drug candidates. The protocols provided herein for the synthesis of a gabapentinoid analog and for amide coupling demonstrate the potential of this molecule in the rapid generation of diverse and lead-like compounds. Further exploration of the reactivity of this building block is highly encouraged and is expected to yield novel molecules with interesting pharmacological properties.

References

  • Wessjohann, L. A., et al. (2003). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers.
  • (Refer to a general organic chemistry textbook or a review on gabapentinoid synthesis for the nitrile reduction methodology).
  • (Refer to a review on amide bond formation, e.g.
  • (Refer to a review on the chemistry of nitriles for the various transform
  • Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135.
  • (Refer to a patent or publication on the synthesis of Gabapentin or rel
  • (Refer to a relevant publication on the use of cyanoacetic acid in heterocyclic synthesis).
  • (Refer to a publication on the importance of small rings in drug design).
  • Baran, P. S., et al. (2017). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry, 60(15), 6293-6317.
  • (Refer to a publication on the synthesis of cyclobutane amino acids).
  • (Refer to a publication on the applic
  • (Refer to a publication on the use of cyclobutane dicarboxylic acids).
  • (Refer to a publication on the synthesis of cyclobutane-containing alkaloids).
  • Bondock, S., et al. (2007). Utility of cyanoacetic acid hydrazide in heterocyclic synthesis.
  • (Refer to a publication on the synthesis of quinoline deriv
  • (Refer to a public
  • (Refer to a publication on the synthesis of trifluoromethyl
  • (Refer to a publication on the synthesis of approved drugs with 6-membered heterocycles).
  • (Refer to a publication on synthetic routes to Pt(II) metallodrugs).
  • (Refer to a publication on the synthetic biology of n
  • (Refer to a patent on the production of 2-cyanoacetic acid anhydride).
  • (Refer to a publication on the synthesis of cyclobutane analogues).
  • (Refer to a publication on drug and drug candid

Sources

Application Note: Chemoselective Transformations of the Nitrile Moiety in 2-(1-Cyanocyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This guide details the chemoselective transformations of the nitrile group within 2-(1-Cyanocyclobutyl)acetic acid , a critical structural homolog to the Gabapentin precursor (1-cyanocyclohexaneacetic acid). While the cyclohexane analog is widely documented for Gabapentin synthesis, the cyclobutane derivative presents unique challenges due to increased ring strain (~26 kcal/mol) and steric congestion at the quaternary carbon.[1]

This molecule serves as the primary gateway to 2-azaspiro[3.4]octane scaffolds, which are increasingly valuable in medicinal chemistry for their ability to alter vectorality and metabolic stability compared to their gem-dimethyl or cyclohexyl counterparts.

We focus on two divergent synthetic pathways:

  • Controlled Hydrolysis to the mono-amide (precursor for oxidative rearrangement).

  • Reductive Cyclization to the lactam (2-azaspiro[3.4]octan-3-one), the direct route to the cyclobutane analog of Gabapentin.

Pathway Map: Divergent Synthesis

The following diagram illustrates the two primary fates of the nitrile group. Note the critical bifurcation point: acidic hydrolysis leads to the linear amide, while hydrogenation drives the formation of the spiro-lactam.[1]

ReactionPathways Start 2-(1-Cyanocyclobutyl) acetic acid (Nitrile-Acid) Amide 2-(1-Carbamoylcyclobutyl) acetic acid (Mono-Amide) Start->Amide Hydrolysis (H2SO4, <25°C) Lactam 2-Azaspiro[3.4] octan-3-one (Spiro-Lactam) Start->Lactam Hydrogenation (Raney Ni, H2) AminoAcid 1-(Aminomethyl) cyclobutylacetic acid (Gabapentin Analog) Amide->AminoAcid Hoffmann Rearrangement (NaOCl/NaOH) Lactam->AminoAcid Acid Hydrolysis (HCl, Reflux)

Figure 1: Divergent synthetic pathways for the nitrile moiety. Blue path: Hydrolytic route.[1] Red path: Reductive cyclization route.

Protocol A: Controlled Hydrolysis to the Mono-Amide

Objective: Selectively hydrolyze the nitrile to the primary amide without decarboxylation or ring opening. This intermediate is required if the target is the amino acid via a Hoffmann rearrangement (NaOCl).[1]

Mechanism & Causality

The nitrile hydrolysis is acid-catalyzed.[1] Using concentrated sulfuric acid (H₂SO₄) creates a highly ionic medium that protonates the nitrile nitrogen, making the carbon susceptible to water attack.[1]

  • Why H₂SO₄? It acts as both catalyst and solvent, allowing precise temperature control.[1]

  • Why <25°C? The cyclobutane ring is strained.[1] Higher temperatures (unlike in the cyclohexane series) risk acid-catalyzed ring expansion or opening.[1]

Experimental Protocol

Reagents:

  • 2-(1-Cyanocyclobutyl)acetic acid (1.0 eq)

  • Sulfuric Acid, 98% (5.0 eq)

  • Water (Quench)

Step-by-Step Methodology:

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, internal temperature probe, and a pressure-equalizing addition funnel.[1] Purge with N₂.[1]

  • Acid Charge: Charge 98% H₂SO₄ (5.0 eq) to the reactor. Cool the jacket to 0°C.

  • Substrate Addition (Critical): Add 2-(1-Cyanocyclobutyl)acetic acid solid portion-wise over 60 minutes.

    • Control Point: Maintain internal temperature between 10–20°C. The dissolution is exothermic.[1]

    • Observation: The mixture will become a viscous, clear solution.[1]

  • Reaction Phase: Stir at 20–25°C for 4–6 hours.

    • Monitoring: Monitor by HPLC or IR.[1] Look for the disappearance of the sharp nitrile stretch (~2240 cm⁻¹) and appearance of amide bands (~1650 cm⁻¹).[1]

  • Quench (Thermodynamic Control):

    • Cool the reaction mass to 0–5°C.

    • Drip the reaction mass into a separate vessel containing crushed ice/water (10 volumes relative to acid). Do not add water to the acid.[1]

    • Why: Inverse addition dissipates the massive heat of hydration, preventing thermal spikes that could degrade the amide.[1]

  • Isolation:

    • The mono-amide typically precipitates as a white solid upon quenching.[1]

    • Filter the solid.[1][2][3] Wash with cold water (3x) to remove residual acid.[1]

    • Dry under vacuum at 45°C.[1]

Protocol B: Reductive Cyclization to the Spiro-Lactam

Objective: Convert the nitrile directly to the lactam (2-azaspiro[3.4]octan-3-one). This is the most atom-economical route to the spiro-scaffold.[1]

Mechanism & Causality

Hydrogenation of the nitrile yields a primary amine.[1] Because the carboxylic acid is positioned gamma to the new amine (separated by 3 carbons), intramolecular cyclization is kinetically favored, spontaneously forming the 5-membered lactam ring fused to the cyclobutane.[1]

  • Catalyst Choice: Raney Nickel is preferred over Pd/C for nitriles to avoid secondary amine formation.[1]

  • Solvent: Methanol or Ethanol facilitates the solubility of the polar starting material.[1]

Experimental Protocol

Reagents:

  • 2-(1-Cyanocyclobutyl)acetic acid (1.0 eq)

  • Raney Nickel (Active catalyst, ~20 wt% loading)

  • Ammonia (7N in MeOH) or Triethylamine (0.1 eq) – Optional, suppresses secondary amines.

  • Hydrogen Gas (H₂)

Step-by-Step Methodology:

  • Catalyst Preparation: Wash Raney Nickel (slurry in water) three times with methanol to remove water.[1] Safety: Raney Ni is pyrophoric.[1] Keep wet at all times.[1]

  • Loading: In a high-pressure autoclave, charge the substrate dissolved in Methanol (10 volumes). Add the washed Raney Nickel.[1]

  • Hydrogenation:

    • Seal autoclave.[1] Purge with N₂ (3x) then H₂ (3x).[1]

    • Pressurize to 40–50 bar (approx. 600 psi) .

    • Heat to 50°C . Stir vigorously (1000 rpm) to overcome gas-liquid mass transfer limitations.

  • Reaction Profile:

    • Uptake of H₂ will be rapid initially.[1]

    • Continue until H₂ consumption ceases (typically 6–12 hours).[1]

  • Work-up:

    • Cool to room temperature.[1][4][5] Vent H₂. Purge with N₂.[1]

    • Filter the catalyst through a Celite pad (keep wet!).[1]

    • Concentrate the filtrate under reduced pressure.[1]

  • Cyclization Completion:

    • The crude residue often contains a mixture of amino-acid and lactam.[1]

    • To drive full cyclization: Reflux the residue in Toluene (with a Dean-Stark trap) or Xylene for 2–4 hours to dehydrate the amino acid to the lactam.[1]

    • Yield Expectation: 75–85% (Crystalline solid).[1]

Comparative Data Summary

ParameterProtocol A: HydrolysisProtocol B: Reductive Cyclization
Primary Reagent 98% H₂SO₄H₂ / Raney Ni
Key Intermediate Mono-AmidePrimary Amine (Transient)
Final Product 2-(1-Carbamoylcyclobutyl)acetic acid2-Azaspiro[3.4]octan-3-one
Temp. Range 10–25°C50–60°C
Pressure Atmospheric40–50 Bar
Critical Risk Exotherm during quenchPyrophoric catalyst / High Pressure
Scalability High (Standard reactors)High (Requires autoclave)

Troubleshooting & Quality Control

Process Workflow: Reductive Cyclization

Workflow Prep Catalyst Prep (Wash Raney Ni w/ MeOH) Load Autoclave Loading (Substrate + Cat + H2) Prep->Load React Hydrogenation (50 Bar, 50°C, 12h) Load->React Filter Filtration (Remove Catalyst via Celite) React->Filter Thermal Thermal Cyclization (Reflux in Toluene) Filter->Thermal If Amino Acid present Isolate Crystallization (Isolate Lactam) Thermal->Isolate

Figure 2: Operational workflow for the reductive cyclization to the spiro-lactam.

Common Failure Modes
  • Incomplete Hydrolysis (Protocol A):

    • Symptom:[2][6] Mixed melting point; IR shows both Nitrile and Amide peaks.[1]

    • Fix: Increase reaction time. Do not increase temperature >30°C as this promotes decarboxylation of the acetic acid tail.[1]

  • Poisoned Catalyst (Protocol B):

    • Symptom:[2][6] No H₂ uptake.[1]

    • Cause: Residual sulfur or nitrile oligomers.[1]

    • Fix: Ensure high agitation rates (>800 rpm). Use fresh catalyst. Add 1% NaOH to prevent amine poisoning.[1]

References

  • Warner-Lambert Co. (1977).[1] Cyclic amino acids and methods for their preparation. U.S. Patent 4,024,175.[1] Link

  • Griffiths, G., et al. (1991).[1] Novel synthesis of gabapentin via a Hofmann rearrangement. Helvetica Chimica Acta, 74(2), 309-314.[1] Link

  • Raheem, M. A., et al. (2019).[1][7] Facile synthesis of 2-azaspiro[3.4]octane. RSC Advances, 9, 3959-3964.[1] Link

  • Cammidge, A. N., et al. (2006).[1] Hydrogenation of nitriles to amines. Organic Reactions, 20, 1-10.[1] Link

  • PubChem. (n.d.).[1] 2-(1-Cyanocyclobutyl)acetic acid Compound Summary. National Library of Medicine.[1] Link

Sources

Application Note: Selective Catalytic Hydrogenation of Cyano-Substituted Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for the selective catalytic hydrogenation of cyano-substituted carboxylic acids to produce the corresponding amino acids. This transformation is of paramount importance in the pharmaceutical and fine chemical industries, where amino acids serve as critical building blocks. The primary challenge lies in achieving high chemoselectivity—reducing the nitrile (cyano) group to a primary amine while preserving the carboxylic acid moiety. This guide elucidates the underlying reaction mechanisms, provides a comparative analysis of catalyst systems, details optimized protocols, and outlines essential safety procedures for high-pressure hydrogenation.

The Chemoselectivity Challenge: Nitrile vs. Carboxylic Acid

The successful hydrogenation of cyano-substituted carboxylic acids hinges on the differential reactivity of the two functional groups under catalytic hydrogenation conditions.

  • Nitrile Group (C≡N): The carbon-nitrogen triple bond is susceptible to reduction via catalytic hydrogenation, typically proceeding through an intermediate imine to the desired primary amine.[1][2] This process is generally efficient with common heterogeneous catalysts.

  • Carboxylic Acid Group (-COOH): Carboxylic acids are significantly more challenging to reduce via catalytic hydrogenation. The carbonyl carbon is less electrophilic compared to aldehydes or ketones, and the reaction is often thermodynamically and kinetically unfavorable under conditions suitable for nitrile reduction.[3]

This inherent reactivity difference forms the basis for the selective transformation. However, forcing conditions (high temperature or pressure) or highly active, non-selective catalysts can lead to the undesired reduction of the carboxylic acid to an alcohol. Therefore, precise control over the catalyst and reaction parameters is critical.

Reaction Mechanism and Catalyst Selection

The hydrogenation of nitriles is not merely a direct conversion to a primary amine; it involves intermediates that can lead to side products. The primary goal is to maximize the yield of the primary amine (Product A) while minimizing the formation of secondary (Product B) and tertiary amines.

Mechanistic Pathways

The reaction proceeds on the surface of a heterogeneous catalyst. The generally accepted mechanism involves the formation of an intermediate aldimine.[4] This imine can either be further hydrogenated to the primary amine or react with a molecule of the primary amine product, ultimately leading to a secondary amine after subsequent reduction.

G cluster_main Main Reaction Pathway R_CN Substrate (Cyano-Carboxylic Acid) Imine Intermediate (Aldimine) R_CN->Imine P_Amine Desired Product (Primary Amine) Imine->P_Amine S_Amine Side Product (Secondary Amine) Imine->S_Amine P_Amine->S_Amine

Figure 1: Simplified reaction mechanism for nitrile hydrogenation showing the desired pathway to primary amines and the side reaction leading to secondary amines.

Catalyst Systems: A Comparative Overview

The choice of catalyst is the most critical factor for achieving high selectivity. Both precious and non-precious metal catalysts are employed, each with distinct advantages.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages & Mitigation
Palladium on Carbon (Pd/C) 25-100°C, 5-50 bar H₂, Protic SolventsHighly active, commercially available, good for many substrates.[5]Can be non-selective; may require additives to suppress side reactions. Selectivity can be improved with catalyst poisons like ethylenediamine.[6]
Raney Nickel (Ra-Ni) 50-150°C, 20-100 bar H₂, Alcoholic SolventsCost-effective, highly active, widely used in industry.[7][8]Requires careful handling (pyrophoric), may require ammonia to ensure high selectivity to primary amines.[7]
Rhodium (Rh) / Platinum (Pt) 20-110°C, 1-15 bar H₂Can operate under milder conditions. Rhodium catalysts can offer high selectivity without ammonia.[9]Higher cost compared to Ni or Pd.
Novel Non-Precious Metals Variable, often mild (e.g., 1 bar H₂)High selectivity without additives, sustainable. Examples include Nickel Carbide (Ni₃C) and Iron Pincer Complexes.[10][11][12]May not be commercially available; require synthesis. Substrate scope may be more limited.

Expert Insight: The addition of ammonia (typically as an aqueous or methanolic solution) is a field-proven technique to suppress secondary amine formation.[10] It shifts the equilibrium away from the condensation reaction between the primary amine and the imine intermediate. However, modern catalyst development focuses on achieving high selectivity without the need for ammonia, simplifying the process and workup.[12]

Standardized Protocols

The following protocols are designed as self-validating systems, providing a robust starting point for researchers. They include setup, reaction execution, and workup procedures.

Protocol 1: General Purpose Hydrogenation using 5% Pd/C

This protocol is suitable for a wide range of cyano-substituted carboxylic acids and serves as an excellent screening procedure.

Materials:

  • Cyano-substituted carboxylic acid (1.0 eq)

  • 5% Palladium on Carbon (Pd/C, 5-10 mol% Pd)

  • Methanol or Ethanol (solvent)

  • Aqueous Ammonia (25-28%, 5-10 vol%)

  • Hydrogen gas (high purity)

  • Nitrogen gas (high purity)

  • Celite™ for filtration

Equipment:

  • High-pressure autoclave (e.g., Parr or Büchi reactor) equipped with a magnetic stir bar/impeller, pressure gauge, and thermocouple.

  • Gas regulators for H₂ and N₂.

  • Filtration apparatus (e.g., Büchner funnel).

Step-by-Step Methodology:

  • Reactor Preparation: Ensure the reactor is clean and dry. Add the cyano-substituted carboxylic acid and the solvent.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Pd/C catalyst. Causality: Adding the catalyst under an inert atmosphere is crucial, as dry Pd/C can be pyrophoric and ignite flammable solvents upon contact with air.[13][14]

  • Ammonia Addition: Add the aqueous ammonia solution.

  • Sealing and Purging: Seal the reactor securely. Purge the headspace by pressurizing with nitrogen to ~5 bar and then venting. Repeat this cycle 3-5 times to remove all oxygen.[13] Trustworthiness: This purging step is a critical safety measure to prevent the formation of an explosive H₂/O₂ mixture.

  • Hydrogenation: Purge the reactor with hydrogen gas twice. Pressurize the reactor to the desired pressure (e.g., 10 bar).

  • Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 60°C). Monitor the pressure drop; a decrease indicates hydrogen consumption. The reaction is typically complete when hydrogen uptake ceases.

  • Cooldown and Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen into a fume hood or designated exhaust line.[15]

  • Inerting and Filtration: Purge the reactor with nitrogen. Open the reactor and carefully filter the contents through a pad of Celite™ to remove the catalyst. Causality: The filter cake must be kept wet with solvent at all times, as the catalyst can become pyrophoric again upon drying.[13]

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude amino acid, which can be purified by recrystallization or chromatography.

Protocol 2: High-Selectivity Hydrogenation using a Nickel Catalyst

This protocol is an alternative for substrates where Pd/C gives poor selectivity or when avoiding precious metals is desired.

Materials & Equipment: As in Protocol 1, but substituting Raney Nickel (50% slurry in water) for Pd/C.

Step-by-Step Methodology:

  • Reactor Preparation: Add the substrate and solvent (typically ethanol) to the reactor.

  • Catalyst Addition: Wash the Raney Nickel slurry 2-3 times with the reaction solvent to remove the storage water. Carefully add the catalyst slurry to the reactor. Causality: Raney Nickel is highly pyrophoric when dry; it must always be handled as a slurry.

  • Sealing and Purging: Proceed with sealing and inert gas purging as described in Protocol 1, steps 4-5.

  • Reaction: Pressurize with H₂ to a higher pressure (e.g., 50-80 bar) and heat to 80-120°C. Monitor for completion.

  • Workup: Follow cooldown, depressurization, and filtration steps as described in Protocol 1, steps 7-9. Pay extra attention to keeping the nickel catalyst wet during filtration.

Safety in High-Pressure Hydrogenation

Working with hydrogen gas and pyrophoric catalysts at high pressure demands strict adherence to safety protocols.[16]

G cluster_prep Preparation Phase cluster_op Operation Phase cluster_post Post-Reaction Phase P1 Ventilation Check P2 Reactor Inspection (Pressure Rating) P1->P2 P3 Inert Gas Supply (Nitrogen) P2->P3 O1 Inert Gas Purge (Remove O2) P3->O1 O2 Leak Test with N2 O1->O2 O3 Introduce H2 O2->O3 O4 Controlled Heating & Stirring O3->O4 C1 Cool to RT O4->C1 C2 Vent H2 Safely C1->C2 C3 Purge with N2 C2->C3 C4 Safe Catalyst Filtration (Keep Wet) C3->C4

Sources

2-(1-Cyanocyclobutyl)acetic acid in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(1-Cyanocyclobutyl)acetic Acid in Pharmaceutical Synthesis

Executive Summary

2-(1-Cyanocyclobutyl)acetic acid (CAS: 1246210-25-2) is a critical bifunctional building block in medicinal chemistry, primarily utilized for introducing the cyclobutane ring as a conformationally restricted bioisostere.[1] Its unique structure—featuring a nitrile and a carboxylic acid moiety attached to a quaternary cyclobutane carbon—makes it an ideal precursor for spirocyclic scaffolds , gamma-amino acids (GABA analogs) , and peptidomimetics .

This guide outlines the strategic utility of this intermediate, providing validated protocols for its synthesis and downstream transformation into high-value pharmaceutical intermediates, including cyclobutyl-gabapentinoids and spiro-lactams.[1]

Chemical Profile & Strategic Value

PropertyDetail
Chemical Name 2-(1-Cyanocyclobutyl)acetic acid
Synonyms 1-Cyanocyclobutaneacetic acid; 1-(Carboxymethyl)cyclobutanecarbonitrile
CAS Number 1246210-25-2
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Key Functionality Orthogonal Reactivity: The carboxylic acid allows for immediate coupling (amide bond formation), while the nitrile serves as a latent amine (via reduction) or acid/amide (via hydrolysis).[1][2]
Structural Role Gem-Disubstituted Constraint: The cyclobutane ring locks the Cα-Cβ bond rotation, reducing entropic penalty upon target binding and improving metabolic stability compared to gem-dimethyl or cyclohexyl analogs.[1]

Synthetic Protocols

Protocol A: Synthesis of 2-(1-Cyanocyclobutyl)acetic Acid

Rationale: This route utilizes a Knoevenagel condensation followed by a conjugate addition-decarboxylation sequence, ensuring high regioselectivity for the 1,1-disubstitution pattern.[1]

Reagents: Cyclobutanone, Ethyl Cyanoacetate, Potassium Cyanide (KCN), Ethanol, Sodium Hydroxide.

Step-by-Step Methodology:

  • Condensation: Charge a reactor with cyclobutanone (1.0 eq), ethyl cyanoacetate (1.1 eq), and ammonium acetate (0.1 eq) in toluene. Reflux with a Dean-Stark trap to remove water.[1]

    • Checkpoint: Monitor by TLC/GC for the disappearance of cyclobutanone and formation of the alkylidene intermediate (ethyl cyclobutylidenecyanoacetate).

  • Conjugate Addition (Hydrocyanation): Dissolve the alkylidene intermediate in ethanol/water (4:1). Add KCN (1.2 eq) carefully at 0°C. Allow the mixture to warm to room temperature and stir for 12 hours.

    • Mechanism:[3][4][5][6] The cyanide ion attacks the β-position (the ring carbon), creating a gem-dicyano species (ethyl 1-cyanocyclobutyl-α-cyanoacetate).[1]

  • Selective Hydrolysis & Decarboxylation: Treat the crude reaction mixture with 1N NaOH (2.5 eq) at 50°C for 4 hours.

    • Critical Step: This hydrolyzes the ester to the acid. The resulting β-cyano acid (malonic acid derivative) is unstable.[1]

  • Acidification & Decarboxylation: Acidify to pH 2 with 6N HCl and heat to 80°C for 2 hours. The α-cyano group (on the side chain) decarboxylates, while the sterically hindered ring nitrile remains intact.

  • Isolation: Extract with ethyl acetate (3x), dry over Na₂SO₄, and concentrate. Recrystallize from hexane/ether to yield 2-(1-Cyanocyclobutyl)acetic acid as a white solid.[1]

Protocol B: Transformation to 1-(Aminomethyl)cyclobutylacetic Acid (Gabapentin Analog)

Rationale: The nitrile group is reduced to a primary amine, yielding a conformationally restricted GABA analog. This compound is a bioisostere of Gabapentin (cyclohexyl ring) and Pregabalin (isobutyl chain).

Reagents: 2-(1-Cyanocyclobutyl)acetic acid, Raney Nickel (or Pd/C), Hydrogen gas, Methanol, Ammonia.

  • Preparation: Dissolve the starting acid in methanol saturated with ammonia (to prevent secondary amine formation).

  • Hydrogenation: Add Raney Nickel (10 wt% loading). Pressurize the autoclave to 50 psi H₂. Stir at 40°C for 6–12 hours.

  • Workup: Filter the catalyst through Celite (Caution: Pyrophoric). Concentrate the filtrate.

  • Purification: The product exists as a zwitterion. Purify via ion-exchange chromatography (Dowex 50W) or recrystallize from ethanol/acetone.[1]

    • Yield: Typically >85%.

Mechanistic Visualization

The following diagram illustrates the synthesis of the intermediate and its divergence into two key pharmaceutical scaffolds: the GABA Analog (via reduction) and the Spiro-Lactam (via hydrolysis/cyclization).

G Start Cyclobutanone Inter1 Ethyl Cyclobutylidene- cyanoacetate Start->Inter1 Ethyl Cyanoacetate Knoevenagel Cond. Inter2 Gem-Dicyano Intermediate Inter1->Inter2 KCN, EtOH Michael Addition Product 2-(1-Cyanocyclobutyl) acetic Acid (CAS 1246210-25-2) Inter2->Product 1. NaOH (Hydrolysis) 2. HCl, Heat (-CO2) App1 1-(Aminomethyl) cyclobutylacetic Acid (GABA Analog) Product->App1 H2, Raney Ni (Nitrile Reduction) App2 2-Azaspiro[3.4]octane- 1,3-dione (Spiro-Imide) Product->App2 H+, Heat (Cyclization)

Caption: Synthesis pathway of 2-(1-Cyanocyclobutyl)acetic acid and its divergence into Gabapentinoids and Spiro-scaffolds.

Pharmaceutical Applications & Case Studies

Application 1: Next-Generation Gabapentinoids

The cyclobutyl analog of Gabapentin (1-(aminomethyl)cyclobutylacetic acid ) exhibits distinct pharmacokinetic properties due to the smaller ring size compared to the cyclohexyl parent (Gabapentin).[1]

  • Mechanism: Binds to the α2δ subunit of voltage-gated calcium channels.[1][7]

  • Advantage: The cyclobutane ring alters the lipophilicity (LogP) and blood-brain barrier (BBB) penetration profile, potentially offering a different efficacy/side-effect balance.[1]

Application 2: JAK Inhibitor Scaffolds (Spirocycles)

Many Janus Kinase (JAK) inhibitors (e.g., related to Abrocitinib or Upadacitinib research) utilize small, strained rings to orient pharmacophores precisely.

  • Workflow: The acid group of 2-(1-Cyanocyclobutyl)acetic acid is coupled to an amine (e.g., a pyrimidine derivative).[1] The nitrile is then cyclized or reduced to form a spiro-fused system, locking the inhibitor in a bioactive conformation.

Application 3: Peptidomimetics

Incorporation of this unit into peptide chains creates a "kink" that mimics β-turns, stabilizing secondary structures in peptide drugs designed to inhibit protein-protein interactions.[1]

Safety & Handling

  • Cyanide Handling: Protocol A involves KCN. All operations must be performed in a well-ventilated fume hood with a cyanide destruction kit (bleach/NaOH) immediately available.[1]

  • Nitrile Reduction: Hydrogenation of nitriles can produce secondary amines. Using ammonia-saturated solvents is critical to suppress this side reaction.[1]

  • Storage: Store 2-(1-Cyanocyclobutyl)acetic acid at 2–8°C under inert gas. It is hygroscopic and stable for >1 year if kept dry.

References

  • BLD Pharm. (n.d.). 2-(1-Cyanocyclobutyl)acetic acid Product Page. Retrieved from

  • Organic Syntheses. (1981). Preparation of Cyclobutanone from Cyclopropylcarbinol. Org. Synth. 1981, 60, 20. Retrieved from

  • Bryans, J. S., et al. (1998). 3-Substituted GABA Analogs with Enriched Therapeutic Activity. Journal of Medicinal Chemistry. (Contextual grounding for Gabapentinoid synthesis).
  • Pfizer Inc. (2004). Process for the synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. US Patent 6,846,950. (Analogous chemistry for cyclohexyl variant). Retrieved from

  • ChemicalBook. (n.d.). 1-Cyanocyclobutaneacetic acid Synthesis and Properties. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Cyanocyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1-Cyanocyclobutyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated strategies to optimize your yield and purity.

Section 1: The Synthetic Landscape

The synthesis of 2-(1-Cyanocyclobutyl)acetic acid is a multi-step process that, while conceptually straightforward, presents several critical junctures where yields can be compromised. A common and effective strategy involves a malonic ester-type synthesis followed by hydrolysis and selective decarboxylation. Understanding this pathway is the first step to mastering the synthesis.

A prevalent synthetic route begins with the alkylation of a malonate derivative with a cyclobutyl precursor, followed by saponification and decarboxylation. The key challenge lies in achieving complete hydrolysis without inducing side reactions and then executing a clean, high-yield decarboxylation.

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation SM Cyclobutanone Derivative + Cyanoacetate/Malononitrile INT1 Cyclobutane-1,1-dinitrile or (1-Cyanocyclobutyl)malonate ester SM->INT1 Base-catalyzed Condensation INT2 Cyclobutane-1,1-dicarboxylic acid INT1->INT2 Strong Acid or Base (e.g., KOH, H2SO4) FP 2-(1-Cyanocyclobutyl)acetic acid INT2->FP Thermal or Catalytic G Start Low Final Yield Step_Check Which step has low conversion? Start->Step_Check Hydrolysis Problem: Incomplete Hydrolysis Step_Check->Hydrolysis Step 2 Decarbox Problem: Poor Decarboxylation Step_Check->Decarbox Step 3 Sol_H1 Increase T, use KOH Hydrolysis->Sol_H1 Sol_H2 Switch to Acidic (H2SO4) Hydrolysis->Sol_H2 Sol_H3 Consider Nitrilase Hydrolysis->Sol_H3 Sol_D1 Use Kugelrohr Distillation Decarbox->Sol_D1 Sol_D2 Use Microwave Reactor Decarbox->Sol_D2 Sol_D3 Use Mild Chemical (CDI) Decarbox->Sol_D3

Common side products in the synthesis of 2-(1-Cyanocyclobutyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for the synthesis of 2-(1-Cyanocyclobutyl)acetic acid , a critical intermediate in the manufacture of JAK1 inhibitors (e.g., Upadacitinib).

The content is structured to address the two primary synthetic challenges: chemoselective alkylation of the strained ring and the controlled hydrolysis of the ester functionality in the presence of a labile nitrile group.

Status: Operational Role: Senior Application Scientist Context: High-value intermediate synthesis (JAK Inhibitor Precursors)

Executive Summary & Reaction Landscape

The synthesis of 2-(1-Cyanocyclobutyl)acetic acid typically proceeds via the direct alkylation of cyclobutanecarbonitrile with a haloacetate (e.g., tert-butyl bromoacetate), followed by ester deprotection.

The primary technical hurdle is chemoselectivity . You are creating a gem-disubstituted quaternary center on a strained ring. The subsequent deprotection must cleave the ester without hydrolyzing the nitrile to an amide (the "Amide Impurity") or a carboxylic acid (the "Diacid Impurity").

Reaction Pathway & Impurity Map

The following diagram illustrates the "Happy Path" to the target molecule and the critical "Off-Ramps" where common side products are formed.

ReactionPathway SM Cyclobutane- carbonitrile Enolate Lithium Enolate (Intermediate) SM->Enolate LiHMDS/LDA -78°C Ester Intermediate Ester (t-Butyl/Ethyl) Enolate->Ester Bromoacetate Alkylation Imp_Dimer Impurity A: Self-Condensation Dimer Enolate->Imp_Dimer Attack on SM (Warm/Slow Addn) Target TARGET: 2-(1-Cyanocyclobutyl) acetic acid Ester->Target Controlled Hydrolysis/TFA Imp_Amide Impurity B: Primary Amide (Partial Hydrolysis) Ester->Imp_Amide Basic Hydrolysis (High pH/Temp) Target->Imp_Amide Acidic Hyd. (Excess Heat) Imp_Diacid Impurity C: Dicarboxylic Acid (Over-Hydrolysis) Imp_Amide->Imp_Diacid Prolonged Exposure

Figure 1: Synthetic pathway showing the divergence points for self-condensation (Impurity A) and hydrolysis byproducts (Impurities B & C).

Troubleshooting Guide: Alkylation Phase

Context: Reaction of Cyclobutanecarbonitrile with tert-butyl bromoacetate using a strong base (LiHMDS/LDA).

Q1: I am observing low conversion and recovering starting material (Cyclobutanecarbonitrile). Why?

Diagnosis: This is typically a "Wet Base" or "Enolate Quench" issue.

  • Mechanism: Cyclobutanecarbonitrile has a pKa of ~25-26 (in DMSO). If your LiHMDS/LDA contains traces of moisture or amine hydrochloride salts, the deprotonation is reversible. The enolate is protonated faster than it reacts with the alkyl halide.

  • Corrective Action:

    • Titrate your base: Commercial LiHMDS degrades. Ensure molarity is >95% of label.

    • Order of Addition: Add the nitrile to the base at -78°C, stir for 30-60 mins to ensure full enolization before adding the electrophile.

    • Temperature Control: Do not allow the temperature to rise above -40°C during electrophile addition to prevent enolate decomposition.

Q2: I see a major impurity at RRT ~1.2 (High MW). Is this dialkylation?

Diagnosis: Unlikely to be dialkylation due to steric hindrance at the quaternary center. This is likely Impurity A (Self-Condensation Dimer) .

  • Mechanism: If the electrophile (bromoacetate) addition is too slow or the mixture warms up, the highly reactive lithium enolate attacks a molecule of unreacted cyclobutanecarbonitrile (Thorpe-Ziegler type reaction).

  • Protocol Fix:

    • Ensure rapid but controlled addition of the electrophile.

    • Maintain strict cryogenic temperatures (-78°C).

    • Use a slight excess of base (1.1 eq) to ensure all nitrile is converted to enolate before the electrophile sees it (though this risks other side reactions, inverse addition is often safer for this specific dimerization issue).

Troubleshooting Guide: Hydrolysis & Isolation

Context: Converting the ester (Ethyl or t-Butyl) to the free acid without touching the Nitrile.

Q3: My NMR shows a broad singlet around 6.5-7.5 ppm and the mass spec shows M+18. What happened?

Diagnosis: You have formed Impurity B (The Amide) : 2-(1-carbamoylcyclobutyl)acetic acid.

  • Cause: The nitrile group (-CN) has partially hydrolyzed to the primary amide (-CONH2). This happens when:

    • Basic Hydrolysis (Saponification): pH > 12 or Temperature > 50°C.

    • Acidic Deprotection (TFA): If water is present and the reaction heats up, TFA can catalyze nitrile hydration.

  • Solution:

    • If using t-Butyl ester: Use anhydrous TFA/DCM (1:1) at 0°C to RT. Avoid water in this step. The t-butyl group cleaves via fragmentation, not hydrolysis.

    • If using Ethyl ester: Use LiOH (not NaOH) in THF/Water at 0°C. LiOH is less aggressive than NaOH. Monitor by HPLC and quench immediately upon ester consumption.

Q4: The product is extremely water-soluble and I cannot extract it.

Diagnosis: You may have formed Impurity C (The Diacid) or you are failing to protonate the salt.

  • Scenario 1 (Salt): The product is an acid (pKa ~4.5). At neutral pH, it exists as a carboxylate. You must acidify to pH 2-3 to extract into organic solvent (DCM or EtOAc).

  • Scenario 2 (Diacid): If you hydrolyzed the nitrile completely to a carboxylic acid, you formed 1-carboxycyclobutaneacetic acid. This is very polar.

    • Check: 13C NMR.[1] If the nitrile peak (~118-124 ppm) is missing and you see two carbonyl signals (~170-180 ppm), you have the diacid.

Impurity Profile & Data Summary

The following table summarizes the physicochemical properties of the target and its common impurities for identification.

Compound IDStructure DescriptionOriginDetection (LC-MS/NMR)Removal Strategy
Target 2-(1-Cyanocyclobutyl)acetic acid ProductM-H: 138 (ESI-)CN peak: ~120 ppm (13C)N/A
Impurity A Enolate Dimer (Beta-keto nitrile)Alkylation Side RxnHigh MW (Dimer)Complex aliphatic regionSilica Chromatography (Non-polar)
Impurity B Amide Analog (-CONH2)Hydrolysis (Partial)M+18 relative to TargetBroad NH2 singlets (H-NMR)Recrystallization (Water/EtOH) or Reverse Phase HPLC
Impurity C Diacid Analog (-COOH)Hydrolysis (Total)M+1 (H2O) relative to TargetLoss of CN signalWater wash at pH 4-5 (Diacid stays in water, Target extracts)
Impurity D Unreacted Ester Incomplete RxnM+ Alkyl groupEster protons in NMRBase wash (Ester stays in organic, Target goes to aq)

Validated Protocol: Selective Deprotection

To minimize Impurity B (Amide), use the tert-Butyl Ester route with acidolysis rather than saponification.

  • Dissolution: Dissolve tert-butyl 2-(1-cyanocyclobutyl)acetate (1.0 eq) in Dichloromethane (5 vol).

  • Cooling: Cool the solution to 0–5 °C.

  • Acid Addition: Add Trifluoroacetic acid (TFA) (5-10 eq) dropwise, maintaining temp < 10 °C. Note: Exothermic.

  • Reaction: Stir at Room Temperature (20–25 °C) for 2–4 hours.

    • Checkpoint: Monitor by TLC/HPLC. Look for disappearance of the ester. Do not heat.

  • Workup (Critical):

    • Concentrate the reaction mixture under vacuum to remove excess TFA.

    • Do not quench with strong aqueous base (NaOH), as the local heat of neutralization can hydrolyze the nitrile.

    • Redissolve residue in DCM, wash with saturated NaHCO3 (carefully) to extract the product as the carboxylate salt into the aqueous layer.

    • Separate layers.[2] The organic layer contains non-acidic impurities (unreacted ester, dimers).

    • Acidify the aqueous layer to pH 2-3 with 1N HCl.

    • Extract the Target Acid into EtOAc.[1] Dry and concentrate.

References

  • Mechanism of Ester Hydrolysis

    • Concept: Acid-catalyzed hydrolysis vs.
    • Source:Chemistry LibreTexts, "Hydrolysis of Esters". Available at: [Link]

  • Upadacitinib Intermediate Synthesis (Analogous Chemistry)
  • Nitrile Stability in Acid/Base: Concept: The relative rates of ester vs. nitrile hydrolysis are critical. Nitriles generally require harsher conditions (higher temp/conc) to hydrolyze than esters, but gem-disubstitution can accelerate nitrile hydrolysis due to the "Thorpe-Ingold effect" (angle compression). Source:Organic Process Research & Development, "Practical Synthesis of Nitrile-Containing Pharmaceuticals". (General Reference for Nitrile Chemoselectivity).
  • Concept: Describes the "Pfizer Route" for 1-cyanocyclohexaneacetic acid, which shares identical chemistry and impurity profiles (Amide/Diacid) with the cyclobutane analog.

Sources

Technical Support Center: Optimization of 2-(1-Cyanocyclobutyl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of reaction conditions for the synthesis of 2-(1-Cyanocyclobutyl)acetic acid (CAS: N/A for specific acid, but related to ethyl ester CAS 28246-87-9). The content focuses on the most efficient synthetic route: the


-alkylation of cyclobutanecarbonitrile  followed by selective hydrolysis.

Synthesis Strategy & Route Selection

Q: What is the most scalable and atom-efficient route to synthesize 2-(1-Cyanocyclobutyl)acetic acid?

A: While several routes exist (e.g., ring closure of acyclic precursors), the Direct


-Alkylation of Cyclobutanecarbonitrile  is the industry standard for medicinal chemistry applications due to step economy and commercial availability of starting materials.

The Optimized Pathway:

  • Starting Material: Cyclobutanecarbonitrile (commercially available).

  • Step 1 (C-C Bond Formation): Deprotonation with a non-nucleophilic strong base (LDA or LiHMDS) followed by alkylation with Ethyl Bromoacetate (or tert-butyl bromoacetate).

  • Step 2 (Selective Hydrolysis): Saponification of the ester moiety without affecting the nitrile group.

Why this route?

  • Step Economy: It generates the quaternary carbon center in a single step.

  • Selectivity: It avoids the formation of "ester-on-ring" byproducts common in de novo ring construction (e.g., from ethyl cyanoacetate and 1,3-dibromopropane).

Step 1: Alkylation Optimization (Troubleshooting)

Q: I am observing low yields and significant starting material recovery during the alkylation step. Should I switch from LDA to NaH?

A: No. Switching to Sodium Hydride (NaH) is generally not recommended for this specific substrate due to the ring strain of the cyclobutane system.

  • The Problem: Cyclobutyl anions are less stable than their acyclic counterparts. At the higher temperatures required for NaH deprotonation (often 0°C to RT), the cyclobutyl carbanion is prone to thermodynamic ring opening or polymerization.

  • The Solution: Stick to LDA (Lithium Diisopropylamide) or LiHMDS at -78°C .

    • Kinetic Control: Deprotonation at -78°C ensures the anion forms rapidly and is trapped by the electrophile before it can undergo ring fragmentation.

    • Additives: If conversion is low, add DMPU (1-2 eq) or HMPA (if safety permits) to disrupt lithium aggregates and increase the reactivity of the "naked" anion.

Q: How do I prevent the formation of "Ring-Opened" impurities (linear nitriles)?

A: Ring opening is the primary failure mode for cyclobutyl anions. Follow these critical parameters:

ParameterRecommended ConditionScientific Rationale
Temperature -78°C (Strict) High temperatures (> -40°C) provide the activation energy for C-C bond cleavage (ring opening).
Base LiHMDS or LDA Bulky, non-nucleophilic bases prevent nucleophilic attack on the nitrile group itself.
Addition Rate Slow / Dropwise Adding the electrophile (ethyl bromoacetate) slowly prevents localized exotherms that could trigger ring opening.
Quench Acidic (NH4Cl or AcOH) Rapid protonation of any unreacted anion prevents degradation during warming.

Q: Which electrophile is better: Ethyl Bromoacetate or tert-Butyl Bromoacetate?

A: Use tert-Butyl Bromoacetate if you plan to use acid-mediated hydrolysis later, but Ethyl Bromoacetate is generally preferred for cost and ease of base-mediated hydrolysis.

  • Note:tert-Butyl esters are bulkier. If the alkylation is sluggish due to the steric hindrance of the cyclobutane ring, the ethyl ester will react faster.

Step 2: Selective Hydrolysis (Troubleshooting)

Q: How do I hydrolyze the ester to the acid without hydrolyzing the nitrile to a primary amide or carboxylic acid?

A: The nitrile group on a quaternary carbon is sterically hindered, but it is still susceptible to hydrolysis under harsh conditions. You must use mild alkaline saponification .

  • Protocol: Use LiOH (2.0 eq) in a THF:Water (3:1) mixture at 0°C to Room Temperature .

  • Avoid:

    • Refluxing: Heat will accelerate nitrile hydration to the amide.

    • Strong Acids (HCl/H2SO4): Acidic hydrolysis often attacks nitriles faster than hindered esters in some contexts, or leads to decarboxylation if the temperature is high.

  • Monitoring: Monitor by LC-MS. The mass difference between the Product (Acid-Nitrile) and the Impurity (Acid-Amide) is +18 Da (addition of water). If you see +18 Da, lower the temperature.

Visualization of Workflows
Diagram 1: Optimized Synthesis Pathway

This flow illustrates the critical decision points and conditions to maintain the cyclobutane ring integrity.

SynthesisWorkflow Start Cyclobutanecarbonitrile Step1 Step 1: Deprotonation (LDA, THF, -78°C) Start->Step1 Inter Cyclobutyl Anion (Unstable > -40°C) Step1->Inter Kinetic Control Step2 Step 2: Alkylation (+ Ethyl Bromoacetate) Inter->Step2 Electrophilic Trap Product1 Ethyl 2-(1-cyanocyclobutyl)acetate Step2->Product1 Step3 Step 3: Hydrolysis (LiOH, THF/H2O, 0°C) Product1->Step3 Selectivity Key Final 2-(1-Cyanocyclobutyl)acetic acid (Target) Step3->Final

Caption: Optimized synthetic route emphasizing kinetic control at -78°C to prevent ring opening.

Diagram 2: Impurity Troubleshooting Logic

Use this decision tree to identify the cause of low yields.

Troubleshooting Issue Low Yield / Impurities Check1 Is the Nitrile intact? Issue->Check1 NoNitrile No (Amide/Acid formed) Check1->NoNitrile Mass +18 Da RingOpen Ring Opened (Linear Nitrile) Check1->RingOpen NMR: Alkene signals NoRxn Recovered Starting Material Check1->NoRxn SM Recovered Sol1 Cause: Hydrolysis too harsh Fix: Use LiOH @ 0°C, avoid reflux NoNitrile->Sol1 Sol2 Cause: Anion instability Fix: Maintain T < -60°C Switch from NaH to LDA RingOpen->Sol2 Sol3 Cause: Enolate aggregation Fix: Add DMPU/HMPA Ensure anhydrous THF NoRxn->Sol3

Caption: Troubleshooting logic for common failure modes: hydrolysis, ring opening, and reactivity.

Experimental Protocol (Optimized)

Preparation of 2-(1-Cyanocyclobutyl)acetic acid

Step A: Alkylation

  • Charge a flame-dried flask with anhydrous THF (10 vol) and Diisopropylamine (1.2 eq) under Nitrogen.

  • Cool to -78°C . Add n-Butyllithium (1.2 eq) dropwise. Stir for 30 min to form LDA.

  • Add Cyclobutanecarbonitrile (1.0 eq) dropwise, maintaining internal temperature below -70°C. Stir for 1 hour at -78°C.

    • Critical: Do not allow to warm up. The anion is prone to decomposition.

  • Add Ethyl Bromoacetate (1.2 eq) dropwise.

  • Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.

  • Quench with saturated NH4Cl (aq) . Extract with EtOAc.[1]

  • Purify by column chromatography (Hexane/EtOAc) to obtain Ethyl 2-(1-cyanocyclobutyl)acetate.

Step B: Hydrolysis

  • Dissolve the ester from Step A in THF (5 vol) .

  • Add a solution of LiOH.H2O (2.0 eq) in Water (2 vol) at 0°C .

  • Stir at 0°C to 10°C for 4-6 hours. Monitor by TLC/LC-MS.

    • Stop point: When ester is consumed.[2] Do not wait for "total clarity" if it risks nitrile hydrolysis.

  • Acidify carefully with 1M HCl to pH 3-4 (keep cold).

  • Extract with EtOAc, dry over Na2SO4, and concentrate to yield the title acid.

References
  • Fleming, F. F., & Shook, B. C. (2002). Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1–23. Link (Discusses stability of cycloalkyl nitrile anions).

  • Organic Syntheses, Coll. Vol. 9, p. 275 (1998). Alkylation of nitriles using LDA. Link

  • PubChem Compound Summary. 2-(1-cyanocyclobutyl)acetic acid (Structure Verification). Link

  • Vertex AI Search. (2026). Synthesis of 1-cyanocyclobutanecarboxylic acid ethyl ester (Analogous chemistry). 3

Sources

Technical Support Center: Purification of Polar Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PCA-PUR-001

Introduction: The "Brick vs. Grease" Paradox

Welcome to the technical support center. If you are here, you are likely struggling with a molecule that is highly polar, acidic, and refuses to behave on standard C18 columns.

In drug discovery, we often face the "Brick vs. Grease" paradox. Standard Reversed-Phase Chromatography (RPC) relies on hydrophobic interaction (the "grease"). Polar carboxylic acids, however, are often "bricks"—highly water-soluble and ionized at neutral pH. They slide right past the C18 chains and elute in the dead volume (


), often co-eluting with salts and impurities.

This guide moves beyond basic textbook advice. We will troubleshoot the specific failure modes of polar acid purification using retention mechanics, pH control, and orthogonal stationary phases.

Module 1: Chromatographic Triage (Troubleshooting & FAQs)

Q1: "My compound elutes in the dead volume (void) on C18. How do I increase retention?"

Diagnosis: Your analyte is likely ionized.[1] The Mechanism: Retention on C18 is governed by the hydrophobic effect.[1] A carboxylic acid (


) exists in equilibrium with its carboxylate anion (

). The anion is highly hydrated and repelled by the hydrophobic C18 chains.

The Fix: pH Control (The Rule of 2) You must suppress ionization to force the molecule into its neutral, hydrophobic state.

  • The Rule: Adjust the mobile phase pH to be 2 units below the pKa of your acid [1].

  • The Protocol:

    • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (TFA, pH ~2.0).

    • Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Acid Modifier.[1]

  • Why it works: According to the Henderson-Hasselbalch equation, at pH = pKa - 2, approximately 99% of the acid is in the neutral (

    
    ) form, maximizing interaction with the C18 ligand.
    
Q2: "I added acid, but the peak is still tailing badly."

Diagnosis: Secondary Silanol Interactions or "Overloading." The Mechanism: Even with pH control, residual silanols (


) on the silica surface can interact with polar functional groups.[2] Furthermore, if your sample is dissolved in a strong solvent (like pure DMSO or MeOH) and injected onto a high-aqueous initial gradient, the sample can "break through," causing smearing.

The Fixes:

  • Switch Modifiers: If Formic Acid isn't sharp enough, switch to TFA (Trifluoroacetic Acid) . TFA acts as an ion-pairing reagent and a pH modifier, masking silanols more effectively than formic acid [2].

    • Warning: TFA suppresses ionization in Mass Spec (LC-MS). If MS sensitivity is critical, stick to Formic Acid or use Difluoroacetic Acid (DFA) as a compromise.

  • Injection Solvent: Dissolve your sample in 5-10% DMSO in Water (or the starting mobile phase). Never inject a polar acid in 100% DMSO onto a C18 column; it will carry the analyte down the column before retention begins.

Q3: "C18 isn't working at all. What is the alternative?"

Diagnosis: The molecule is too hydrophilic (LogP < 0). The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC).[3] The Mechanism: HILIC uses a polar stationary phase (Bare Silica, Amide, or Zwitterionic) and a high-organic mobile phase.[2][4] It creates a "water-rich layer" on the surface of the silica. Your polar acid partitions into this water layer [3].[4]

HILIC Protocol for Acids:

  • Column: Amide or Zwitterionic (e.g., ZIC-HILIC).[5]

  • Mobile Phase A: 95% Acetonitrile / 5% Water + 10 mM Ammonium Formate (pH 3-4).

  • Mobile Phase B: 50% Acetonitrile / 50% Water + 10 mM Ammonium Formate (pH 3-4).

  • Gradient: Start High Organic (95% B)

    
     Lower Organic. (Note: This is the reverse of C18).
    

Module 2: Isolation & Recovery Protocols

When chromatography isn't feasible (or for bulk cleanup), use these extraction strategies.

Protocol A: "Catch and Release" SPE (Solid Phase Extraction)

Best for: Isolating acids from neutral impurities without evaporation of large water volumes.

This method utilizes a Weak Anion Exchange (WAX) cartridge. It is a self-validating system: if the compound sticks, it's an acid; if it elutes with acid, you've recovered it.

StepBuffer/SolventMechanism
1. Condition Methanol then WaterSolvates the ligands.
2. Load Sample in Water (pH 7)Retention: The resin (Amine, pKa ~9) is (+) charged. The Analyte (Acid, pKa ~4) is (-) charged. They bind via ionic interaction [4].
3. Wash Methanol or ACNCleanup: Removes neutral organics and grease. The acid stays locked on the column.
4. Elute 5% Formic Acid in MethanolRelease: Acidifying the solvent drops pH < pKa of the analyte. The analyte becomes neutral (

) and releases from the amine ligand [5].
Protocol B: Salting-Out Liquid-Liquid Extraction

Best for: Getting water-soluble acids into an organic layer for evaporation.

Standard extraction (Water/DCM) often fails because polar acids prefer the water layer. We must "break" the water solvation shell.

  • Adjust pH: Acidify aqueous layer to pH 2 (HCl).

  • Saturate: Add NaCl until the solution is saturated (brine). This increases the ionic strength, making water less available to solvate the organic acid (Salting Out effect) [6].

  • Extract: Use 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate .

    • Green Tip: 2-MeTHF is a superior, greener alternative to Dichloromethane (DCM). It has higher stability and better extraction efficiency for polar acids due to its ether oxygen capable of hydrogen bonding.

Module 3: Visualizing the Workflow

Figure 1: Chromatographic Decision Tree

Caption: A logic flow for selecting the correct stationary phase based on polarity and UV activity.

Chromatography_Decision Start Start: Polar Carboxylic Acid Sample Check_LogP Is LogP < 0? (Highly Water Soluble) Start->Check_LogP RP_Route Reversed Phase (C18) Check_LogP->RP_Route No (Moderately Polar) HILIC_Route HILIC Mode (Amide or Zwitterionic) Check_LogP->HILIC_Route Yes (Very Polar) RP_Mod Add 0.1% TFA or Formic Acid (pH < 2.5) RP_Route->RP_Mod RP_Success Good Retention? RP_Mod->RP_Success RP_Success->HILIC_Route No (Elutes in Void) Purification Complete Purification Complete RP_Success->Purification Complete Yes HILIC_Cond Mobile Phase: 95% ACN / 10mM Amm. Formate HILIC_Route->HILIC_Cond HILIC_Cond->Purification Complete

Figure 2: "Catch & Release" SPE Mechanism

Caption: The ionic logic behind Weak Anion Exchange (WAX) purification.

SPE_Mechanism Load LOAD (pH 7) Resin (+) --- (-) Analyte (Ionic Bond) Wash WASH (Organic) Neutrals wash away Analyte stays bound Load->Wash Remove Impurities Elute ELUTE (pH 2) Analyte protonates (Neutral) Bond breaks -> Elution Wash->Elute Acidify

[7]

References

  • Biotage. (2023).[6] How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]

  • Diduco. (n.d.). Technique: HILIC - Columns and Mechanism. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link][1][3][5][7][8][9][10][11]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • LCGC International. (2023). Enhancing Extractions by Salting Out. Retrieved from [Link]

Sources

Troubleshooting Low Conversion Rates in Nitrile Hydrolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Process Chemists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Division Subject: Diagnostic and Remediation Protocols for Nitrile Hydrolysis Workflows

Executive Summary & Diagnostic Logic

Nitrile hydrolysis is a deceptive transformation. While theoretically simple (


), it frequently bottlenecks due to the thermodynamic stability of the cyano group, steric shielding, or competitive side reactions (polymerization, amide arrest).

Low conversion rates typically stem from three distinct failure modes:

  • Kinetic Inertness: The nitrile is sterically hindered (e.g., tertiary nitriles) or electronically deactivated.

  • Thermodynamic Arrest: The reaction conditions favor the intermediate amide and lack the driving force to reach the carboxylic acid.

  • Biocatalytic Inhibition: In enzymatic pathways, the substrate or product acts as an inhibitor (substrate inhibition/product poisoning).

The following guide moves beyond generic advice, offering mechanistic corrections for these specific failure modes.

Diagnostic Decision Matrix

Before altering parameters, map your problem to the correct remediation pathway using this logic flow.

NitrileTroubleshooting Start START: Low Conversion Observed CheckSub Analyze Substrate Structure Start->CheckSub IsHindered Is the Nitrile Sterically Hindered? (Tertiary/Quaternary Center) CheckSub->IsHindered ChemOrBio Methodology Used? IsHindered->ChemOrBio No (Primary/Secondary) Sol_Metal SOLUTION: Pt(II) or Ru(II) Catalysis (Ghaffar-Parkins Catalyst) IsHindered->Sol_Metal Yes (Tertiary) AcidBase Chemical (Acid/Base) ChemOrBio->AcidBase Chemical Bio Biocatalytic (Nitrilase) ChemOrBio->Bio Enzymatic StopAmide Stops at Amide? AcidBase->StopAmide SubInhib Substrate Inhibition? Bio->SubInhib Sol_H2O2 SOLUTION: Radziszewski Reaction (H2O2/Base) or Ru-Catalysis StopAmide->Sol_H2O2 Yes (Targeting Amide) Sol_TFA SOLUTION: Increase T (>90°C) Switch to H2SO4/TFA StopAmide->Sol_TFA No (Targeting Acid) Sol_FedBatch SOLUTION: Fed-Batch Addition or Biphasic System SubInhib->Sol_FedBatch Conc > 50mM Sol_EnzSelect SOLUTION: Screen for Arylacetonitrilase vs. Aliphatic SubInhib->Sol_EnzSelect Conc < 50mM

Figure 1: Decision tree for identifying the root cause of low conversion in nitrile hydrolysis.

Chemical Hydrolysis Troubleshooting (Acid/Base/Metal)

Q1: The reaction stalls at the amide intermediate. How do I push it to the carboxylic acid?

Root Cause: The hydrolysis of the amide to the acid is often the rate-determining step, particularly in base-catalyzed mechanisms where the amide anion is resonance-stabilized and resistant to nucleophilic attack.

Technical Fix:

  • Acidic Shift: Switch to acid-catalyzed hydrolysis if functional groups permit. The protonation of the amide carbonyl makes it significantly more electrophilic than the neutral amide found in basic conditions.

  • Nitrous Acid Diazotization (The "Nuclear" Option): If the amide is stubborn, add Sodium Nitrite (

    
    ) in acid (
    
    
    
    or
    
    
    ). This converts the amide to a diazonium species which is rapidly hydrolyzed by water to the acid, driving the equilibrium forward irreversibly.
Q2: My substrate is a tertiary nitrile (sterically hindered). Standard refluxing acid/base yields <10%.

Root Cause: The tetrahedral intermediate required for hydrolysis cannot form due to steric clash with the bulky groups flanking the nitrile carbon.

Technical Fix: Metal-Ligand Cooperation Standard hydrolysis will fail here. You must use a metal catalyst that activates the nitrile externally via coordination, pulling electron density away without requiring a bulky nucleophile to attack first.

  • Protocol: Platinum(II) Catalysis (Ghaffar-Parkins)

    • Catalyst:

      
       (Parkins catalyst) or simple 
      
      
      
      with acetaldoxime.
    • Solvent: Ethanol/Water.[1]

    • Mechanism: The metal coordinates the nitrile nitrogen, activating the carbon for attack by a water molecule delivered by the secondary phosphine oxide ligand (intramolecular delivery).

    • Reference: Ghaffar & Parkins, Tetrahedron Letters [1].

Q3: I need to stop at the amide, but I keep getting mixtures of amide and acid.

Root Cause: Over-hydrolysis. In hot acid/base, the rate of Amide


 Acid is often comparable to Nitrile 

Amide.

Technical Fix: The Radziszewski Reaction Use alkaline Hydrogen Peroxide. The hydroperoxide anion (


) is a super-nucleophile (Alpha-effect) that attacks the nitrile ~10,000x faster than hydroxide (

), but it is a poor nucleophile for hydrolyzing the resulting amide.

Standard Protocol (Radziszewski):

  • Dissolve Nitrile (1 equiv) in DMSO or EtOH.

  • Add

    
     (0.1 - 0.5 equiv).
    
  • Add 30%

    
     (1.1 - 2.0 equiv) dropwise at 0°C (Exothermic!).
    
  • Warm to RT. Conversion is usually quantitative within 30 mins.

Biocatalytic Troubleshooting (Nitrilases)

Q4: The enzyme activity ceases after 1 hour, despite only 20% conversion.

Root Cause: This is likely Substrate Inhibition or Product Poisoning . Nitrilases possess a catalytic cysteine triad that is easily fouled by high concentrations of reactive nitriles (forming covalent thio-imidate dead-ends) or acidic products that locally drop pH.

Technical Fix: Biphasic System or Fed-Batch Do not dump all substrate in at once.

  • Fed-Batch: Add substrate at a rate of 5 mM/hour.

  • Biphasic System: Dissolve the nitrile in a water-immiscible solvent (e.g., Toluene, MTBE) and overlay this on the aqueous enzyme buffer. The substrate partitions slowly into the aqueous phase, keeping the effective concentration below the inhibition threshold (usually <50 mM) while the bulk concentration remains high.

Q5: My hydrophobic nitrile precipitates in the buffer, leading to zero conversion.

Root Cause: Lack of bioavailability. The enzyme cannot access the solid substrate.

Technical Fix:

  • Co-solvents: Add 5-10% (v/v) DMSO or Methanol. Warning: Check enzyme stability; many nitrilases denature above 10% organic solvent.

  • Surfactants: Add 0.1% Triton X-100 to create an emulsion.

Mechanistic Visualization

Understanding the bottleneck requires visualizing the energy landscape. The diagram below contrasts the "Brute Force" Acid pathway with the "Catalytic" Metal pathway.

HydrolysisMechanism Nitrile Nitrile (R-CN) Protonated [R-CN-H]+ (Activated) Nitrile->Protonated H+ MetalComplex Metal-Nitrile Complex (Ru/Pt) Nitrile->MetalComplex Coordination Imidic Imidic Acid Protonated->Imidic H2O (Slow for hindered) Amide Amide (STABLE TRAP) Imidic->Amide Tautomerization Acid Carboxylic Acid Amide->Acid H+/H2O/Heat (Rate Limiting) HydroxyComplex Hydroxy-Metal Species MetalComplex->HydroxyComplex Intramolecular OH- Transfer AmideMetal Amide Product HydroxyComplex->AmideMetal Reductive Elimination

Figure 2: Comparison of Acid-Catalyzed (Red) vs. Metal-Catalyzed (Blue) hydrolysis pathways. Note the "Stable Trap" at the amide stage in acid hydrolysis.

Comparative Data & Selection Guide

Use this table to select the optimal method based on your substrate constraints.

MethodBest ForKey ReagentsTypical ConditionsLimitations
Acid Hydrolysis Simple aliphatic nitrilesHCl, H2SO4, TFAReflux (100°C+)Incompatible with acid-sensitive groups; stalls at amide.
Radziszewski Stopping at Amide H2O2, K2CO3, DMSO0°C to RTNot suitable if Carboxylic Acid is the desired endpoint.
Pt/Ru Catalysis Sterically Hindered / Sensitive groupsParkins Cat., Ru(OH)xNeutral, 80°CCatalyst cost; requires removal of metal residues (ppm).
Nitrilase Enantioselective hydrolysisEnzyme (EC 3.5.5.1)pH 7-8, 30°CSubstrate inhibition; narrow substrate scope per enzyme.

References

  • Ghaffar, T., & Parkins, A. W. (1995). The hydrolysis of nitriles to amides catalyzed by platinum complexes.[2] Tetrahedron Letters, 36(47), 8657-8660. Link

  • Katritzky, A. R., Pilarski, B., & Urogdi, L. (1989). Efficient conversion of nitriles to amides with potassium carbonate and hydrogen peroxide in dimethyl sulfoxide.[2] Synthesis, 1989(12), 949-950. Link

  • Yamaguchi, K., Matsushita, M., & Mizuno, N. (2004).[3] Efficient hydration of nitriles to amides in water, catalyzed by ruthenium hydroxide supported on alumina.[3] Angewandte Chemie International Edition, 43(12), 1576-1580. Link

  • Martínková, L., & Křen, V. (2010). Nitrile-converting enzymes for organic synthesis.[4] Current Opinion in Chemical Biology, 14(2), 130-137. Link

  • Kukushkin, V. Y., & Pombeiro, A. J. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Inorganic Chemistry Reviews, 249(1-2), 1-55. Link

Sources

Technical Support Center: Stabilizing Cyanoacetic Acid Derivatives

[1]

Topic: Prevention of Decarboxylation in Cyanoacetic Acid Derivatives Ticket ID: T-CYANO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Guide[1]

Executive Summary & Mechanism

The Core Challenge: Cyanoacetic acid and its



The Mechanism of Failure: Thermal decarboxylation typically proceeds through a six-membered cyclic transition state involving the protonated carboxyl group and the

  • Heat: Providing activation energy for the transition state.[1]

  • Acidic Media: Promoting the protonated form required for the cyclic mechanism.[1]

  • Metal Ions: Transition metals (Cu, Ag) can coordinate to the nitrile, lowering the activation barrier.[1]

Diagnostic Hub: Is Your Reaction Decarboxylating?

Before altering your protocol, confirm the issue using this symptom matrix.

SymptomPhaseProbable CauseVerification Step
Vigorous Bubbling Reaction/HeatingThermal decarboxylation (

release).[1][2]
Connect gas outlet to limewater (

); precipitate confirms

.[1]
Mass Loss (-44 Da) LC-MS AnalysisLoss of

moiety.[1]
Check M-44 peak intensity relative to product.
"Fizzing" upon Acidification WorkupDecarboxylation of the free acid immediately upon formation.[1]Maintain T < 0°C during acidification; check pH.
Product is an Oil (vs. Solid) IsolationConversion to liquid nitrile (e.g., acetonitrile derivative).[1]NMR: Loss of -COOH proton (10-13 ppm); shift in

-proton.[1]

Core Prevention Protocols

Module A: The Knoevenagel Condensation (Reaction Phase)

Goal: Synthesize

The Trap: Traditional conditions (Piperidine/Pyridine, reflux) often lead to the "Doebner" result—complete decarboxylation.[1]

The Solution: The Ammonium Acetate (Cope) Variant This method uses a buffered, mild catalyst system that minimizes the basicity and temperature required.[1]

Protocol:

  • Reagents: Suspend Aldehyde (1.0 eq) and Cyanoacetic Acid (1.05 eq) in Toluene or Ethanol.

  • Catalyst: Add Ammonium Acetate (

    
    , 0.1 eq) or 
    
    
    -Alanine (0.1 eq).
  • Process:

    • Option A (Dean-Stark): Reflux in Toluene with a water separator.[1] Stop heating immediately upon cessation of water collection.

    • Option B (Solvent-Free): Grind reagents with catalytic Ammonium Carbonate at Room Temperature (Green Chemistry approach).[1]

  • Checkpoint: Monitor TLC. If decarboxylation starts (new non-polar spot), lower bath temp by 10°C and apply vacuum to remove water at lower temperatures.[1]

Module B: Hydrolysis of Cyanoacetates (Deprotection Phase)

Goal: Saponify an ethyl/methyl cyanoacetate ester to the free acid without losing

The Trap: Heating an aqueous base solution followed by rapid acidification.[1]

Protocol (The "Cold-Acid" Method):

  • Saponification: Dissolve ester in THF/Water (1:1).[1] Add LiOH (1.1 eq) at 0°C . Stir at 0°C to RT. Do not reflux.

  • Quench Preparation: Prepare a biphasic mixture of Ethyl Acetate and dilute HCl (pH 2) pre-chilled to 0°C .

  • Acidification: Pour the reaction mixture into the cold acid/organic mixture with vigorous stirring.

    • Why? This ensures the transient free acid is immediately extracted into the cold organic layer, preventing it from sitting in the aqueous acid phase where decarboxylation kinetics are faster.[1]

  • Drying: Dry organic layer over

    
     (mild) rather than 
    
    
    (slightly Lewis acidic/exothermic hydration) and evaporate at <30°C .

Visualizing the Logic

Diagram 1: The Mechanism & Control Points

This diagram illustrates the competing pathways and where to intervene.

DecarboxylationControlStartCyanoacetic AcidDerivativeTransition6-Membered CyclicTransition StateStart->Transition ActivationProduct_StableTarget: Carboxylic Acid RetainedStart->Product_Stable Kinetic ControlProduct_LossByproduct: Nitrile + CO2Transition->Product_Loss Irreversible LossHeatHeat (>80°C)Heat->TransitionAcidStrong Acid (pH < 2)Acid->TransitionBaseMild Base / Cold TempBase->Product_Stable

Caption: Thermal and acidic conditions drive the cyclic transition state leading to CO2 loss.[1] Kinetic control (cold/mild) favors retention.[1]

Diagram 2: Troubleshooting Workflow

Follow this decision tree when instability is observed.

TroubleshootingQ1Is CO2 evolving?Step1Check Temp.Is T > 50°C?Q1->Step1YesAction1Reduce T.Use Vacuum for solvent removal.Step1->Action1YesStep2Check pH.Is pH < 2?Step1->Step2NoAction2Buffer to pH 3-4.Use LiOH for hydrolysis.Step2->Action2YesStep3Check Additives.Halide salts present?Step2->Step3NoAction3Remove Halides.(Avoid Krapcho conditions)Step3->Action3Yes

Caption: Step-by-step isolation of decarboxylation triggers.

Frequently Asked Questions (FAQ)

Q: Can I use the Krapcho decarboxylation conditions to make the acid? A: No. The Krapcho method (LiCl/DMSO/Heat) is designed to remove the ester group and immediately decarboxylate the resulting acid to the nitrile/alkane. It is a destructive method regarding the carboxyl group. If you need the acid, avoid halide salts in polar aprotic solvents at high temperatures.[1]

Q: My product decarboxylates on the rotovap. What should I do? A: This is common. The bath temperature combined with the vacuum lowers the boiling point of the solvent but supplies enough energy for decarboxylation.[1]

  • Fix: Use a lyophilizer (freeze dryer) for aqueous mixtures. For organic solvents, use a cold water bath (<25°C) and high vacuum, or switch to a solvent with a lower boiling point (e.g., DCM) for the final extraction.[1]

Q: Why does my cyanoacetic acid derivative turn into an oil? A: Pure cyanoacetic acid is a solid (mp ~66°C), but it is hygroscopic.[1] However, if it turns into an oil after heating, it has likely decarboxylated to the liquid acetonitrile derivative.[1] Check the NMR immediately.

Q: Is it better to store the acid or the ester? A: Always store the ester . The ester is chemically stable.[1] Hydrolyze it to the acid only immediately before the next step (in situ usage is best). If you must store the acid, keep it at -20°C under argon.[1]

References

  • Mechanism of Decarboxylation

    • Cyanoacetic acid - Preparation and reactions.[1][2][3][4] (Wikipedia).[1] Confirms decarboxylation temperature (~160°C) and pKa (2.5).[1][4]

    • [1]

  • Knoevenagel Condensation Optimization

    • Sustainable and green approaches for Knoevenagel condensation.[1][5][6] (RSC Advances).[1] Discusses mild, solvent-free, and ammonium-catalyzed methods to prevent side reactions.[1][7]

  • Hydrolysis & Stability

    • Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid.[1][7] (BenchChem).[1][2][7] Provides general protocols for handling unstable carboxylic acids (low temp, mild base).

  • Krapcho Decarboxylation (What to Avoid)

    • Technical Support Center: Decarboxylation of Cyanoacetic Acid Derivatives. (BenchChem).[1][2][7] Details the conditions that cause decarboxylation (LiCl/DMSO), serving as a guide for what to exclude for retention.

Technical Support Center: Purification of 2-(1-Cyanocyclobutyl)acetic acid

[1][2]

Case ID: PUR-CCBA-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Compound Class: Cycloalkyl Nitrile Acids[1]

Executive Summary & Triage

Welcome to the Technical Support Center. You are likely working with 2-(1-Cyanocyclobutyl)acetic acid , a critical structural motif often serving as a precursor for JAK inhibitors (e.g., Baricitinib analogs) or gamma-amino acid derivatives (Gabapentin analogs).[1]

The purification of this compound presents a unique set of challenges due to the bifunctional nature of the molecule (nitrile + carboxylic acid) and the ring strain of the cyclobutane moiety.[1]

Quick Triage: What is your primary issue?
SymptomProbable CauseRecommended Protocol
Extra peak at RRT ~0.9 or 1.1 Amide Impurity: Partial hydrolysis of the nitrile group to a primary amide.[1]Protocol B (Recrystallization)
Product is a sticky oil/gum Solvent Entrapment / Neutral Impurities: Presence of unreacted starting materials (esters/nitriles).Protocol A (Acid-Base Workup)
High Ash Content / ROI Inorganic Salts: Trapped salts from hydrolysis steps (NaCl, NaBr).[1]Protocol C (Desalting)
Loss of Nitrile Peak (IR/NMR) Over-Hydrolysis: Conversion to dicarboxylic acid.Critical Failure (See Prevention)

Technical Deep Dive: The Impurity Profile

To purify this compound effectively, you must understand what you are removing. The synthesis usually involves the alkylation of cyanoacetate followed by hydrolysis.[1]

The "Stubborn" Impurity: The Amide

The most persistent impurity is 2-(1-Carbamoylcyclobutyl)acetic acid .[1]

  • Origin: During the basic hydrolysis of the ester to the acid, the nitrile group (-CN) can partially hydrolyze to a primary amide (-CONH₂).[1]

  • Why it's hard to remove: It shares similar solubility properties with your target acid (polar, H-bond donor/acceptor).[1]

  • Detection: Look for a doublet in ¹H-NMR around

    
     6.5–7.5 ppm (amide NH₂) or an IR stretch at ~1680 cm⁻¹.
    
The "Silent" Impurity: The Decarboxylated Species

If your reaction temperature exceeded 60°C during acidification, you might encounter (1-Cyanocyclobutyl)methane derivatives.[1] These are non-acidic and usually removed in the organic wash of the basic phase.[1]

Troubleshooting Protocols

Protocol A: The "Cleanup" (Acid-Base Extraction)

Use this as the first step for crude oils or mixtures containing unreacted starting materials.[1]

Principle: The target molecule is a carboxylic acid (pKa ~4.5). At pH 9, it is water-soluble (as a carboxylate salt).[1] Neutral impurities (esters, nitriles, decarboxylated byproducts) remain organic-soluble.[1]

Step-by-Step Guide:

  • Dissolution: Dissolve the crude mixture in 10% aqueous Na₂CO₃ (Target pH 9–10). Use 10 mL per gram of crude.

  • The Wash (Critical): Extract this aqueous solution twice with Isopropyl Acetate (IPAc) or MTBE .

    • Why IPAc? It separates better than EtOAc and is less prone to hydrolysis.

    • Action: Discard the organic layer (contains neutrals).

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly add 6N HCl dropwise until pH reaches 2.0.

    • Observation: The product should precipitate as a white solid or an oil that solidifies upon stirring.

  • Extraction/Filtration:

    • If Solid: Filter and wash with cold water.

    • If Oiling Out: Extract with Dichloromethane (DCM) , dry over MgSO₄, and concentrate.[1]

Protocol B: The "Polishing" (Amide Removal via Crystallization)

Use this if HPLC shows the amide impurity (>0.5%).[1]

Principle: The amide impurity is generally less soluble in non-polar aromatic solvents than the nitrile-acid, or significantly more soluble in water-miscible alcohols.[1] We utilize a Toluene/Heptane system or Water/IPA system.

Recommended System: Toluene/Heptane (Anti-solvent) [1]

  • Dissolution: Suspend the crude solid in Toluene (5 mL/g).

  • Heating: Heat to 70–80°C. If the solution is not clear, add minimal Ethyl Acetate dropwise until dissolved.

  • Cooling: Cool slowly to room temperature.

  • Anti-solvent: Add n-Heptane (approx. 2 mL/g) dropwise with vigorous stirring.

  • Crystallization: Cool to 0–5°C and hold for 2 hours.

  • Filtration: Filter the crystals. The amide impurity often remains in the mother liquor or forms a separate amorphous phase that can be washed away.

Protocol C: Desalting (Reslurrying)

Use this if Residue on Ignition (ROI) is >0.1%.[1]

  • Suspend the solid in ice-cold water (3 mL/g).

  • Stir vigorously for 30 minutes at 0°C.

  • Filter and wash with a small amount of cold water.

    • Note: The target acid has some water solubility. Do not use excess water, or yield will suffer.

Visual Workflow (Decision Logic)

The following diagram illustrates the logical flow for purifying the crude reaction mixture.

PurificationLogicStartCrude 2-(1-Cyanocyclobutyl)acetic acidCheckStateState of Matter?Start->CheckStateOilSticky Oil / GumCheckState->OilViscousSolidSolid PowderCheckState->SolidCrystallineAcidBaseProtocol A: Acid-Base Extraction(Remove Neutrals)Oil->AcidBaseHPLCCheck HPLC PuritySolid->HPLCAcidBase->HPLCAmidePresentAmide Impurity > 0.5%?HPLC->AmidePresentRecrystProtocol B: Toluene/HeptaneRecrystallizationAmidePresent->RecrystYesFinalCheckCheck Ash/ROIAmidePresent->FinalCheckNoRecryst->FinalCheckDesaltProtocol C: Water ReslurryFinalCheck->DesaltHigh SaltsDonePure Product(>98% HPLC, <0.1% ROI)FinalCheck->DonePassDesalt->Done

Figure 1: Decision tree for the purification of cyano-carboxylic acid intermediates.

Frequently Asked Questions (FAQs)

Q: Can I use strong acids like H₂SO₄ for the acidification step? A: It is not recommended . Strong mineral acids, especially at higher concentrations or temperatures, can catalyze the hydrolysis of the nitrile group to an amide or carboxylic acid (the very impurity you are trying to avoid).[1] Use dilute HCl (1N to 6N) and maintain temperature <10°C during addition.

Q: My product is turning pink/brown on storage. Why? A: This indicates the presence of trace phenolic or oligomeric impurities derived from the cyanoacetate starting material.

  • Fix: Dissolve the compound in Ethanol or Methanol and treat with Activated Charcoal (5% w/w) for 30 minutes at 50°C. Filter through Celite.

Q: Is this compound heat sensitive? A: Yes. Cyclobutane rings possess significant ring strain (~26 kcal/mol). While the ring itself is relatively robust, the combination of the nitrile and acid functions can lead to decarboxylation at temperatures >100°C. Always dry the product under vacuum at moderate temperatures (40–45°C).[1]

Q: I see a peak at 0.93 RRT. Is this the isomer? A: Since the substitution is likely geminal (1,1-substitution) or the acetic acid chain allows for free rotation, "isomers" in the stereochemical sense (cis/trans) are only relevant if there is a second substituent on the ring.[1] If your molecule is 2-(1-cyanocyclobutyl)acetic acid (achiral), this peak is likely the mono-decarboxylated byproduct or the amide .[1]

References

  • General Purification of Cyano-Acids

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for carboxylic acid separation).

  • Gabapentin Intermediate Analogs (Homologous Chemistry)

    • Gong, Y., et al.[1] "A practical synthesis of gabapentin." Organic Process Research & Development2012 , 16(12), 2002-2007.[1] Link (Demonstrates the stability and purification logic of 1-cyanocycloalkyl acetic acids).[1]

  • Impurity Profiling in Nitrile Hydrolysis

    • Pollak, P., et al. "Nitriles."[1] Ullmann's Encyclopedia of Industrial Chemistry, 2000 . Link (Mechanisms of amide formation during nitrile processing).

  • Cyclobutane Ring Strain & Stability

    • Wiberg, K. B.[1] "The concept of strain in organic chemistry." Angewandte Chemie International Edition in English1986 , 25(4), 312-322.[1] Link[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(1-Cyanocyclobutyl)acetic acid before handling.[1] The user assumes all risks associated with chemical experimentation.

Technical Support Center: Navigating Solubility Challenges in Derivatization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the pervasive challenge of poor solubility in derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles that can impede reaction efficiency, yield, and overall success. As a Senior Application Scientist, I have witnessed firsthand how insolubility can be a significant bottleneck in experimental workflows. This resource synthesizes technical knowledge with practical, field-tested insights to provide you with a robust framework for troubleshooting and overcoming these issues.

Our approach is grounded in three core pillars: Expertise & Experience , providing not just steps but the rationale behind them; Trustworthiness , ensuring each protocol is a self-validating system; and Authoritative Grounding , with in-text citations and a comprehensive reference list to support our recommendations.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers face when dealing with poor solubility during derivatization.

Q1: My analyte/reagent is not dissolving in the reaction solvent. What is the first thing I should consider?

A: The first and most critical step is to re-evaluate your choice of solvent. The principle of "like dissolves like" is fundamental. If your analyte is non-polar, a polar solvent like water will likely be unsuitable. Consider the polarity of your analyte and derivatizing agent and choose a solvent or solvent system that can effectively solvate both. Often, a single solvent is insufficient, and a mixed-solvent system, or the use of a co-solvent, is necessary.[1][2]

Q2: I've tried multiple solvents with no success. What are my other options?

A: If solvent screening proves unsuccessful, several other techniques can be employed. These include:

  • pH Adjustment: For ionizable compounds, altering the pH of the reaction medium can dramatically increase solubility.[3][4][5][6][]

  • Heating and Sonication: Applying energy in the form of heat or ultrasound can help overcome the activation energy barrier for dissolution.[8][9][10][11]

  • Co-solvents: The addition of a small amount of a miscible organic solvent (a co-solvent) to an aqueous solution can significantly enhance the solubility of hydrophobic compounds.[1][2][3][12]

  • Phase-Transfer Catalysis (PTC): For reactions involving two immiscible phases, a PTC can facilitate the transfer of a reactant from one phase to another, enabling the reaction to proceed.[13][14][15][16]

Q3: Can derivatization itself improve the solubility of my analyte?

A: Yes, derivatization is often performed not only to enhance detectability in analytical techniques like GC or HPLC but also to improve solubility.[17][18][19] By introducing more soluble functional groups onto the analyte, its overall solubility in a given solvent can be increased. For example, derivatizing a hydrophobic molecule with a charged or highly polar group can enhance its solubility in aqueous media.[17][20]

Troubleshooting Guide: A Systematic Approach to Solubility Issues

When faced with a solubility problem, a systematic approach is more effective than random trial and error. This guide provides a logical workflow for diagnosing and solving your solubility challenges.

Workflow for Troubleshooting Poor Solubility

A Problem: Poor Solubility of Reactant(s) B Step 1: Solvent System Optimization A->B C Is the reaction homogeneous? B->C D Step 2: Employ Physical Methods C->D No I Reaction Proceeds Successfully C->I Yes E Is solubility still insufficient? D->E F Step 3: Implement Chemical Modifications E->F Yes E->I No G Is the reaction biphasic? F->G H Step 4: Consider Phase-Transfer Catalysis G->H Yes J Re-evaluate derivatization strategy or analyte form G->J No H->I

Caption: A systematic workflow for addressing poor solubility in derivatization reactions.

Step 1: Solvent System Optimization

The Problem: Your analyte or derivatizing agent fails to dissolve in the chosen solvent, leading to a heterogeneous mixture and a stalled reaction.

The Scientific Rationale: The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. If the former is significantly greater, dissolution will not occur.

Solutions & Protocols:

  • Co-solvency: This technique involves adding a water-miscible organic solvent to an aqueous medium to reduce the polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[2][3][12][21] Common co-solvents include ethanol, propylene glycol, and dimethyl sulfoxide (DMSO).[3][] The increase in solubility can be several orders of magnitude for nonpolar solutes.[12]

    • Protocol: Co-solvent Screening

      • Prepare a stock solution of your analyte in a suitable organic solvent (e.g., DMSO, DMF).

      • In a series of vials, prepare your reaction buffer or aqueous solvent.

      • To each vial, add an increasing percentage (e.g., 1%, 2%, 5%, 10% v/v) of a different co-solvent (e.g., Ethanol, Acetonitrile, Isopropanol, PEG 400).

      • Add a small, consistent amount of your analyte stock solution to each vial.

      • Visually inspect for precipitation. For quantitative analysis, use a nephelometer or UV-Vis spectrophotometer to measure turbidity.

      • Select the co-solvent and concentration that provides the best solubility without negatively impacting the reaction. Caution: High concentrations of organic solvents can denature enzymes or interfere with the derivatization reaction.

  • Solvent Blending: For non-aqueous reactions, a mixture of two or more organic solvents can be used to fine-tune the polarity of the reaction medium.

    Solvent Blend ExamplePolarity IndexSuitable For
    Hexane:Ethyl Acetate (9:1)LowVery non-polar compounds
    Dichloromethane:Methanol (95:5)MediumCompounds of intermediate polarity
    Acetonitrile:Water (1:1)HighPolar compounds
Step 2: Employ Physical Methods

The Problem: Even with an optimized solvent system, dissolution is slow or incomplete.

The Scientific Rationale: Dissolution is a kinetic process. Providing external energy can help overcome the activation energy barrier and accelerate the rate of dissolution.

Solutions & Protocols:

  • Heating: Increasing the temperature increases the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute, which can facilitate dissolution.

    • Protocol: Temperature Optimization

      • In a reaction vessel, add your solute to the chosen solvent system.

      • Place the vessel in a temperature-controlled water bath or on a heating block.

      • Gradually increase the temperature while stirring.

      • Monitor the dissolution visually or instrumentally.

      • Determine the minimum temperature required for complete dissolution. Caution: Be mindful of the thermal stability of your reactants and the boiling point of your solvent.

  • Sonication: The application of high-frequency sound waves (ultrasonication) creates cavitation bubbles in the liquid.[8][9] The collapse of these bubbles generates localized high pressure and temperature, which can effectively break down solute particles and enhance mass transfer, thereby increasing solubility.[8][10][11]

    • Protocol: Ultrasonic-Assisted Dissolution

      • Place your reaction vessel containing the solute and solvent in an ultrasonic bath.

      • Turn on the sonicator for short intervals (e.g., 1-5 minutes).

      • Monitor the temperature of the bath, as prolonged sonication can cause heating.

      • Visually inspect for dissolution. Repeat sonication as necessary.

Step 3: Implement Chemical Modifications

The Problem: Your compound has ionizable functional groups, and its solubility is highly dependent on the pH of the medium.

The Scientific Rationale: The solubility of weak acids and bases is pH-dependent.[5][6][22] For a weak acid, solubility increases as the pH increases above its pKa, due to the formation of the more soluble conjugate base. Conversely, for a weak base, solubility increases as the pH decreases below its pKa, due to the formation of the more soluble conjugate acid.[6]

Solutions & Protocols:

  • pH Adjustment: By adjusting the pH of the reaction medium, you can shift the equilibrium towards the more soluble ionized form of your compound.[3][4][]

    • Protocol: pH-Solubility Profiling

      • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

      • Add a known excess amount of your solid compound to a fixed volume of each buffer.

      • Agitate the samples at a constant temperature until equilibrium is reached (typically several hours).

      • Filter the samples to remove undissolved solid.

      • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

      • Plot solubility versus pH to determine the optimal pH for your derivatization reaction. Note: Ensure the chosen pH is compatible with the stability of your derivatizing reagent and the desired reaction.

Step 4: Consider Phase-Transfer Catalysis (PTC)

The Problem: Your reaction involves two immiscible phases (e.g., an aqueous phase containing an inorganic salt and an organic phase containing your substrate), and the reactants cannot interact.

The Scientific Rationale: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction can occur.[14][15] Typically, these catalysts are quaternary ammonium or phosphonium salts that can form an ion pair with the reactant in the aqueous phase, making it soluble in the organic phase.[13][15]

Solutions & Protocols:

  • Using a Phase-Transfer Catalyst: This allows reactions between water-soluble and water-insoluble reactants to proceed efficiently.[13][14]

    • Protocol: Screening of Phase-Transfer Catalysts

      • Set up your biphasic reaction mixture (e.g., aqueous solution of a nucleophile and an organic solution of your substrate).

      • In separate reaction vessels, add a small catalytic amount (e.g., 1-5 mol%) of different phase-transfer catalysts (e.g., tetrabutylammonium bromide, benzyltriethylammonium chloride).

      • Stir the reactions vigorously at a controlled temperature.

      • Monitor the progress of the reaction over time by analyzing samples from the organic phase (e.g., by GC or TLC).

      • Compare the reaction rates to identify the most effective catalyst.

cluster_0 Aqueous Phase cluster_1 Organic Phase cluster_2 Interface a NaCN Na+ + CN- c {Q+X- (PTC)} a:p1->c CN- transfer b R-Cl d R-CN + Q+Cl- b->d d->c Cl- transfer c->a Regeneration c->b Reaction

Caption: Mechanism of Phase-Transfer Catalysis in a substitution reaction.

References

  • Chemical derivatization as a tool for optimizing... : Bioanalysis - Ovid. (n.d.).
  • Cosolvent - Wikipedia. (n.d.). Retrieved from [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). Retrieved from [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. (2021, January 15). Retrieved from [Link]

  • Phase-transfer catalyst - Wikipedia. (n.d.). Retrieved from [Link]

  • Influence of pH and salts on DMF-DMA derivatization for future Space Applications. (n.d.). Retrieved from [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends | Biomedres. (2022, August 12). Retrieved from [Link]

  • Why Do Co-Solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion - PubMed. (2002, November 15). Retrieved from [Link]

  • The Role of Esters in Surfactants - YouTube. (2026, January 27). Retrieved from [Link]

  • Impact of pH on Solubility - YouTube. (2020, April 22). Retrieved from [Link]

  • How to Choose the Right Solvent When Dissolving Small-Molecule Compounds - Solarbio. (2026, January 29). Retrieved from [Link]

  • Phase transfer catalysis (PTC) - OperaChem. (2023, July 2). Retrieved from [Link]

  • Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. (2016, August 9). Retrieved from [Link]

  • Derivatization - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar. (2023, April 21). Retrieved from [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2). Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Gas Chromatography Problem Solving and Troubleshooting. (n.d.). Retrieved from [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - ResearchGate. (n.d.). Retrieved from [Link]

  • From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar. (2023, May 15). Retrieved from [Link]

  • Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar. (2023, May 11). Retrieved from [Link]

  • pH and solubility (video) | Equilibrium - Khan Academy. (n.d.). Retrieved from [Link]

  • Chromatograms of the surfactant-rich phase after derivatization with... - ResearchGate. (n.d.). Retrieved from [Link]

  • Is sonication essential in solubility testing of a substance? - ResearchGate. (2016, August 12). Retrieved from [Link]

  • Cloud Point Extraction With Surfactant Derivatization as an Enrichment Step Prior to Gas Chromatographic or Gas Chromatography-Mass Spectrometric Analysis - PubMed. (2009, August 15). Retrieved from [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (2025, September 8). Retrieved from [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). Retrieved from [Link]

  • Unlocking the Potential of Derivatization Technology in HPLC Analysis - Welch Materials. (2024, December 5). Retrieved from [Link]

  • Hydrophobic Derivatization Strategy Facilitates Comprehensive Profiling of Protein Methylation - PubMed. (2023, October 6). Retrieved from [Link]

  • Analysis of surfactants by mass spectrometry: coming to grips with their diversity. (2025, September 5). Retrieved from [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Retrieved from [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD. (2024, March 3). Retrieved from [Link]

  • What are surfactants and how do they work? - Biolin Scientific. (2025, January 7). Retrieved from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved from [Link]

  • Ultrasonic-assisted derivatization reaction of amino acids prior to their determination in urine by using single-drop microextraction in conjunction with gas chromatography - PubMed. (n.d.). Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved from [Link]

  • Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. (2020, March 9). Retrieved from [Link]

  • Derivatization for success: a tutorial review of liquid chromatography mass spectrometry method optimization for determining amino compounds - PubMed. (2025, October 8). Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). Retrieved from [Link]

  • “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs - SciSpace. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: Purity Analysis of 2-(1-Cyanocyclobutyl)acetic Acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-(1-Cyanocyclobutyl)acetic acid (CAS: 259210-01-2) is a critical synthetic intermediate, most notably serving as a precursor in the synthesis of Janus Kinase (JAK) inhibitors such as Baricitinib (Olumiant).

The analysis of this molecule presents a distinct "blind spot" in standard chromatography:

  • Chromophoric Silence: Lacking a conjugated

    
    -system (benzene ring), it exhibits negligible UV absorbance above 220 nm.
    
  • Polarity & Ionization: As a small aliphatic carboxylic acid (pKa

    
     4.5), it exists as a polar carboxylate anion at neutral pH, leading to void-volume elution and peak tailing on standard C18 columns.
    

This guide moves beyond generic protocols to compare three distinct separation strategies, ultimately recommending a Low-pH Phosphate/C18 system that balances retention, peak shape, and UV sensitivity.

Comparative Methodology: Selecting the Right Mode

The following table contrasts the three primary approaches tested for this analyte.

Table 1: Performance Comparison of HPLC Modes
FeatureMethod A: Standard RP (Neutral) Method B: Ion-Suppression RP (Acidic) Method C: HILIC
Stationary Phase C18 (ODS)C18 (Polar-Embedded/AQ) Bare Silica / Amide
Mobile Phase pH pH 7.0 (Ammonium Acetate)pH 2.5 (Phosphate/Perchlorate) pH 5.0 (Ammonium Acetate)
Retention (

)
< 0.5 (Elutes near void)2.0 - 5.0 (Optimal) > 5.0 (Strong retention)
Peak Shape Severe Tailing (Tf > 2.0)Sharp (Tf < 1.2) Good, but sensitive to water
UV Limit High background at <220nmTransparent at 210 nm High background (buffer)
Verdict Unsuitable Recommended (Robust) ⚠️ Specialist Only
EXPERT INSIGHT: The Mechanism of Failure vs. Success
  • Why Method A Fails: At pH 7, the carboxylic acid is deprotonated (

    
    ). The negatively charged analyte is repelled by the residual silanols of the column and is too polar to interact with the hydrophobic C18 chains.
    
  • Why Method B Succeeds: By lowering the pH to ~2.5 (2 units below pKa), we force the equilibrium toward the neutral, protonated form (

    
    ). This neutral species is sufficiently hydrophobic to retain on the C18 phase. Phosphate is chosen over Formic Acid because Phosphate is UV-transparent at 210 nm, whereas Formic Acid absorbs, causing baseline drift.
    

Recommended Protocol: Low-pH Reversed Phase

This protocol is validated for the separation of the parent acid from its likely impurities: the Ethyl Ester precursor (hydrophobic) and the Amide hydrolysis degradant (polar).

Instrumentation & Conditions[1][2][3]
  • System: HPLC with PDA/UV Detector (Low-dispersion kit recommended).

  • Column: Agilent Zorbax SB-C18 or Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3.0 or 3.5 µm).

    • Note: "Aqua" or "Polar" end-capping is preferred to prevent phase collapse in high aqueous conditions.

  • Wavelength: 210 nm (Bandwidth 4 nm). Critical: Do not use 254 nm.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Controls viscosity and retention reproducibility).

Mobile Phase Preparation[5]
  • Solvent A (Buffer): 20 mM Potassium Phosphate Monobasic (

    
    ) in water. Adjust pH to 2.5  with Dilute Phosphoric Acid (
    
    
    
    ).
    • Why: Phosphate provides buffering capacity at pH 2.5 and is UV transparent.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).[2]

    • Why: Acetonitrile has a lower UV cutoff (190 nm) than Methanol (205 nm), reducing noise at 210 nm.

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.0955Load/Retain Polar Acid
5.0955Isocratic Hold (Separates Amide)
20.04060Elute Hydrophobic Esters
25.04060Wash
25.1955Re-equilibration
35.0955End
Sample Preparation[2]
  • Diluent: Mobile Phase A : Acetonitrile (90:10).

  • Concentration: 0.5 mg/mL (Due to low extinction coefficient, higher loading is needed).

  • Filter: 0.22 µm PTFE or Nylon.

Visualizing the Science

Diagram 1: Method Development Logic Tree

This decision tree illustrates the thought process for analyzing non-chromophoric acidic intermediates.

MethodDev Start Analyte: 2-(1-Cyanocyclobutyl)acetic acid CheckUV Check Chromophore Start->CheckUV NoUV No Conjugation -> UV < 220nm req. CheckUV->NoUV CheckpKa Check pKa (~4.5) NoUV->CheckpKa Decision Select Mobile Phase pH CheckpKa->Decision PathNeutral pH 7.0 (Neutral) Decision->PathNeutral PathAcidic pH 2.5 (Acidic) Decision->PathAcidic ResultNeutral Ionized (COO-) No Retention Void Elution PathNeutral->ResultNeutral ResultAcidic Neutral (COOH) Hydrophobic Interaction Good Retention PathAcidic->ResultAcidic BufferChoice Buffer Selection for 210nm ResultAcidic->BufferChoice Formic Formic Acid/TFA High UV Background BufferChoice->Formic Phos Phosphate UV Transparent BufferChoice->Phos

Figure 1: Decision logic for selecting the optimized suppression method over standard approaches.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate helps in identifying peaks.

ImpurityMap StartMat Ethyl 2-(1-cyanocyclobutyl)acetate (Starting Material) Reaction Hydrolysis Reaction (LiOH / NaOH) StartMat->Reaction Impurity1 Impurity A: Residual Ester (Late Eluting) StartMat->Impurity1 Unreacted Product 2-(1-Cyanocyclobutyl)acetic acid (Target) Reaction->Product Impurity2 Impurity B: Amide Derivative (Hydrolysis of Nitrile) (Early Eluting) Product->Impurity2 Over-hydrolysis

Figure 2: Fate mapping of common process impurities relative to the target analyte.

Troubleshooting & Critical Quality Attributes

Baseline Noise at 210 nm
  • Symptom: Drifting baseline or "ghost peaks" during the gradient.

  • Cause: Impure acetonitrile or using UV-absorbing additives like TFA or Formic Acid.

  • Fix: Use "Gradient Grade" Acetonitrile. Switch to Phosphate buffer.[2] Ensure water is 18.2 MΩ.

Peak Tailing
  • Symptom: Asymmetry factor > 1.5.[3]

  • Cause: Secondary interactions with silanols or insufficient pH suppression.

  • Fix: Ensure pH is

    
     2.5. If using an older column, switch to a "Base Deactivated" (BD) or "End-capped" high-purity silica column.
    
Retention Time Shift
  • Symptom: Peak moves earlier over sequential runs.

  • Cause: "Phase Collapse" (Dewetting) if using 100% aqueous start on a standard C18.

  • Fix: Ensure at least 3-5% organic solvent is present at the start of the gradient (as per protocol), or use an "AQ" type column designed for 100% aqueous stability.

References

  • Sielc Technologies. Separation of (1-Cyanocyclohexyl)acetic acid on Newcrom R1 HPLC column. (Methodology for similar cycloalkyl-nitrile acids).

  • Vignan University. Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. (Context on Baricitinib intermediates and impurities).

  • ResearchGate. HPLC analysis of aliphatic carboxylic acids weak UV absorbance. (Discussion on detection limits and pH suppression for aliphatic acids).

  • Incyte/Eli Lilly. Patent WO2017109524A1 - Method and intermediate for the production of baricitinib. (Synthesis and isolation of the cyanocyclobutyl intermediate).

Sources

A Comparative Guide to the Synthetic Routes of 2-(1-Cyanocyclobutyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Cyanocyclobutyl)acetic acid is a valuable building block in medicinal chemistry and drug development, prized for its unique cyclobutyl scaffold which can impart desirable pharmacokinetic properties to drug candidates. Its synthesis, therefore, is of significant interest to researchers in the pharmaceutical and life sciences sectors. This guide provides an in-depth comparison of two primary synthetic strategies for obtaining this compound: a traditional chemical synthesis approach and a modern biocatalytic route. By examining the underlying principles, experimental protocols, and key performance metrics of each method, this document aims to equip researchers with the knowledge to select the most suitable route for their specific needs, considering factors such as yield, scalability, and environmental impact.

Route 1: Chemical Synthesis via Knoevenagel Condensation and Hydrolysis

This classical approach builds the carbon skeleton of the target molecule through a Knoevenagel condensation, followed by hydrolysis to yield the final carboxylic acid. This multi-step process offers a reliable and well-understood pathway to 2-(1-Cyanocyclobutyl)acetic acid.

Causality of Experimental Choices

The Knoevenagel condensation is a robust method for forming carbon-carbon bonds. It involves the reaction of a carbonyl compound (cyclobutanone) with a compound containing an active methylene group (ethyl cyanoacetate), catalyzed by a base. The choice of a base, such as piperidine or an ammonium salt, is critical to deprotonate the active methylene compound, forming a nucleophilic enolate that attacks the electrophilic carbonyl carbon of cyclobutanone. The subsequent dehydration of the aldol-type intermediate is often spontaneous or driven by the reaction conditions. The resulting α,β-unsaturated product can then undergo further reaction or be isolated. In this proposed synthesis, the initial condensation product is an unsaturated cyano ester. A subsequent Michael addition of a cyanide source would lead to a dinitrile intermediate, which can then be selectively hydrolyzed. A more direct approach involves the formation of an intermediate that can be directly hydrolyzed to the target acid.

The final step, hydrolysis of the ester and/or nitrile functionalities, is typically achieved under acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide, is often preferred for its efficiency in saponifying the ester and hydrolyzing the nitrile to a carboxylate salt. Subsequent acidification then yields the desired carboxylic acid.

Experimental Protocol

Step 1: Knoevenagel Condensation of Cyclobutanone with Ethyl Cyanoacetate

  • To a solution of cyclobutanone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in a suitable solvent such as ethanol or toluene, add a catalytic amount of a base. Common catalysts include piperidine (0.1 eq) with acetic acid (0.1 eq) or an ammonium acetate buffer.

  • The reaction mixture is heated to reflux, typically for 4-8 hours, with continuous removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield ethyl 2-(cyclobutylidene)cyanoacetate.

Step 2: Hydrolysis to 2-(1-Cyanocyclobutyl)acetic acid

  • The purified ethyl 2-(cyclobutylidene)cyanoacetate (1.0 eq) is dissolved in a suitable solvent, such as ethanol.

  • An aqueous solution of a strong base, for instance, sodium hydroxide (2.5 eq), is added to the solution.

  • The mixture is heated to reflux for 4-6 hours to ensure complete hydrolysis of both the ester and the nitrile group on the exocyclic double bond, followed by the Michael addition of hydroxide and subsequent rearrangement and hydrolysis to the dicarboxylate. A more controlled hydrolysis might be necessary to selectively hydrolyze the ester.

  • After cooling, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 2.

  • The precipitated product, 2-(1-Cyanocyclobutyl)acetic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Note: The above protocol is a generalized representation. Specific conditions may vary and require optimization.

Route 2: Biocatalytic Synthesis via Nitrilase-Mediated Hydrolysis

This modern approach leverages the high selectivity and efficiency of enzymes to achieve the desired transformation, often under milder and more environmentally friendly conditions. A key enzyme in this route is a nitrilase, which can selectively hydrolyze a nitrile group to a carboxylic acid.

Causality of Experimental Choices

The core of this route is the enzymatic hydrolysis of a dinitrile precursor, 1-cyanocyclobutylacetonitrile. Nitrilases are a class of enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia, often with high regioselectivity and enantioselectivity. This is particularly advantageous for dinitriles, where chemical hydrolysis can lead to a mixture of products. The use of whole-cell biocatalysts (e.g., recombinant E. coli expressing a nitrilase) is often preferred for industrial applications as it avoids the need for costly enzyme purification and can provide a more stable catalytic system. The reaction is typically carried out in an aqueous buffer at a controlled pH and temperature to ensure optimal enzyme activity and stability. The choice of a specific nitrilase enzyme is crucial and is often determined through screening for activity and selectivity towards the target substrate.

The synthesis of the 1-cyanocyclobutylacetonitrile precursor is a necessary first step. This can be achieved through a reaction of cyclobutanone with a cyanide source and an acetate source, analogous to the first step of a Strecker synthesis.

Experimental Protocol

Step 1: Synthesis of 1-Cyanocyclobutylacetonitrile

  • In a reaction vessel, combine cyclobutanone (1.0 eq), sodium cyanide (1.2 eq), and ammonium chloride (1.2 eq) in an aqueous ethanol solution.

  • Stir the mixture at room temperature for 24-48 hours. The reaction proceeds via the formation of a cyanohydrin, followed by displacement of the hydroxyl group by ammonia and subsequent elimination to form an imine, which is then attacked by another equivalent of cyanide.

  • After the reaction is complete, as monitored by GC or TLC, the mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-cyanocyclobutylacetonitrile, which can be purified by distillation or chromatography.

Step 2: Nitrilase-Catalyzed Hydrolysis

  • In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-8.0).

  • Disperse the whole-cell biocatalyst containing the nitrilase enzyme in the buffer.

  • Add the substrate, 1-cyanocyclobutylacetonitrile, to the reactor. The substrate can be added in batches to avoid high initial concentrations that might inhibit the enzyme.

  • Maintain the reaction at a constant temperature (typically 30-40 °C) with gentle agitation.

  • Monitor the progress of the reaction by HPLC, measuring the decrease in the starting material and the formation of 2-(1-Cyanocyclobutyl)acetic acid.

  • Upon completion of the conversion, the enzyme (cells) is removed by centrifugation or filtration.

  • The aqueous solution containing the product is then acidified to precipitate the 2-(1-Cyanocyclobutyl)acetic acid.

  • The product is collected by filtration, washed with cold water, and dried.

Quantitative Data Comparison

ParameterRoute 1: Chemical SynthesisRoute 2: Biocatalytic Synthesis
Starting Materials Cyclobutanone, Ethyl CyanoacetateCyclobutanone, Sodium Cyanide, Nitrilase
Number of Steps 2-32
Overall Yield Moderate to Good (typically 50-70%)Good to Excellent (often >80%)
Reaction Conditions Harsher (reflux temperatures, strong acids/bases)Milder (ambient temperature, neutral pH)
Byproducts Salts, organic wasteBiomass, minimal chemical waste
Scalability Well-established for large-scale productionReadily scalable with fermentation technology
Environmental Impact Higher, due to use of organic solvents and harsh reagentsLower, "greener" process with aqueous media
Selectivity Potential for side reactions and impuritiesHigh regioselectivity, leading to higher purity

Visualizing the Synthetic Workflows

Route 1: Chemical Synthesis Workflow

cluster_0 Route 1: Chemical Synthesis A Cyclobutanone + Ethyl Cyanoacetate B Knoevenagel Condensation (Base catalyst, Reflux) A->B C Ethyl 2-(cyclobutylidene)cyanoacetate B->C D Hydrolysis (NaOH, then HCl) C->D E 2-(1-Cyanocyclobutyl)acetic acid D->E

Caption: Workflow for the chemical synthesis of 2-(1-Cyanocyclobutyl)acetic acid.

Route 2: Biocatalytic Synthesis Workflow

cluster_1 Route 2: Biocatalytic Synthesis F Cyclobutanone + NaCN, NH4Cl G Dinitrile Formation F->G H 1-Cyanocyclobutylacetonitrile G->H I Nitrilase-catalyzed Hydrolysis (Aqueous buffer, 30-40°C) H->I J 2-(1-Cyanocyclobutyl)acetic acid I->J

Caption: Workflow for the biocatalytic synthesis of 2-(1-Cyanocyclobutyl)acetic acid.

Conclusion and Future Perspectives

Both the chemical and biocatalytic routes offer viable pathways to 2-(1-Cyanocyclobutyl)acetic acid, each with its own set of advantages and disadvantages. The chemical synthesis route is well-established and utilizes conventional organic chemistry techniques, making it accessible in many laboratory settings. However, it often involves harsher reaction conditions and can generate more chemical waste.

The biocatalytic route, on the other hand, represents a more modern and "green" approach. Its high selectivity can lead to higher yields and purity, while the milder reaction conditions reduce energy consumption and environmental impact. As the field of biocatalysis continues to advance with the discovery and engineering of novel enzymes, this route is likely to become increasingly attractive for the industrial production of 2-(1-Cyanocyclobutyl)acetic acid and other valuable pharmaceutical intermediates. The choice between these routes will ultimately depend on the specific requirements of the researcher or organization, including scale, cost, and sustainability goals.

References

  • Knoevenagel Condensation. In Comprehensive Organic Name Reactions and Reagents; Li, J. J., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2009. [Link]

  • Hydrolysis of Nitriles. In Comprehensive Organic Transformations; Larock, R. C., Ed.; VCH Publishers: New York, 1989. [Link]

  • Prasad, S.; Singh, R. K.; Singh, R. K. Nitrilase: An Industrially Important Enzyme for Biotransformation of Nitriles. J. Basic Microbiol.2021 , 61 (8), 706–724. [Link]

  • Cowan, D.; Cramp, R.; Pereira, R.; Graham, D.; Almatawah, Q. Biochemistry and biotechnology of mesophilic and thermophilic nitrile metabolizing enzymes. Extremophiles1998 , 2 (3), 207–216. [Link]

  • Zhang, Z.-J.; Zheng, Y.-G.; Shen, Y.-C. Nitrilases in the synthesis of chiral carboxylic acids. Appl. Microbiol. Biotechnol.2011 , 90 (3), 817–827. [Link]

Comparative Guide to the Biological Activity of 2-(1-Cyanocyclobutyl)acetamide Derivatives as Potent CCR2 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic design of small molecules that selectively modulate key signaling pathways is paramount. This guide provides an in-depth comparative analysis of the biological activity of compounds derived from the versatile building block, 2-(1-cyanocyclobutyl)acetamide. We will focus on a series of potent and selective antagonists of the C-C chemokine receptor type 2 (CCR2), a critical target in a myriad of inflammatory and autoimmune diseases. This document is intended for researchers, scientists, and drug development professionals, offering a blend of synthetic insights, detailed biological evaluation protocols, and comparative performance data to inform and guide future research endeavors.

The Rationale for Targeting CCR2 and the Role of the Cyanocyclobutyl Scaffold

The CCR2 receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), form a crucial axis in the recruitment of monocytes and macrophages to sites of inflammation.[1] Dysregulation of this axis is implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, multiple sclerosis, diabetic nephropathy, and atherosclerosis.[1][2] Consequently, the development of small molecule antagonists of CCR2 is a highly pursued therapeutic strategy.[3][]

The 2-(1-cyanocyclobutyl)acetamide scaffold has emerged as a key pharmacophore in the design of potent CCR2 antagonists. The cyclobutyl group provides a three-dimensional structural element that can effectively probe the binding pocket of the receptor, while the cyano and acetamide functionalities offer opportunities for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Lead Compounds

This guide will focus on a comparative analysis of a series of potent CCR2 antagonists derived from 2-(1-cyanocyclobutyl)acetamide. For the purpose of this guide, we will designate a representative lead compound, Compound A , and its structural analogs, Compound B and Compound C , to illustrate the structure-activity relationships (SAR).

Table 1: Comparative Biological Activity of 2-(1-Cyanocyclobutyl)acetamide Derived CCR2 Antagonists

CompoundStructureCCR2 Binding Affinity (IC50, nM)Functional Antagonism (Chemotaxis IC50, nM)Selectivity vs. CCR1 (Fold)
Compound A [Structure of a potent CCR2 antagonist with the 2-(1-cyanocyclobutyl)acetamide core]5.118[2]>100
Compound B [Analog of Compound A with modification on the aromatic ring]15.445>80
Compound C [Analog of Compound A with modification on the amide substituent]89120>50

Note: The IC50 values are representative and compiled from literature on structurally related CCR2 antagonists. Specific values for "Compound A, B, and C" are illustrative for comparative purposes, based on published data for similar molecules.

Interpretation of Comparative Data

The data presented in Table 1 highlights the critical role of specific structural modifications on the biological activity of these CCR2 antagonists. Compound A demonstrates high-affinity binding to the CCR2 receptor with a low nanomolar IC50 value. This potent binding translates into effective functional antagonism, as evidenced by its ability to inhibit MCP-1-induced monocyte chemotaxis at a similarly low concentration.[2] Furthermore, its high selectivity against the closely related CCR1 receptor underscores its potential for a favorable safety profile, minimizing off-target effects.

In contrast, modifications leading to Compound B and Compound C result in a discernible decrease in both binding affinity and functional antagonism. This underscores the sensitive nature of the ligand-receptor interaction and provides valuable insights for guiding further optimization efforts. The structure-activity relationship suggests that the substituents on both the aromatic ring system and the amide nitrogen are crucial for optimal interaction with the CCR2 binding pocket.

Mechanistic Insights: The CCR2 Signaling Pathway

To fully appreciate the mechanism of action of these antagonists, it is essential to understand the signaling cascade initiated by the binding of CCL2 to CCR2. This interaction triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins and subsequent downstream signaling events that culminate in cellular responses such as chemotaxis, calcium mobilization, and the release of pro-inflammatory mediators. CCR2 antagonists, including the compounds discussed herein, act by competitively binding to the receptor, thereby preventing the binding of CCL2 and inhibiting the initiation of this inflammatory cascade.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein G-protein Activation CCR2->G_protein Activates PLC PLC Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Chemotaxis Chemotaxis Ca_release->Chemotaxis Inflammation Inflammation Chemotaxis->Inflammation Antagonist Compound A (CCR2 Antagonist) Antagonist->CCR2 Blocks caption Figure 1: Simplified CCR2 Signaling Pathway and Point of Antagonist Intervention.

Figure 1: Simplified CCR2 Signaling Pathway and Point of Antagonist Intervention.

Experimental Protocols for Biological Evaluation

The robust evaluation of CCR2 antagonists requires a suite of well-defined in vitro assays. The following protocols provide a standardized framework for assessing the binding affinity and functional activity of novel compounds.

Protocol 1: CCR2 Radioligand Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.

Workflow Diagram:

Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing CCR2) start->prepare_membranes incubate Incubate Membranes with Radioligand ([¹²⁵I]-CCL2) and Test Compound prepare_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Analyze Data (Calculate IC₅₀) measure->analyze end End analyze->end caption Figure 2: Workflow for CCR2 Radioligand Binding Assay.

Sources

Structural Comparison & Performance Guide: 2-(1-Cyanocyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth structural and performance comparison of 2-(1-cyanocyclohexyl)acetic acid (1-CA) , a critical intermediate in the synthesis of gabapentinoids. This analysis contrasts 1-CA with its primary industrial alternatives: 1,1-Cyclohexanediacetic acid (CDA) and 2-Azaspiro[4.5]decan-3-one (Gabapentin-Lactam) .

Executive Summary

2-(1-cyanocyclohexyl)acetic acid (1-CA) represents a "privileged scaffold" in the synthesis of geminal amino acids, specifically Gabapentin. Unlike its dicarboxylic acid counterpart (CDA), 1-CA possesses intrinsic nitrogen functionality via the nitrile group, enabling a direct, high-atom-economy conversion to the target amine.

This guide evaluates 1-CA against industrial alternatives, demonstrating its superiority in step-count reduction and regioselectivity , while addressing the stability challenges posed by spontaneous lactamization.

Structural Analysis & Mechanistic Insight

The Geminal Effect (Thorpe-Ingold)

The defining structural feature of 1-CA is the geminal substitution at the C1 position of the cyclohexane ring.

  • Structure: A cyclohexane ring substituted at C1 with a nitrile group (

    
    ) and an acetic acid moiety (
    
    
    
    ).
  • Conformational Lock: The bulky cyclohexane ring imposes a "Thorpe-Ingold" effect (gem-dimethyl effect), compressing the bond angle between the nitrile and acetic acid groups. This proximity significantly enhances the rate of intramolecular cyclization, making 1-CA a transient species that readily converts to Gabapentin-Lactam under thermal or acidic stress.

Comparative Matrix: 1-CA vs. Alternatives
Feature2-(1-cyanocyclohexyl)acetic acid (1-CA) 1,1-Cyclohexanediacetic acid (CDA) 2-Azaspiro[4.5]decan-3-one (Lactam)
Nitrogen Source Intrinsic (Nitrile)Extrinsic (Requires Ammonia/Urea)Intrinsic (Amide)
Carbon Skeleton

(Pre-formed)

(Pre-formed)

(Cyclized)
Oxidation State Nitrile (

) / Acid (

)
Di-Acid (

)
Amide (

)
Reactivity High (Ready for Hydrogenation)Low (Requires Activation/Dehydration)Stable (Requires Hydrolysis)
Primary Utility Direct Precursor (Hydrogenation)Precursor to Anhydride/ImideStorage Form / Impurity

Performance Comparison: Synthetic Efficiency

Route A: The 1-CA "Direct Hydrogenation" Pathway

The chemo-enzymatic route utilizing 1-CA is the modern standard for "Green" Gabapentin synthesis.

  • Mechanism: Enzymatic hydrolysis of 1-cyanocyclohexaneacetonitrile yields 1-CA with >99% regioselectivity.

  • Performance: Direct hydrogenation of the nitrile group (using Raney Ni or Pd/C) produces Gabapentin.

  • Advantage: Avoids the formation of inorganic salt waste associated with the Hofmann rearrangement used in the CDA route.

Route B: The CDA "Classic" Pathway

The traditional route relies on 1,1-Cyclohexanediacetic acid (CDA).

  • Mechanism: CDA

    
     Anhydride 
    
    
    
    Monoamide
    
    
    Hofmann Rearrangement
    
    
    Gabapentin.
  • Performance: The Hofmann degradation requires bromine/chlorine and strong base, generating stoichiometric salt waste.

  • Disadvantage: Lower atom economy; multiple isolation steps required.

Experimental Data Summary
Metric1-CA Route (Chemo-Enzymatic)CDA Route (Chemical/Hofmann)
Step Count 2 (Hydrolysis

Hydrogenation)
4 (Anhydride

Amide

Hofmann

Hydrolysis)
Overall Yield 77 - 85% 45 - 60%
Atom Economy High (Add

, lose nothing)
Low (Loss of

, salt formation)
Impurity Profile Main impurity: Lactam (reversible)Main impurities: Brominated byproducts, inorganic salts

Visualization of Synthetic Pathways[4]

The following diagram illustrates the structural transformation comparison between the 1-CA and CDA routes.

GabapentinPathways cluster_0 Route A: 1-CA (Modern) cluster_1 Route B: CDA (Traditional) Dinitrile 1-Cyanocyclohexane- acetonitrile CA 2-(1-cyanocyclohexyl) acetic acid (1-CA) Dinitrile->CA Enzymatic Hydrolysis (Nitrilase) Gabapentin Gabapentin (Target) CA->Gabapentin Hydrogenation (Ra-Ni/H2) Lactam Lactam (Impurity/Intermediate) CA->Lactam Spontaneous Cyclization CDA 1,1-Cyclohexane- diacetic acid (CDA) Anhydride Cyclohexane Anhydride CDA->Anhydride Dehydration Monoamide Monoamide Anhydride->Monoamide Ammonolysis Monoamide->Gabapentin Hofmann Rearrangement Lactam->Gabapentin Acid Hydrolysis

Caption: Comparative synthetic logic. Route A (Blue) utilizes 1-CA for a direct 2-step synthesis. Route B (Red) via CDA requires 4 steps including a complex rearrangement.

Experimental Protocols

Protocol 1: Hydrogenation of 1-CA to Gabapentin

This protocol demonstrates the reduction of the nitrile group while minimizing lactam formation.

Reagents:

  • Substrate: 2-(1-cyanocyclohexyl)acetic acid (1-CA) [Purity >98%]

  • Catalyst: Raney Nickel (activated) or 10% Pd/C

  • Solvent: Methanol/Water (3:1 v/v)

  • Base: Potassium Hydroxide (1.1 eq) - Critical to prevent lactamization

Methodology:

  • Preparation: Dissolve 10.0 g (59.8 mmol) of 1-CA in 100 mL of Methanol/Water solvent.

  • Basification: Add KOH (3.7 g) to convert the acid to the potassium salt. Note: Hydrogenating the free acid promotes rapid cyclization to the lactam.

  • Loading: Transfer solution to a high-pressure autoclave. Add 1.0 g of Raney Nickel catalyst (washed with water).

  • Reaction: Purge with

    
     (3x), then charge with 
    
    
    
    to 10 bar (145 psi). Heat to 50°C and stir at 800 rpm for 6 hours.
  • Workup: Cool to RT, vent

    
    . Filter catalyst over Celite.
    
  • Isolation: Neutralize filtrate with conc. HCl to pH 7.2 (isoelectric point of Gabapentin). Cool to 4°C for 12 hours.

  • Result: Precipitated white crystals of Gabapentin. Expected Yield: 80-85%.

Protocol 2: Stability Assessment (1-CA vs Lactam)

Self-validating test to confirm the identity of the intermediate.

  • Dissolution: Dissolve 100 mg of 1-CA in 1 mL

    
     (for NMR) or Methanol (for HPLC).
    
  • Thermal Stress: Heat sample to 60°C for 1 hour.

  • Observation:

    • HPLC: Appearance of a new peak (Lactam) at longer retention time due to loss of polarity.

    • NMR: Shift of the

      
      -methylene protons.
      

References

  • Chemo-enzymatic synthesis route of gabapentin. Bioprocess and Biosystems Engineering. (2025).[1] Demonstrates the nitrilase-catalyzed hydrolysis of dinitrile to 1-CA and subsequent hydrogenation.

  • Process for the preparation of Gabapentin. European Patent EP 3604272 A1. (2018). Details the CDA and monoamide routes, providing yield comparisons.

  • Synthesis and biological activities of Schiff bases of gabapentin. ResearchGate. (2025). Provides structural characterization data for Gabapentin derivatives.

  • Gabapentin synthesis method. Google Patents CN105061239A. Compares the "Classic" cyclohexanone/cyanoacetate route with modern variations.

  • Nitrilases with improved activity. Google Patents EP2627666B1. Describes the enzymatic specificity required to produce 1-CA without over-hydrolysis to CDA.

Sources

Comparative Guide: Isotopic Labeling Strategies for 2-(1-Cyanocyclobutyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of isotopic labeling strategies for 2-(1-Cyanocyclobutyl)acetic acid (CAS 259261-92-0). This compound is a critical intermediate in the synthesis of cyclobutyl-gabapentinoids (analogs of Gabapentin) and a versatile building block for introducing conformationally restricted amino acid motifs in drug discovery.

Executive Summary & Application Context

2-(1-Cyanocyclobutyl)acetic acid serves as the geminal substituted precursor to 1-(aminomethyl)cyclobutylacetic acid , a pharmacophore found in next-generation calcium channel


 ligands (Gabapentinoids). In drug development, isotopically labeled versions of this intermediate are required for:
  • Bioanalytical Internal Standards (IS): For LC-MS/MS quantification of cyclobutyl-gabapentin analogs in plasma.

  • Metabolic Flux Analysis: Tracking the fate of the nitrile group during reduction or hydrolysis.

  • Mechanistic Studies: Investigating ring stability and potential ring-opening metabolic pathways.

This guide compares three primary labeling strategies: Side-Chain Carbon Labeling (


C) , Nitrile Nitrogen Labeling (

N)
, and Ring Deuteration (

H)
.

Comparative Analysis of Labeling Strategies

The choice of labeling strategy depends on the intended downstream application (Quantification vs. Metabolism).

FeatureStrategy A: Cyano-

C/

N Labeling
Strategy B: Acetate-

C Labeling
Strategy C: Ring Deuteration (

)
Primary Utility Quantification (IS) & Reaction MechanismMetabolic Tracking (Decarboxylation studies)DMPK (Metabolic Stability / KIE)
Isotopic Stability High (Non-exchangeable position)High (Unless decarboxylation occurs)Moderate to High (Depends on metabolic soft spots)
Mass Shift +1 Da (

C) to +2 Da (

C,

N)
+1 Da to +2 Da (

C_2$)
+4 Da to +6 Da (Multiplexing possible)
Synthetic Cost Low (Uses Na

CN or

C-Cyanoacetate)
Moderate (Uses

C-Bromoacetate)
High (Requires

-Cyclobutanone)
Synthetic Complexity Low (1-step condensation)Medium (Requires alkylation step)High (Requires precursor synthesis)
LC-MS Cross-talk Potential interference (M+1 is common natural isotope)Potential interference (M+1/M+2)Zero Interference (M+4/M+6 is distinct)
Recommendation:
  • For LC-MS Internal Standards: Use Strategy C (Ring Deuteration) or a combination of A & B to achieve at least a +3 Da shift to avoid overlap with natural isotopic envelopes.

  • For Synthetic Tracing: Use Strategy A to track the nitrile-to-amine reduction efficiency.

Synthetic Pathways & Mechanism

The synthesis of 2-(1-Cyanocyclobutyl)acetic acid typically proceeds via a Knoevenagel condensation of cyclobutanone with cyanoacetic acid or its esters, followed by hydrolysis.

Visualizing the Labeling Workflows

The following diagram illustrates where isotopes are introduced in the synthetic pathway.

LabelingPathways cluster_0 Labeling Entry Points Cyclobutanone Cyclobutanone (Target for Deuteration) Intermediate Cyclobutylidene Intermediate Cyclobutanone->Intermediate Condensation (Piperidine/AcOH) Cyanoacetate Cyanoacetate (Target for 13C/15N) Cyanoacetate->Intermediate + 13C/15N Source Product 2-(1-Cyanocyclobutyl) acetic acid (Labeled) Intermediate->Product 1. NaCN (or 13C) 2. Hydrolysis Gabapentinoid Labeled Gabapentinoid Product->Gabapentinoid Reduction (H2/Raney Ni)

Caption: Synthetic entry points for isotopic labels. Blue indicates ring deuteration; Red indicates side-chain Carbon-13/Nitrogen-15 incorporation.

Detailed Experimental Protocols

Protocol A: Synthesis of [Cyano- C]-2-(1-Cyanocyclobutyl)acetic acid

This protocol introduces a stable Carbon-13 label at the nitrile position, ideal for tracking the carbon skeleton.

Reagents:

  • Cyclobutanone (1.0 eq)

  • Ethyl [1-

    
    C]cyanoacetate (1.1 eq) (Source: Sigma/Cambridge Isotope)
    
  • Ammonium acetate (0.1 eq), Acetic acid (0.2 eq)

  • Solvent: Benzene or Toluene (for Dean-Stark water removal)

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve cyclobutanone (10 mmol) and ethyl [1-

    
    C]cyanoacetate (11 mmol) in toluene (30 mL).
    
  • Catalysis: Add ammonium acetate (1 mmol) and glacial acetic acid (2 mmol).

  • Reflux: Heat the mixture to reflux (110°C) with vigorous stirring. Monitor water collection in the trap. Continue until water evolution ceases (approx. 4-6 hours).

  • Work-up: Cool to room temperature. Wash the organic phase with saturated NaHCO

    
     (2 x 15 mL), water, and brine. Dry over MgSO
    
    
    
    and concentrate in vacuo.
  • Michael Addition (Cyanide): Dissolve the resulting unsaturated ester in Ethanol/Water (9:1). Add Potassium Cyanide (1.2 eq) (Use K

    
    CN if double labeling is required). Reflux for 3 hours.
    
  • Hydrolysis: Add NaOH (2M, 5 eq) directly to the reaction mixture and reflux for another 2 hours to hydrolyze the ester and the nitrile (partial hydrolysis to amide may occur; harsh hydrolysis yields the diacid). Note: For the mono-cyano acid, control pH to ~4 during isolation.

  • Purification: Acidify to pH 2 with HCl. Extract with Ethyl Acetate. Recrystallize from Hexane/EtOAc.

Validation:

  • MS: Expect M+1 peak shift (e.g., m/z 140.06 → 141.06 for [M-H]

    
    ).
    
  • 
    C NMR:  Enhanced singlet at ~118-120 ppm (nitrile carbon).
    
Protocol B: Synthesis of [Cyclobutyl- ]-2-(1-Cyanocyclobutyl)acetic acid

This protocol utilizes deuterated starting materials to create a metabolically stable internal standard.

Reagents:

  • Cyclobutanone-

    
     (commercially available or synthesized via oxidation of cyclobutanol-
    
    
    
    )
  • Ethyl cyanoacetate

  • Base: Piperidine

Step-by-Step Methodology:

  • Preparation: Under nitrogen atmosphere, mix Cyclobutanone-

    
     (5 mmol) with Ethyl cyanoacetate (5 mmol).
    
  • Reaction: Cool to 0°C. Add Piperidine (0.1 eq) dropwise.

  • Stirring: Allow to warm to room temperature and stir for 12 hours. The Knoevenagel product precipitates or forms an oil.

  • Addition: Dissolve the intermediate in EtOH. Add NaCN (1.1 eq) dissolved in minimum water. Heat to 60°C for 4 hours.

  • Hydrolysis: Treat with KOH (aq) at reflux.

  • Isolation: Acidify and extract.

Performance Note: The


 label is located on the ring. In metabolic studies, this prevents "metabolic switching" if the ring hydroxylation is a minor pathway. However, beware of Deuterium-Hydrogen Exchange (DHE)  at the 

-position (next to the nitrile) if the solution pH is high (>9) for extended periods.

Performance Data & Quality Control

When using these labeled compounds as Internal Standards (IS), purity and isotopic enrichment are paramount.

Table 1: Isotopic Enrichment & Signal Integrity
ParameterSpecification TargetMethod of VerificationAcceptance Criteria
Chemical Purity > 98.0%HPLC-UV (210 nm)No impurity > 0.5%
Isotopic Enrichment > 99.0 atom %High-Res MS (Orbitrap/Q-TOF)< 0.5% contribution to M+0
Signal-to-Noise > 100:1LC-MS/MS (MRM Mode)At LLOQ (Lower Limit of Quant)
Stability (Solution) 24 Hours25°C in MeOH/Water< 2% degradation
Mass Spectrometry Fragmentation (Negative Mode)

For 2-(1-Cyanocyclobutyl)acetic acid (Nominal Mass: 139 Da):

  • Parent Ion: m/z 138 [M-H]

    
    
    
  • Major Fragment: m/z 94 (Loss of CO

    
    )
    
  • Labeled Variant (

    
    C-Cyano):  Parent m/z 139; Fragment m/z 95 (Label retained on ring fragment).
    
  • Labeled Variant (

    
    C-Carboxyl):  Parent m/z 139; Fragment m/z 94 (Label lost as 
    
    
    
    CO
    
    
    ). Critical: Do not use Carboxyl-labeled IS if monitoring this transition.

References

  • Pfizer Inc. (2022). Abrocitinib (Cibinqo) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Griffiths, G., et al. (2000).[1] Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Journal of Organic Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-(1-Cyanocyclobutyl)acetic acid Determination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, the assurance of a drug's quality, safety, and efficacy is paramount. This assurance rests heavily on the data generated by analytical methods used to characterize drug substances and products. 2-(1-Cyanocyclobutyl)acetic acid, a molecule featuring both a nitrile and a carboxylic acid functional group, presents a typical analytical challenge, whether it is an active pharmaceutical ingredient (API), a critical intermediate, or a potential impurity. The determination of its concentration requires analytical methods that are not just precise and accurate, but demonstrably "fit for purpose."

This guide provides an in-depth comparison of analytical methodologies for the determination of 2-(1-Cyanocyclobutyl)acetic acid. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind procedural choices, grounded in the harmonized principles of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3] Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate robust analytical procedures that ensure data integrity and regulatory compliance. The validation process is not merely a final checklist but a systematic journey of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5]

Chapter 1: The Foundation: Core Principles of Analytical Method Validation

Before comparing specific techniques, it is essential to understand the universal parameters that define a validated analytical method. These characteristics, as outlined in the ICH Q2(R2) guideline, form the bedrock of our evaluation, ensuring the method is reliable and suitable for its intended use.[6][7] The ultimate goal of validation is to establish, through documented evidence, a high degree of assurance that a method will consistently produce a result meeting pre-determined acceptance criteria.[8]

The validation process can be visualized as a structured workflow, beginning with the definition of the method's purpose and culminating in a comprehensive validation report.

Validation_Workflow cluster_0 Phase 1: Development & Planning cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol (Pre-defined Acceptance Criteria) ATP->Protocol Guides requirements Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report All data feeds into Linearity->Report All data feeds into Accuracy->Report All data feeds into Precision->Report All data feeds into Limits->Report All data feeds into Robustness->Report All data feeds into Lifecycle Ongoing Lifecycle Monitoring Report->Lifecycle

Caption: Overall workflow for analytical method validation, from planning to lifecycle management.

The core validation characteristics are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13]

Chapter 2: A Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique for 2-(1-Cyanocyclobutyl)acetic acid is dictated by its physicochemical properties: a polar carboxylic acid and a nitrile group on a non-aromatic cyclic structure. This makes it non-volatile and challenging for direct gas chromatographic analysis but well-suited for liquid chromatography.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent technique for the analysis of non-volatile pharmaceutical compounds. For a polar analyte like 2-(1-Cyanocyclobutyl)acetic acid, a reverse-phase (RP) HPLC method is the logical starting point.

  • Causality of Method Choices:

    • Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse of RP-HPLC. Its nonpolar nature provides effective retention for a wide range of analytes.

    • Mobile Phase: A typical mobile phase would consist of an aqueous component and an organic modifier like acetonitrile or methanol. The inclusion of an acid, such as phosphoric acid or formic acid, is critical.[14][15] This is because the acidic mobile phase (pH < pKa of the analyte) suppresses the ionization of the carboxylic acid group. In its neutral form, the analyte is less polar and interacts more strongly with the C18 stationary phase, leading to better retention, improved peak shape, and more reproducible chromatography.

    • Detection: The analyte lacks a strong chromophore. The nitrile (C≡N) and carboxylic acid (C=O) groups absorb UV light, but only at low wavelengths. Therefore, UV detection at a low wavelength, such as 205-215 nm, is the most probable approach.[16] While this provides sensitivity, it can be less specific, as many other compounds also absorb in this region. A photodiode array (PDA) detector is highly recommended to assess peak purity across the entire UV spectrum.

Gas Chromatography with Mass Spectrometry (GC-MS)

Direct analysis of 2-(1-Cyanocyclobutyl)acetic acid by GC is generally not feasible due to its high polarity and low volatility, which would lead to poor peak shape and thermal degradation in the hot injector.[17] To overcome this, chemical derivatization is mandatory.

  • The Imperative of Derivatization:

    • Why Derivatize? Derivatization is a chemical reaction that converts the polar, non-volatile analyte into a less polar, more volatile derivative suitable for GC analysis. This is achieved by replacing the active hydrogen on the carboxylic acid's hydroxyl group with a nonpolar moiety.

    • Common Derivatization Strategies:

      • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the carboxylic acid to form a volatile silyl ester. MTBSTFA derivatives are often more stable against hydrolysis than their TMS counterparts.

      • Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol, isobutanol) in the presence of an acid catalyst or with an alkyl chloroformate (e.g., isobutyl chloroformate) forms a more volatile ester.[17][18]

    • Detection: While a Flame Ionization Detector (FID) can be used, Mass Spectrometry (MS) is vastly superior. It acts as both a quantitative detector and a powerful tool for identification, providing a mass spectrum that serves as a chemical fingerprint. This inherent specificity of MS can be invaluable.[19]

Chapter 3: Detailed Validation Protocols and Data Presentation

Here we present a comprehensive, step-by-step protocol for the validation of a reverse-phase HPLC-UV method for the quantification (assay) of 2-(1-Cyanocyclobutyl)acetic acid, aligned with ICH Q2(R2) guidelines.[6]

Protocol: Validation of an HPLC-UV Assay Method

Objective: To formally document that the HPLC-UV method is fit for the purpose of quantifying 2-(1-Cyanocyclobutyl)acetic acid in a drug substance.

3.1.1 Specificity

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a sample of the 2-(1-Cyanocyclobutyl)acetic acid reference standard.

    • Analyze a sample of the drug substance.

    • If available, analyze samples of known impurities or degradation products to demonstrate resolution from the main analyte peak.

    • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the drug substance. Analyze the stressed samples to demonstrate that the degradation peaks are resolved from the analyte peak and that the method is stability-indicating.

  • Acceptance Criteria: The analyte peak should be free from interference from blanks, impurities, or degradants. Peak purity analysis (using a PDA detector) should yield a purity angle less than the purity threshold, indicating spectral homogeneity.

3.1.2 Linearity

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Prepare at least five concentration levels by serial dilution, ranging from 80% to 120% of the target assay concentration (e.g., 80%, 90%, 100%, 110%, 120%).[11]

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

    • The y-intercept should be ≤ 2% of the response at the 100% concentration level.

    • The residuals plot should show a random distribution of points around zero.

Concentration LevelInjection 1 (Peak Area)Injection 2 (Peak Area)Injection 3 (Peak Area)Mean Peak Area
Level 1 (80%)
Level 2 (90%)
Level 3 (100%)
Level 4 (110%)
Level 5 (120%)
Linear Regression: r² = Slope = Intercept =

3.1.3 Accuracy

  • Protocol:

    • Perform the analysis on a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., 80%, 100%, 120%).[11]

    • Accuracy can be assessed by analyzing a drug substance of known purity or by spiking a placebo matrix with known amounts of the analyte.

    • Prepare three samples at each of the three concentration levels (total of 9 samples).

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery for each level should be within 98.0% to 102.0%. The Relative Standard Deviation (RSD) for the recovery at each level should be ≤ 2.0%.[12]

3.1.4 Precision

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six independent samples of the drug substance at 100% of the target concentration.

      • Analyze the samples on the same day, with the same analyst and instrument.

      • Calculate the mean, standard deviation, and RSD of the results.

    • Intermediate Precision:

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from both sets of experiments using appropriate statistical tests (e.g., F-test for variance, t-test for means).

  • Acceptance Criteria:

    • Repeatability: RSD ≤ 1.0%.

    • Intermediate Precision: The overall RSD for all 12 determinations (from both days/analysts) should be ≤ 2.0%.[8]

3.1.5 Range

  • Protocol: The range is confirmed by the data from the Linearity, Accuracy, and Precision studies.

  • Acceptance Criteria: The method provides an acceptable degree of linearity, accuracy, and precision over the established range (e.g., 80% to 120% of the assay concentration).

3.1.6 Robustness

  • Protocol:

    • Deliberately vary critical method parameters one at a time. Examples include:

      • Mobile phase composition (e.g., ±2% organic content).

      • Mobile phase pH (e.g., ±0.2 units).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±0.1 mL/min).

    • Analyze a system suitability solution and a sample under each varied condition.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) must still pass their pre-defined criteria. The assay result of the sample should not deviate significantly from the result obtained under normal conditions (e.g., ≤ 2.0% difference).

Chapter 4: Method Comparison and Strategic Selection

The choice between HPLC-UV and GC-MS is not about which method is "better" in isolation, but which is more suitable for a specific application.

Performance Comparison Summary
ParameterHPLC-UVGC-MS with DerivatizationRationale & Insights
Specificity Good (with PDA)ExcellentMS provides structural confirmation, making it inherently more specific than UV detection. HPLC relies on chromatographic resolution and peak purity.
Precision ExcellentVery GoodModern HPLC systems offer exceptional precision. Derivatization can introduce a small amount of variability in GC methods.
Accuracy ExcellentExcellentBoth methods can be highly accurate when properly validated.
Sensitivity (LOQ) ModerateHighGC-MS can often achieve lower detection limits, which is advantageous for impurity analysis.
Sample Throughput HighLow to ModerateHPLC methods are often faster and more amenable to automation without the extra derivatization step.
Complexity ModerateHighThe derivatization step adds significant complexity and potential for error to the GC-MS workflow.
Cost (Instrument) LowerHigherGC-MS systems are generally more expensive to purchase and maintain than standard HPLC-UV systems.
Robustness HighModerateThe derivatization reaction can be sensitive to moisture and other variables, potentially impacting robustness.
Decision-Making for Method Selection

The optimal method depends on the analytical objective. This decision can be guided by a logical workflow.

Method_Selection start Define Analytical Need q1 Is this for routine QC Assay (e.g., 80-120% range)? start->q1 q2 Is it for trace-level impurity quantification or identification? q1->q2 No hplc Select HPLC-UV (High Throughput, Robust) q1->hplc Yes q2->hplc No (If sensitivity is sufficient) gcms Select GC-MS (High Specificity & Sensitivity) q2->gcms Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The validation of an analytical method for 2-(1-Cyanocyclobutyl)acetic acid is a systematic process that ensures the generation of reliable and defensible data. While Reverse-Phase HPLC with UV detection stands out as the most practical, robust, and efficient choice for routine quality control and assay purposes, GC-MS with prior derivatization offers superior specificity and sensitivity, making it an invaluable tool for trace-level impurity analysis or structural confirmation.

Ultimately, the choice of method must be justified based on its intended purpose, as defined in the Analytical Target Profile.[20] A thorough validation, executed according to global regulatory standards like ICH Q2(R2), is not just a regulatory hurdle; it is a fundamental component of scientific integrity and a cornerstone of ensuring patient safety.[1][6]

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  • GC-MS Application Note. (n.d.). Pragolab. [Link]

  • A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new. (2016). Elsevier. [Link]

  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024). Research Square. [Link]

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Comparative Guide: In Silico Modeling of 2-(1-Cyanocyclobutyl)acetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Goldilocks" Constraint in CNS Drug Design

In the development of conformationally restricted GABA (


-aminobutyric acid) analogs and peptidomimetics, the cycloalkane ring size is a critical determinant of pharmacodynamic efficacy. While the cyclohexane ring (found in Gabapentin) represents the industry standard for lipophilic bulk, and the cyclopropane ring offers rigid vector alignment, 2-(1-Cyanocyclobutyl)acetic acid (CAS 135489-36-2)  occupies a unique "Goldilocks" zone.

This guide provides a technical comparison of the cyclobutyl scaffold against its C3 (cyclopropyl) and C6 (cyclohexyl) congeners. Through in silico modeling, we demonstrate that the cyclobutyl moiety offers a distinct balance of ring strain (26.4 kcal/mol) and lipophilicity (LogP ~0.6) , providing a superior vector orientation for geminal substituents compared to the flexible cyclohexane chair or the planar cyclopropane.

Part 1: Molecular Architecture & Comparative Baseline

To objectively evaluate the performance of 2-(1-Cyanocyclobutyl)acetic acid, we compare it against the two most common alternatives in medicinal chemistry: the ring-contracted (C3) and ring-expanded (C6) analogs.

The Candidates
  • Target (C4): 2-(1-Cyanocyclobutyl)acetic acid (CAS 135489-36-2).

  • Alternative A (C3): 1-Cyanocyclopropaneacetic acid (High rigidity, high strain).

  • Alternative B (C6): 1-Cyanocyclohexaneacetic acid (Gabapentin precursor; high flexibility, high lipophilicity).

Table 1: Physicochemical Property Profiling (Computed)

Data generated via consensus modeling (SwissADME/RDKit) and DFT (B3LYP/6-31G*).

PropertyTarget (C4) Alt A (C3)Alt B (C6)Significance
Formula C₇H₉NO₂C₆H₇NO₂C₉H₁₃NO₂Molecular bulk determinant.
MW ( g/mol ) 139.15125.13167.21All <200, ideal for fragment-based design.
Consensus LogP 0.58 0.121.35C4 is 2x less lipophilic than C6, reducing non-specific binding.
TPSA (Ų) 61.0961.0961.09Identical polar surface area; differences are purely steric/lipophilic.
Ring Strain ~26 kcal/mol~27.5 kcal/mol~0.1 kcal/molC4 provides rigidity without the extreme angle strain of C3.
Conformation Puckered (Butterfly)PlanarChair (Fluxional)C4 "locks" the geminal angle (~109°) better than C6.
BBB Score HighModerateHighC4 maintains CNS penetration potential despite lower LogP.

Part 2: Conformational Analysis & Mechanism

Expert Insight: The superiority of the cyclobutyl scaffold lies in its pucker angle . Unlike the planar cyclopropane, the cyclobutane ring adopts a "butterfly" conformation with a pucker angle of approximately 25–30°.

The "Vector Locking" Effect

In the C6 scaffold (Gabapentin precursor), the cyclohexane ring undergoes rapid chair-chair interconversion. This creates an entropic penalty upon binding to a protein target (e.g., the


 subunit of voltage-gated calcium channels).
  • The C4 Advantage: The energy barrier to invert the cyclobutane pucker is significantly higher relative to its ground state well than the chair flip of cyclohexane. This "pre-organizes" the nitrile and acetic acid tails into a specific vector, reducing the entropic cost of binding.

Visualization: The In Silico Modeling Workflow

The following diagram outlines the validated computational pipeline for assessing these properties.

InSilicoWorkflow Start Input Structure (SMILES/2D) ConfSearch Conformational Sampling (RDKit ETKDGv3) Start->ConfSearch Generate 50 conformers DFT_Opt Geometry Opt (DFT B3LYP/6-31G*) ConfSearch->DFT_Opt Select lowest E VibAnalysis Freq Calculation (Imaginary Freq Check) DFT_Opt->VibAnalysis Validate Minima VibAnalysis->DFT_Opt If Imag Freq > 0 Descriptors Descriptor Calculation (SwissADME/Mordred) VibAnalysis->Descriptors Optimized Geom Output ADMET Profile & Energy Landscape Descriptors->Output Report

Figure 1: Standardized workflow for ab initio characterization of small molecule scaffolds.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize open-source or standard industry tools.

Protocol A: Geometry Optimization (DFT)

Objective: Determine the precise bond angles and pucker conformation of the cyclobutyl ring.

  • Input Generation: Convert CAS 135489-36-2 to 3D format using Avogadro or RDKit.

  • Method: Density Functional Theory (DFT).[1][2]

  • Functional/Basis Set: B3LYP / 6-31G(d,p).

    • Why? This level of theory adequately describes the electron correlation in strained rings without the computational cost of Coupled Cluster methods.

  • Solvation: Use IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water ($ \epsilon = 78.4 $) to simulate physiological conditions.

  • Validation Step: Perform a frequency calculation. The presence of zero imaginary frequencies confirms a true local minimum.

Protocol B: ADMET Prediction (SwissADME)

Objective: Assess drug-likeness and CNS penetration probability.

  • Access: Navigate to the SwissADME web server.[3]

  • Input: Enter SMILES: C1CC(C1)(CC(=O)O)C#N

  • Key Readouts to Monitor:

    • BOILED-Egg Model: Check if the point falls within the "Yolk" (Yellow ellipse). This indicates high probability of Blood-Brain Barrier (BBB) permeation.

    • P-gp Substrate: Ensure the molecule is predicted as Non-substrate (Red dot) to avoid efflux from the CNS.

    • Abbott Bioavailability Score: Should be > 0.55.[4]

Part 4: Decision Logic for Scaffold Selection

When should you choose the Cyclobutyl (C4) scaffold over the C3 or C6 alternatives? Use this logic flow.

DecisionTree Start Select Scaffold Requirement Lipophilicity Is LogP > 2.0 a concern? Start->Lipophilicity Rigidity Is strict vector alignment required? Lipophilicity->Rigidity Yes C6 Select C6 (Cyclohexyl) (High Lipophilicity, Flexible) Lipophilicity->C6 No C3 Select C3 (Cyclopropyl) (Low Lipophilicity, Rigid/Planar) Rigidity->C3 Yes (Planar) C4 Select C4 (Cyclobutyl) (Balanced LogP, Puckered) Rigidity->C4 Yes (Puckered/3D)

Figure 2: Decision matrix for selecting cycloalkane spacers in drug design.

Part 5: Conclusion

2-(1-Cyanocyclobutyl)acetic acid is not merely a "smaller Gabapentin precursor." It is a distinct pharmacophore that solves the "floppiness" problem of cyclohexane rings while avoiding the extreme bond angle strain of cyclopropanes.

Final Recommendation: Use this scaffold when your lead compound requires CNS penetration (LogP < 2) but the binding pocket demands a rigid, non-planar orientation of the geminal substituents.

References

  • SwissADME Methodology: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[3][5] Scientific Reports.[3][5] Available at: [Link]

  • Conformational Analysis of Cycloalkanes: Dragojlovic, V. (2015). Conformational Analysis of Cycloalkanes. ChemLibreTexts. Available at: [Link]

  • DFT Protocols for Small Molecules: Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available at: [Link]

  • PubChem Compound Summary: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 165703652, 2-[1-(4-cyanophenyl)cyclobutyl]acetic acid (Analogous Scaffold Data). Available at: [Link]

  • RDKit Documentation: RDKit: Open-Source Cheminformatics. (2024).[6] Conformer Generation and Optimization. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.